molecular formula C8H8ClNO2 B1390959 Methyl 6-chloro-3-methylpicolinate CAS No. 878207-92-2

Methyl 6-chloro-3-methylpicolinate

Número de catálogo: B1390959
Número CAS: 878207-92-2
Peso molecular: 185.61 g/mol
Clave InChI: XWPSWOKQWBNRDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 6-chloro-3-methylpicolinate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 6-chloro-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPSWOKQWBNRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670488
Record name Methyl 6-chloro-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878207-92-2
Record name 2-Pyridinecarboxylic acid, 6-chloro-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878207-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-3-methylpyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 6-chloro-3-methylpicolinate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-3-methylpicolinate

Abstract

This compound is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its substituted pyridine scaffold is a common feature in a variety of biologically active molecules. This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the mechanistic rationale behind procedural choices, provides detailed experimental protocols, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

This compound (CAS No. 878207-92-2) is a disubstituted picolinate ester.[1][2] The strategic placement of its chloro, methyl, and methyl ester functionalities makes it a versatile intermediate for further chemical modification, particularly in the development of novel therapeutic agents and crop protection chemicals.

The synthesis of such a polysubstituted pyridine requires a carefully planned strategy. Direct functionalization of the pyridine ring can often lead to issues with regioselectivity. Therefore, a more reliable approach involves a multi-step synthesis starting from a precursor where key functional groups are already in place or can be installed selectively. This guide will focus on a logical and field-proven pathway commencing from a commercially available aminopyridine derivative, leveraging a classic named reaction to install the chloro substituent, followed by functional group manipulations to arrive at the target ester.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals a practical pathway starting from simpler precursors. The ester can be formed from its corresponding carboxylic acid, which in turn can be derived from a nitrile. The critical chloro-substituent can be installed from an amino group via a Sandmeyer reaction, a cornerstone of aromatic chemistry.

G Target This compound Acid 6-Chloro-3-methylpicolinic Acid Target->Acid Esterification Nitrile 6-Chloro-3-methylpicolinonitrile Acid->Nitrile Hydrolysis Amine 2-Amino-3-methylpyridine Nitrile->Amine Sandmeyer Reaction (Diazotization + Cyanation)

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Pathway: A Four-Step Approach

The most robust and well-documented pathway proceeds in four key steps starting from 2-Amino-3-methylpyridine. This route offers excellent control over regiochemistry and utilizes reliable, scalable chemical transformations.

G cluster_0 A 2-Amino-3-methylpyridine B Diazonium Salt Intermediate A->B  NaNO2, HCl   C 6-Chloro-3-methylpicolinonitrile B->C  CuCl   (Sandmeyer Reaction)   D 6-Chloro-3-methylpicolinic Acid C->D  H2SO4, H2O, heat   (Hydrolysis)   E This compound D->E  CH3OH, H2SO4 (cat.)   (Esterification)  

Caption: Overall synthetic scheme from 2-Amino-3-methylpyridine.

Step 1 & 2: Diazotization and Sandmeyer Reaction

The journey begins with the conversion of the aromatic amine, 2-Amino-3-methylpyridine, into the target chloro-substituted pyridine. The Sandmeyer reaction is the method of choice for this transformation.[3] It is a versatile and reliable method for replacing an amino group on an aromatic ring with a halide or cyanide via a diazonium salt intermediate.[4][5]

Mechanistic Insight: The reaction proceeds in two stages. First, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[5] In the second stage, this diazonium salt is treated with a copper(I) salt, such as copper(I) chloride. The copper(I) catalyst facilitates a single-electron transfer to the diazonium species, leading to the extrusion of nitrogen gas (a thermodynamically highly favorable process) and the formation of an aryl radical. This radical then abstracts a chlorine atom from the copper complex to yield the final product, 2-chloro-3-methylpyridine.[3][6]

Experimental Protocol: Synthesis of 2-Chloro-3-methylpyridine

  • Diazotization:

    • To a stirred solution of 2-Amino-3-methylpyridine (1.0 eq.) in aqueous hydrochloric acid (3.0 eq., ~6 M) cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq.) in water dropwise.

    • Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.5 eq.) in concentrated hydrochloric acid.[6]

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-65 °C for 1 hour to ensure the reaction goes to completion.[6]

    • Cool the mixture and neutralize with a base (e.g., NaOH or Na2CO3) to a pH of ~8-9.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 2-Chloro-3-methylpyridine.

Step 3: Hydrolysis of Nitrile to Carboxylic Acid

With the key chloro-substituent installed, the next stage involves converting the nitrile group into a carboxylic acid. This transformation is a classic hydrolysis reaction, which can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for pyridine derivatives to avoid potential side reactions.

Experimental Protocol: Synthesis of 6-Chloro-3-methylpicolinic Acid

  • Reaction Setup:

    • Combine 6-Chloro-3-methylpicolinonitrile (1.0 eq.) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

    • Heat the mixture to reflux (typically 100-120 °C) and maintain for several hours (4-12 h). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully adjust the pH to ~3-4 by the slow addition of a concentrated aqueous base (e.g., NaOH). The carboxylic acid product will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the solid under vacuum to yield 6-Chloro-3-methylpicolinic acid.[8] Further purification can be achieved by recrystallization if necessary.

Step 4: Fischer Esterification

The final step is the conversion of the picolinic acid to its corresponding methyl ester. The Fischer esterification is a straightforward and cost-effective method, involving the reaction of the carboxylic acid with methanol in the presence of a catalytic amount of strong acid.[9]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup:

    • Suspend 6-Chloro-3-methylpicolinic acid (1.0 eq.) in an excess of anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture.

    • Heat the reaction mixture to reflux (around 65 °C) for 4-8 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The resulting crude product can be purified by flash chromatography on silica gel to afford the final product, this compound, as a solid.[10]

Data Summary

The following table summarizes the key chemical entities involved in this synthetic pathway.

Compound NameMolecular FormulaMolar Mass ( g/mol )CAS Number
2-Amino-3-methylpyridineC₆H₈N₂108.141603-40-3
6-Chloro-3-methylpicolinonitrileC₇H₅ClN₂152.581201924-31-3
6-Chloro-3-methylpicolinic acidC₇H₆ClNO₂171.581201924-32-4
This compound C₈H₈ClNO₂ 185.61 878207-92-2

Conclusion

This guide outlines a logical, efficient, and well-precedented four-step synthesis for this compound. By leveraging the power of the Sandmeyer reaction for regioselective chlorination and employing standard functional group interconversions, this pathway provides a reliable method for accessing this valuable chemical intermediate. The detailed protocols and mechanistic insights serve as a practical resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of Methyl 6-chloro-3-methylpicolinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer insights into the experimental context and predictive methodologies that are crucial for researchers working with this and similar molecules.

Molecular Identity and Core Characteristics

This compound is a heterocyclic compound with the chemical formula C₈H₈ClNO₂.[1][2] Its structure, characterized by a pyridine ring substituted with a chloro group at the 6-position, a methyl group at the 3-position, and a methyl ester at the 2-position, gives rise to its specific chemical behavior and physical properties.

A foundational aspect of working with any chemical is confirming its identity. The unique Chemical Abstracts Service (CAS) number for this compound is 878207-92-2 .[1][2]

Table 1: Fundamental Molecular Identifiers

IdentifierValueSource(s)
CAS Number 878207-92-2[1][2]
Molecular Formula C₈H₈ClNO₂[1][2]
Molar Mass 185.61 g/mol [1]
Synonyms 6-chloro-3-methyl-pyridine-2-carboxylic acid methyl ester, Methyl 6-chloro-3-methylpyridine-2-carboxylate[3]

digraph "Methyl_6_chloro_3_methylpicolinate_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; C_Me [label="C", pos="2.4,-2.8!"]; H_Me1 [label="H", pos="3.2,-2.4!"]; H_Me2 [label="H", pos="2.4,-3.6!"]; H_Me3 [label="H", pos="1.8,-3.2!"]; H4[label="H", pos="0,-3.6!"]; H5[label="H", pos="-2,-2.6!"]; Cl [label="Cl", pos="-2.4,-0.2!"]; C_ester [label="C", pos="2.4,0!"]; O_ester1 [label="O", pos="3.2,0.7!"]; O_ester2 [label="O", pos="2.4,-0.8!"]; C_ester_Me [label="C", pos="4.4,0.2!"]; H_ester_Me1 [label="H", pos="5.2,0.6!"]; H_ester_Me2 [label "H", pos="4.4,-0.6!"]; H_ester_Me3 [label="H", pos="4.0,0.8!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C4 -- H4; C5 -- H5; C6 -- Cl; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ester_Me; C_ester_Me -- H_ester_Me1; C_ester_Me -- H_ester_Me2; C_ester_Me -- H_ester_Me3;

}

Caption: Chemical structure of this compound.

Physicochemical Properties: A Blend of Predicted and Analog-Derived Data

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Analog ValueMethodology/Notes
Physical State White, wooly crystalline powderBased on synthesis reports.[3]
Melting Point 86-90 °C (literature value for Methyl 6-chloropyridine-3-carboxylate)Experimental data for the target compound is unavailable. This value is for a closely related isomer and serves as an estimate.[4]
Boiling Point 288.7 ± 35.0 °CPredicted value.[3]
Density 1.247 ± 0.06 g/cm³Predicted value.[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethyl acetate, petroleum ether)Inferred from its nonpolar structure and the solvents used in its synthesis and purification.[5]
pKa (of protonated form) -0.53 ± 0.10Predicted value.[3]
Causality Behind Property Estimations

The prediction of boiling point and density is based on computational models that analyze the molecule's structure and functional groups. The ester and chloro substituents increase polarity and molecular weight, leading to a relatively high predicted boiling point.

The estimation of solubility is derived from its observed behavior during synthesis, where it is extracted into ethyl acetate and purified using a mixture of ethyl acetate and petroleum ether, indicating good solubility in these organic solvents.[5] Its insolubility in water is expected due to the predominantly nonpolar nature of the molecule.

The predicted pKa of the protonated pyridine nitrogen is negative, which is characteristic of pyridines with electron-withdrawing groups (in this case, the chloro and ester groups). These groups decrease the electron density on the nitrogen atom, making it a weaker base.

Synthesis and Purification

This compound has been synthesized from 2-(Methoxycarbonyl)-3-methylpyridin-1-en-1-ol salt.[3][5] The reaction involves the use of phosphoryl chloride and is stirred at an elevated temperature.[5]

Experimental Protocol: Synthesis
  • Dissolve 2-(Methoxycarbonyl)-3-methylpyridin-1-en-1-ol salt (1.00 eq.) in phosphoryl chloride.[5]

  • Stir the reaction mixture at 110 °C for 4 hours.[5]

  • Upon completion, quench the reaction with ice water and adjust the pH to 7.[5]

  • Extract the aqueous phase with ethyl acetate.[5]

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as a white solid.[5]

Synthesis_Workflow start 2-(Methoxycarbonyl)-3-methylpyridin-1-en-1-ol salt reagent Phosphoryl chloride 110 °C, 4h start->reagent Reaction quench Quench with ice water Adjust pH to 7 reagent->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Silica Gel Chromatography (EtOAc/Petroleum Ether) dry_concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

While a full suite of experimental spectra for this compound is not publicly available, some analytical data has been reported.

  • Mass Spectrometry: The compound has been characterized by LC-MS (ESI), showing a peak at m/z = 186 [M+H]⁺, which corresponds to the protonated molecule and confirms the expected molecular weight.[5]

For a comprehensive analysis, the following spectroscopic techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show distinct signals for the methyl protons on the pyridine ring, the methyl protons of the ester group, and the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants would confirm the substitution pattern.

    • ¹³C NMR would provide signals for each of the eight unique carbon atoms in the molecule, further confirming its structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.

Safety and Handling

Based on information from suppliers and data for structurally similar compounds, this compound should be handled with care.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is classified as a warning-level hazard.[3]

  • Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[3]

Reactivity and Stability

The reactivity of this compound is largely dictated by the pyridine ring and its substituents.

  • Pyridine Ring: The pyridine nitrogen is basic, though its basicity is reduced by the electron-withdrawing chloro and ester groups.

  • Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This is a common reaction pathway for halopyridines.

  • Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be a site for nucleophilic acyl substitution.

  • Methyl Group: The methyl group at the 3-position is generally unreactive but can influence the electronic properties of the pyridine ring.

Information on the long-term stability and specific degradation pathways is not currently available. It is recommended to store the compound under inert gas and at refrigerated temperatures to minimize potential degradation.[3]

Conclusion and Future Directions

This compound is a valuable building block in synthetic chemistry. While its fundamental molecular properties are established, a complete experimental characterization of its physicochemical properties is still needed. Future work should focus on obtaining experimental data for its melting point, solubility in a range of solvents, and a full suite of spectroscopic data (NMR, IR). A more thorough investigation into its reactivity and stability would also be beneficial for its application in drug discovery and materials science.

References

"Methyl 6-chloro-3-methylpicolinate" CAS number 878207-92-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 6-chloro-3-methylpicolinate

Introduction: this compound (CAS No. 878207-92-2) is a substituted pyridine derivative that has emerged as a crucial and versatile building block in the landscape of modern medicinal chemistry and drug discovery. As a functionalized heterocyclic compound, it provides a rigid scaffold endowed with multiple reactive sites, allowing for controlled, stepwise modifications to build molecular complexity. Its strategic importance lies in the orthogonal reactivity of its functional groups: the chloro substituent, the methyl ester, and the aromatic methyl group. This guide offers an in-depth analysis of its properties, synthesis, reactivity, and application, providing researchers and drug development professionals with the technical insights required to effectively leverage this intermediate in the synthesis of novel bioactive molecules.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. This compound is a solid at room temperature, with characteristics that make it amenable to a variety of standard laboratory procedures.

PropertyValueSource(s)
CAS Number 878207-92-2[1][2][3][4]
Molecular Formula C₈H₈ClNO₂[2][3][5]
Molecular Weight 185.61 g/mol [3][5]
IUPAC Name methyl 6-chloro-3-methylpyridine-2-carboxylate[5]
Synonyms 6-Chloro-3-methyl-pyridine-2-carboxylic acid methyl ester[5][6]
Boiling Point 288.7 ± 35.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 128.4 °C[5]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its constituent parts. The pyridine core, activated by the chloro- and ester groups, serves as a platform for diverse chemical transformations.

Synthesis Pathway

The most direct route to this compound is via the esterification of its corresponding carboxylic acid, 6-Chloro-3-methylpicolinic acid (CAS 1201924-32-4).[7][8][] This is a standard transformation in organic synthesis, typically achieved with high efficiency.

Causality of Experimental Choice: The use of methanol in the presence of an acid catalyst (like H₂SO₄) or a more reactive agent like thionyl chloride (SOCl₂) is a field-proven method for converting carboxylic acids to methyl esters. Thionyl chloride is often preferred for its ability to drive the reaction to completion by producing gaseous byproducts (SO₂ and HCl), which are easily removed.

Synthesis cluster_main Synthesis of this compound Precursor 6-Chloro-3-methylpicolinic acid (CAS: 1201924-32-4) Product This compound (CAS: 878207-92-2) Precursor->Product Esterification Reagents Methanol (CH₃OH) + Acid Catalyst (e.g., SOCl₂ or H₂SO₄) Reagents->Product

Caption: General synthesis via esterification of the parent acid.

Core Reactivity Profile

The molecule's structure allows for selective modification at three primary sites, making it a highly valuable intermediate.

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the chlorine atom at the 6-position susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This is a cornerstone reaction for introducing diversity.

  • Side-Chain Functionalization at C3-Methyl: The methyl group can undergo radical reactions, most notably bromination using N-Bromosuccinimide (NBS), to form a bromomethyl derivative.[10] This new electrophilic site is then primed for substitution by nucleophiles, extending the carbon skeleton.

  • Ester Group Modification: The methyl ester can be hydrolyzed back to the carboxylic acid for subsequent amide coupling reactions or reduced to a primary alcohol, providing another avenue for functionalization.

Reactivity cluster_reactivity Key Reactivity Pathways cluster_C6 C6 Position cluster_C3 C3-Methyl Group cluster_Ester Ester Group Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-NH₂ / R-OH / R-SH Bromination Radical Bromination Start->Bromination NBS, Initiator Hydrolysis Hydrolysis Start->Hydrolysis H₂O, H⁺/OH⁻ Product_SNAr 6-Substituted Picolinate (e.g., amine, ether, thioether) SNAr->Product_SNAr Product_Bromo Methyl 3-(bromomethyl)- 6-chloropicolinate Bromination->Product_Bromo Product_Acid 6-Chloro-3-methylpicolinic acid Hydrolysis->Product_Acid Amidation Amidation Product_Amide Picolinamide Derivative Amidation->Product_Amide Product_Acid->Amidation Amine, Coupling Agent

Caption: Orthogonal reactivity of the core functional groups.

Application in Drug Discovery and Development

The true value of this compound is realized in its application as a scaffold in the synthesis of pharmacologically active agents. The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs.

The "Magic Methyl" Effect

The strategic placement of methyl groups can profoundly impact a drug candidate's properties, a concept often termed the "magic methyl" effect.[11][12] The C3-methyl group in this picolinate can:

  • Enhance Potency: By filling a specific hydrophobic pocket in a target protein, it can increase binding affinity.

  • Improve Metabolic Stability: It can block a site that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[11]

  • Modulate Physicochemical Properties: It can influence solubility and lipophilicity, which are critical for oral bioavailability.[12]

A Scaffold for Targeted Therapies

Substituted picolinates and picolinamides are key components in a variety of targeted therapies, including kinase inhibitors and PARP inhibitors.[13][14][15] The synthetic handles on this compound allow for the systematic exploration of chemical space to optimize lead compounds. For example, the C6-chloro position is ideal for linking the pyridine core to other heterocyclic systems via SNAr, a common strategy in kinase inhibitor design.

DrugDev cluster_workflow Drug Discovery Workflow BuildingBlock Methyl 6-chloro- 3-methylpicolinate Step1 Step 1: SNAr Reaction (e.g., add amine linker at C6) BuildingBlock->Step1 Intermediate1 Amine-linked Intermediate Step1->Intermediate1 Step2 Step 2: Hydrolysis & Amide Coupling (Modify ester group) Intermediate1->Step2 LeadCompound Lead Compound Step2->LeadCompound Step3 Step 3: SAR Studies (Vary R groups) LeadCompound->Step3 BioactiveMolecule Optimized Bioactive Molecule (e.g., Kinase Inhibitor) Step3->BioactiveMolecule

Caption: Logical flow from building block to a potential drug candidate.

Featured Experimental Protocol: Radical Bromination

This protocol describes the selective bromination of the C3-methyl group, a key transformation for further elaboration. The procedure is adapted from established methods.[10]

Objective: To synthesize Methyl 3-(bromomethyl)-6-chloropicolinate.

Materials:

  • This compound (1.0 eq.)

  • N-Bromosuccinimide (NBS, 2.0 eq.)

  • Benzoyl peroxide (radical initiator, 0.03 eq.)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and the solvent (e.g., CCl₄).

  • Addition of Reagents: Add N-Bromosuccinimide (2.0 eq.) and benzoyl peroxide (0.03 eq.) to the mixture.

    • Expert Insight: NBS is the preferred reagent for allylic and benzylic bromination as it provides a low, constant concentration of Br₂, minimizing side reactions. Benzoyl peroxide is a classic thermal radical initiator; its O-O bond cleaves upon heating to start the radical chain reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 100 °C) and stir for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Self-Validation Check: The quench neutralizes any remaining reactive species. The formation of two distinct phases (organic and aqueous) should be observed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (in vacuo).

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product, Methyl 3-(bromomethyl)-6-chloropicolinate.

Safety and Handling

Proper handling is essential when working with this chemical intermediate. Based on available safety data, this compound presents several hazards.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure and predictable, orthogonal reactivity provide chemists with a reliable platform for constructing complex molecular architectures. By understanding its properties, synthesis, and reactivity profile, researchers can strategically incorporate this valuable intermediate into their synthetic campaigns to accelerate the discovery and development of next-generation therapeutics.

References

"Methyl 6-chloro-3-methylpicolinate" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 6-chloro-3-methylpicolinate

Executive Summary: this compound is a substituted pyridine derivative that serves as a crucial intermediate in advanced organic synthesis. With its distinct arrangement of functional groups—a chloro substituent, a methyl group, and a methyl ester on a pyridine scaffold—it offers multiple reaction sites for building complex molecular architectures. This guide provides a detailed overview of its molecular structure, physicochemical properties, key reactivity, and established synthetic protocols. It is intended for researchers, chemists, and drug development professionals who utilize heterocyclic building blocks to innovate in medicinal chemistry and materials science.

Core Chemical Identity

This compound is structurally defined as a methyl ester of 6-chloro-3-methylpyridine-2-carboxylic acid. The pyridine ring, an essential heterocycle in countless biologically active compounds, is functionalized at positions 2, 3, and 6, making it a highly versatile synthetic precursor.

Molecular Structure

The core of the molecule is a pyridine ring. A methyl ester group (-COOCH₃) is attached at the C2 position, a methyl group (-CH₃) at the C3 position, and a chlorine atom (-Cl) at the C6 position. This specific substitution pattern dictates its chemical reactivity and potential applications.

Caption: Molecular structure of this compound.

Key Identifiers

Quantitative and identifying data for this compound are summarized below for easy reference.

IdentifierValueSource
IUPAC Name methyl 6-chloro-3-methylpyridine-2-carboxylate[1]
CAS Number 878207-92-2[1][2][3]
Molecular Formula C₈H₈ClNO₂[2][3]
Molecular Weight 185.61 g/mol [3]
Synonyms 6-Chloro-3-methyl-pyridine-2-carboxylic acid methyl ester[1]

Physicochemical Properties

The physicochemical properties of an intermediate are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

PropertyValue / DescriptionNotes
Physical State SolidInferred from similar compounds like Methyl 6-chloro-4-methylpicolinate.[4]
Purity Typically available at ≥95% puritySupplier data.[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane (CH₂Cl₂), chloroform, and ethyl acetate.Based on its structure and protocols where it is used as a reactant.[5]
Storage Store under an inert atmosphere at 2-8°C.Recommended for maintaining chemical stability.[]

Synthesis and Reactivity Insights

The utility of this compound stems from the distinct reactivity of its functional groups. The ester can undergo hydrolysis or amidation, the chloro group can be displaced via nucleophilic aromatic substitution, and the 3-methyl group can be functionalized, for instance, through free-radical halogenation.

Experimental Protocol: Bromination of the 3-Methyl Group

A key application of this compound is as a precursor to other functionalized picolinates. One such transformation is the selective bromination of the methyl group at the C3 position to yield Methyl 3-(bromomethyl)-6-chloropicolinate, a valuable building block for introducing larger side chains.[5]

Expertise & Causality: This reaction is a Wohl-Ziegler bromination. The choice of N-bromosuccinimide (NBS) is critical as it provides a low, steady concentration of bromine radicals, which selectively attack the benzylic-like C-H bonds of the methyl group over other positions on the aromatic ring. Benzoyl peroxide serves as a radical initiator; upon heating, it decomposes to form phenyl radicals, which then abstract a hydrogen from NBS to start the chain reaction.[5]

Methodology:

  • Reaction Setup: To a flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 750 mg, 4.04 mmol).[5]

  • Solvent Addition: Add carbon tetrachloride (CCl₄) (e.g., 15.0 mL).[5]

  • Reagent Addition: Add N-bromosuccinimide (NBS) (2.0 eq.), benzoyl peroxide (0.03 eq.), and acetic acid (1.0 eq.).[5]

  • Heating: Stir the reaction mixture at 100 °C for 1 hour.[5]

  • Quenching: Cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.[5]

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂) three times.[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

  • Purification (Self-Validation): Purify the resulting residue by flash chromatography on silica gel to isolate the desired product, Methyl 3-(bromomethyl)-6-chloropicolinate.[5] Characterization (e.g., via ES-MS) is performed to confirm the mass of the product ([M+H]⁺: 265.8), validating the success of the transformation.[5]

start This compound reagents Add: - N-Bromosuccinimide (NBS) - Benzoyl Peroxide - Acetic Acid - CCl₄ start->reagents Step 1 process1 Stir at 100°C for 1 hour reagents->process1 Step 2 process2 Cool & Quench (aq. NH₄Cl) process1->process2 Step 3 process3 Extract with CH₂Cl₂ process2->process3 Step 4 process4 Dry & Concentrate process3->process4 Step 5 purify Purify via Flash Chromatography process4->purify Step 6 product Methyl 3-(bromomethyl)-6-chloropicolinate purify->product Final Product

Caption: Workflow for the synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate.

Applications in Research and Drug Development

Substituted picolinic acids and their esters are privileged scaffolds in medicinal chemistry. They are found in numerous approved drugs and clinical candidates. This compound is a strategic starting material for several reasons:

  • Orthogonal Functional Groups: The three different substituents (chloro, methyl, ester) can be modified using distinct chemical reactions, allowing for the systematic exploration of chemical space around the pyridine core.

  • Scaffold for Bioactive Molecules: The pyridine nitrogen acts as a hydrogen bond acceptor, a common feature for interaction with biological targets. Modifications at the 2, 3, and 6 positions can fine-tune the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles.[7]

  • Intermediate for Complex Heterocycles: It serves as an essential raw material for creating more elaborate heterocyclic systems, which are central to the development of novel therapeutics, including antibacterial agents and treatments for metabolic diseases.[8]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted before use, GHS hazard information for structurally similar compounds provides a useful baseline.

  • Potential Hazards: Analogues such as Methyl 6-chloropicolinate are listed as harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).[9]

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry, and well-sealed container, preferably under an inert atmosphere.[4]

Conclusion

This compound is a high-value chemical intermediate characterized by its unique substitution pattern on a picolinate framework. Its molecular structure and the differential reactivity of its functional groups make it an exceptionally versatile tool for synthetic chemists. From its fundamental role as a starting material in multi-step syntheses to its application in building libraries of potential drug candidates, this compound is a cornerstone for innovation in the chemical and pharmaceutical sciences. Proper understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.

References

Methyl 6-chloro-3-methylpicolinate: A Versatile Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern drug discovery and agrochemical development, the pyridine ring stands as a privileged scaffold. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of many biologically active molecules. Within this class, halo-substituted picolinates serve as exceptionally versatile building blocks, offering multiple reaction handles for the strategic construction of complex molecular architectures. Methyl 6-chloro-3-methylpicolinate, in particular, has emerged as a valuable intermediate, providing a synthetically accessible platform for diversification through a variety of cross-coupling and nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.

PropertyValueSource
CAS Number 878207-92-2N/A
Molecular Formula C₈H₈ClNO₂N/A
Molecular Weight 185.61 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)N/A
  • ¹H NMR (CDCl₃, 400 MHz) of Methyl 6-chloropicolinate: δ 7.95 (d, J = 7.8 Hz, 1H), 7.78 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 7.8 Hz, 1H), 3.98 (s, 3H).[2]

  • ¹³C NMR of Methyl picolinate: The carbon chemical shifts are influenced by the electron-withdrawing nature of the ester and the nitrogen atom in the pyridine ring.[3]

  • IR Spectroscopy of Methyl picolinate: Characteristic peaks would include C=O stretching of the ester group (~1720 cm⁻¹), C-Cl stretching, and various aromatic C-H and C=C/C=N vibrations.[4]

  • Mass Spectrometry of Methyl picolinate: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[5][6]

For this compound, one would expect to see an additional singlet in the ¹H NMR spectrum corresponding to the methyl group at the 3-position, likely in the range of δ 2.3-2.6 ppm. The aromatic splitting pattern would also be altered due to the different substitution pattern.

Synthesis of this compound: A Proposed Pathway

A robust and scalable synthesis is paramount for the utility of any building block. While a specific, peer-reviewed protocol for the title compound is not extensively documented, a logical and efficient synthetic route can be proposed based on established chemical transformations of related pyridine derivatives. The synthesis can be envisioned as a two-step process starting from the commercially available 6-chloro-2,3-lutidine (6-chloro-2,3-dimethylpyridine).

Step 1: Selective Oxidation of the 2-Methyl Group

The initial and most critical step is the selective oxidation of the methyl group at the 2-position to a carboxylic acid. The methyl group at the 2-position is more activated towards oxidation due to the electronic influence of the ring nitrogen. This transformation can be achieved using strong oxidizing agents. A relevant precedent is the oxidation of 6-chloro-3-fluoro-2-methylpyridine to 6-chloro-3-fluoro-2-picolinic acid using potassium dichromate in sulfuric acid, as detailed in Chinese patent CN104003934A.[7] Other methods for the oxidation of picolines to picolinic acids include the use of potassium permanganate or nitric acid.[8][9]

Proposed Experimental Protocol: Synthesis of 6-Chloro-3-methylpicolinic acid

  • Reaction Setup: To a stirred solution of 6-chloro-2,3-lutidine (1 equivalent) in concentrated sulfuric acid, cautiously add potassium permanganate (KMnO₄) (2-3 equivalents) portion-wise at a temperature maintained below 10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. The manganese dioxide precipitate is removed by filtration. The filtrate is then neutralized with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of 3-4 to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 6-chloro-3-methylpicolinic acid.

Step 2: Esterification to this compound

The final step is the esterification of the synthesized 6-chloro-3-methylpicolinic acid. This is a standard transformation that can be accomplished through various methods, with Fischer esterification being a common and cost-effective choice.[10]

Proposed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of 6-chloro-3-methylpicolinic acid (1 equivalent) in methanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

  • Reaction Execution: The mixture is heated at reflux for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Isolation: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow Start 6-Chloro-2,3-lutidine Step1 Step 1: Selective Oxidation (e.g., KMnO₄, H₂SO₄) Start->Step1 Intermediate 6-Chloro-3-methylpicolinic acid Step1->Intermediate Step2 Step 2: Esterification (e.g., MeOH, H₂SO₄) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity and Utility in Cross-Coupling Reactions

The synthetic power of this compound lies in the reactivity of its 6-chloro substituent, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl and vinyl-aryl structures.[11] In the context of this compound, the 6-chloro position can be readily coupled with a variety of boronic acids or their esters. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the less reactive chloro-pyridines compared to their bromo or iodo counterparts.

Representative Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Coupling Substrate This compound Catalyst Pd Catalyst Base Substrate->Catalyst Reagent R-B(OH)₂ Reagent->Catalyst Product Methyl 6-aryl-3-methylpicolinate Catalyst->Product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[4][12] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines at the 6-position. The choice of a bulky, electron-rich phosphine ligand is often critical for the successful coupling of less reactive aryl chlorides.[13]

Representative Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

  • Solvent and Inert Atmosphere: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) under an inert atmosphere.

  • Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The organic phase is washed, dried, and concentrated, followed by purification via column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[14] This reaction provides access to aryl alkynes, which are valuable intermediates in organic synthesis. This compound can undergo Sonogashira coupling, typically requiring a palladium catalyst, a copper(I) co-catalyst, and a base.

Representative Protocol: Sonogashira Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

  • Solvent and Inert Atmosphere: Add a suitable solvent (e.g., THF or DMF) under an inert atmosphere.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Applications in Drug Discovery and Agrochemical Synthesis

The true value of a synthetic building block is demonstrated by its application in the synthesis of high-value molecules. While specific examples directly citing this compound are not abundant in readily accessible literature, the utility of the 6-chloropicolinate scaffold is well-established in both pharmaceutical and agrochemical patents, underscoring the potential of the title compound.

  • Pharmaceuticals: Substituted picolinates are key components in a variety of drug candidates. For instance, patent US11325906B2 describes the synthesis of substituted azaquinolone compounds as PARP inhibitors, where a substituted pyridine-2-carboxamide is a key structural feature.[15] The synthetic strategies employed in such patents often rely on the cross-coupling of chloropyridine intermediates.

  • Agrochemicals: The chloropyridine moiety is a well-known toxophore in several classes of insecticides. For example, the neonicotinoid insecticides often contain a 6-chloropyridin-3-yl)methyl group. Although this is a different isomer, the synthetic principles are analogous. Patent WO2013050433A1 discloses various pesticide preparations containing chloropyridine derivatives.[16] The ability to introduce diverse substituents at the 6-position of the picolinate ring via cross-coupling reactions makes this compound a valuable tool for the discovery of new agrochemicals.

Conclusion: A Building Block with Significant Potential

This compound is a strategically important synthetic building block that offers a versatile platform for the synthesis of complex molecules. Its straightforward, albeit not yet formally published, proposed synthesis and its reactivity in key palladium-catalyzed cross-coupling reactions make it an attractive intermediate for researchers in medicinal chemistry and agrochemical science. The ability to selectively introduce aryl, amino, and alkynyl groups at the 6-position of the pyridine ring allows for the rapid generation of diverse compound libraries for biological screening. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

Introduction: The Significance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-3-methylpicolinate

This compound (CAS No. 878207-92-2) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its specific arrangement of a chloro-substituent, a methyl group, and a methyl ester on the pyridine core makes it a highly valuable building block for the pharmaceutical and agrochemical industries. The pyridine ring is a common motif in bioactive compounds, and intermediates like this one provide a pre-functionalized scaffold, enabling chemists to efficiently construct target molecules with desired biological activities. This guide provides a detailed exploration of the strategic considerations and practical methodologies for the synthesis of this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most evident disconnection is the ester linkage, suggesting that the immediate precursor is 6-chloro-3-methylpicolinic acid . This simplifies the primary challenge to the construction of this substituted picolinic acid.

The core structure, 6-chloro-3-methylpyridine, can be approached from several angles:

  • Starting with a pre-formed pyridine ring: A commercially available and economically viable starting material such as 3-methylpyridine (β-picoline) is an ideal candidate. The primary challenge lies in the regioselective introduction of the chloro group at the 6-position and the carboxyl group at the 2-position.

  • Functional group interconversion: An alternative strategy involves starting with a pyridine ring that already possesses functional groups that can be converted to the desired chloro and carboxyl moieties. For instance, an amino group can be transformed into a chloro group via a Sandmeyer reaction.[2][3][4]

This guide will focus on a robust and logical pathway commencing from 3-methylpyridine, as it represents a fundamental and versatile approach in heterocyclic chemistry.

Primary Synthesis Pathway: From 3-Methylpyridine

The most strategically sound synthesis begins with the inexpensive starting material 3-methylpyridine and proceeds through a series of activations and functionalizations of the pyridine ring. This multi-step approach allows for a high degree of control over the regiochemistry.

G cluster_0 Starting Material cluster_1 Ring Activation cluster_2 C2-Functionalization cluster_3 C6-Chlorination cluster_4 Hydrolysis & Esterification 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine-N-oxide 3-Methylpyridine-N-oxide 3-Methylpyridine->3-Methylpyridine-N-oxide m-CPBA or H₂O₂/AcOH 2-Cyano-3-methylpyridine 2-Cyano-3-methylpyridine 3-Methylpyridine-N-oxide->2-Cyano-3-methylpyridine TMSCN, BzCl 6-Chloro-2-cyano-3-methylpyridine 6-Chloro-2-cyano-3-methylpyridine 2-Cyano-3-methylpyridine->6-Chloro-2-cyano-3-methylpyridine 1. m-CPBA 2. POCl₃ 6-Chloro-3-methylpicolinic Acid 6-Chloro-3-methylpicolinic Acid 6-Chloro-2-cyano-3-methylpyridine->6-Chloro-3-methylpicolinic Acid H₃O⁺, Δ This compound This compound 6-Chloro-3-methylpicolinic Acid->this compound MeOH, H⁺

Figure 1: Overall synthesis workflow from 3-Methylpyridine.
Step 1: N-Oxidation of 3-Methylpyridine

The initial step involves the oxidation of the pyridine nitrogen. This is a critical activation step for two primary reasons:

  • It increases the electron deficiency of the pyridine ring, particularly at the 2- and 6-positions, making them more susceptible to nucleophilic attack.

  • It provides a handle for subsequent transformations, such as chlorination using reagents like phosphorus oxychloride (POCl₃).

Protocol:

  • In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 3-methylpyridine (1.0 eq.) in a suitable solvent such as acetic acid.

  • Slowly add hydrogen peroxide (30% solution, ~1.5 eq.) to the mixture.

  • Heat the reaction mixture to 70-80°C and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and carefully neutralize it with a base (e.g., sodium carbonate solution).

  • Extract the product, 3-methylpyridine-N-oxide, with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Regioselective Cyanation at the C2-Position

With the N-oxide in hand, the 2-position can be functionalized. The Reissert-Henze reaction is a classic and effective method for introducing a cyano group at the C2-position of a pyridine N-oxide.

Protocol:

  • In a three-necked flask under a nitrogen atmosphere, dissolve 3-methylpyridine-N-oxide (1.0 eq.) in an anhydrous solvent like dichloromethane.[5]

  • Cool the solution to 0°C.

  • Add benzoyl chloride (BzCl, ~1.2 eq.) dropwise, followed by trimethylsilyl cyanide (TMSCN, ~1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, 2-cyano-3-methylpyridine, with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.

Step 3: Chlorination at the C6-Position

To introduce the chlorine atom at the 6-position, the N-oxidation/chlorination sequence is repeated. This demonstrates the versatility of the pyridine N-oxide intermediate in directing substitution patterns.

Protocol:

  • Oxidize 2-cyano-3-methylpyridine (1.0 eq.) using the method described in Step 1 (e.g., with m-CPBA) to form 2-cyano-3-methylpyridine-N-oxide.

  • In a flask equipped with a reflux condenser, add the crude 2-cyano-3-methylpyridine-N-oxide.

  • Carefully add phosphorus oxychloride (POCl₃, ~3-5 eq.) dropwise at 0°C.

  • Slowly heat the mixture to reflux (around 110°C) and maintain for 2-4 hours.[6]

  • Cool the reaction mixture and quench by pouring it slowly onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH or Na₂CO₃) to a pH of ~7-8.

  • Extract the product, 6-chloro-2-cyano-3-methylpyridine, with ethyl acetate. The organic phase is then dried and concentrated to yield the crude product, which can be purified further if necessary.

Step 4: Hydrolysis of the Nitrile to Carboxylic Acid

The cyano group is a versatile precursor to a carboxylic acid. Acid- or base-catalyzed hydrolysis can be employed to effect this transformation.

Protocol:

  • To a round-bottom flask, add 6-chloro-2-cyano-3-methylpyridine (1.0 eq.) and a solution of concentrated sulfuric acid or hydrochloric acid (~10-15 eq. in water).

  • Heat the mixture to reflux (typically >100°C) for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and adjust the pH to ~3-4 by the slow addition of a concentrated base (e.g., NaOH solution). The product, 6-chloro-3-methylpicolinic acid, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 5: Fischer Esterification

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a straightforward and high-yielding method for this purpose.[7][8]

Protocol:

  • Suspend 6-chloro-3-methylpicolinic acid (1.0 eq.) in an excess of methanol (MeOH).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[9]

  • Heat the mixture to reflux for 4-8 hours. The reaction is typically driven to completion by the large excess of methanol.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.[6] Purification can be achieved via column chromatography or recrystallization.[6]

Alternative Synthetic Route

An alternative, more direct synthesis has been reported starting from 2-(Methoxycarbonyl)-3-methylpyridin-1-en-1-ol salt.[6] This approach leverages a more advanced starting material to achieve the target in a single step.

G Start 2-(Methoxycarbonyl)-3- methylpyridin-1-en-1-ol salt Product Methyl 6-chloro-3- methylpicolinate Start->Product POCl₃, 110 °C

Figure 2: Direct synthesis from a pyridin-1-ol precursor.

Protocol:

  • Dissolve 2-(Methoxycarbonyl)-3-methylpyridin-1-en-1-ol salt (1.0 eq.) in phosphoryl chloride (POCl₃).[6]

  • Heat the reaction mixture to 110°C for approximately 4 hours.[6]

  • Quench the reaction with ice water and adjust the pH to 7.[6]

  • Extract the aqueous phase with ethyl acetate.[6]

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography to afford this compound.[6]

This method is highly efficient but depends on the availability of the specific starting material.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the primary synthesis pathway. Yields are representative and can vary based on scale and optimization.

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1. N-Oxidation H₂O₂ / Acetic AcidAcetic Acid70-8085-95
2. Cyanation TMSCN, Benzoyl ChlorideDichloromethane0 to RT70-85
3. Chlorination POCl₃Neat11060-75
4. Hydrolysis Conc. H₂SO₄ / H₂OWater>10080-90
5. Esterification Methanol, H₂SO₄ (cat.)MethanolReflux90-98

Conclusion

The synthesis of this compound is most effectively and fundamentally achieved through a multi-step sequence starting from the readily available 3-methylpyridine. This pathway, involving strategic N-oxidations, regioselective functionalization, and standard transformations, provides a robust and scalable method for producing this valuable intermediate. The causality behind each step—activating the ring via N-oxidation, directing substitution, and converting functional groups—highlights core principles of modern heterocyclic chemistry. While more direct routes exist, they rely on less common starting materials. The detailed protocols and strategic insights provided in this guide offer a comprehensive framework for researchers and drug development professionals to successfully synthesize this key building block.

References

Introduction: The Strategic Importance of the C-Cl Bond in a Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in Methyl 6-chloro-3-methylpicolinate

This compound is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its structure, featuring a pyridine ring adorned with a chloro, a methyl, and a methyl ester group, presents a versatile scaffold for the construction of more complex molecular architectures. The focal point of this guide is the chlorine atom at the 6-position. This halogen is not merely a static substituent; it is a reactive handle, a linchpin for a variety of powerful chemical transformations.

The strategic placement of the chlorine atom ortho to the ring nitrogen fundamentally dictates its reactivity. The electron-withdrawing nature of the pyridine nitrogen, through both inductive and resonance effects, renders the C6 carbon electron-deficient and thus highly susceptible to nucleophilic attack.[1][2] This activation is a cornerstone of pyridine chemistry and is the primary reason why the C-Cl bond in this molecule is a versatile site for synthetic elaboration.

This guide provides an in-depth exploration of the key reactions involving the chlorine atom of this compound, offering mechanistic insights, field-proven experimental protocols, and a discussion of the critical parameters that govern the success of these transformations.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - The Foundational Transformation

The most fundamental reaction of the chlorine atom in this compound is its displacement via nucleophilic aromatic substitution (SNAr). Unlike typical aryl chlorides, the C6-Cl bond is activated towards substitution by a wide range of nucleophiles.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4]

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring. This stabilization is a key factor in activating the 2- and 6-positions towards nucleophilic attack.[1][5]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The overall rate of the reaction is influenced by the nucleophilicity of the attacking species and the ability of the ring to stabilize the intermediate. Electron-withdrawing groups, like the ester at the 2-position, further enhance the electrophilicity of the ring and facilitate the reaction.[2][6]

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol describes a typical procedure for the substitution of the chlorine atom with a primary or secondary amine.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equivalent) and a suitable solvent (e.g., DMSO, DMF, or NMP).

  • Addition of Base and Nucleophile: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents), to the mixture. This is followed by the addition of the desired amine nucleophile (1.1-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature depends on the reactivity of the specific amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted picolinate.

Data Presentation: SNAr Reaction Parameters
NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary/Secondary Aliphatic AmineK₂CO₃ or DIPEADMSO or DMF80 - 1204 - 12
AnilineK₂CO₃NMP120 - 15012 - 24
Sodium MethoxideNaH (catalytic)Methanol/THF25 - 652 - 8
Sodium ThiophenoxideK₂CO₃DMF60 - 1003 - 6

Visualization: SNAr Experimental Workflow

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Solvent (e.g., DMSO) additions Add: - Base (e.g., K₂CO₃) - Amine Nucleophile reagents->additions Inert Atm. heat Heat (80-150 °C) additions->heat monitor Monitor (TLC / LC-MS) heat->monitor Until complete workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: SNAr Experimental Workflow Diagram.

Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom in this compound is also an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by reacting an organohalide with an organoboron compound.[7][8] For this compound, this reaction enables the introduction of a variety of aryl, heteroaryl, or alkyl groups at the 6-position.

Mechanistic Cycle:

The catalytic cycle generally involves three key steps:[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the picolinate, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[9]

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[8][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Step-by-Step Methodology:

  • Inert Setup: To an oven-dried reaction flask, add this compound (1.0 eq.), the boronic acid or pinacol ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃; 1-5 mol%) and, if necessary, an appropriate ligand (e.g., SPhos, XPhos).

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/water. The mixture should be thoroughly degassed again by bubbling with an inert gas or via freeze-pump-thaw cycles.

  • Reaction: Heat the mixture under an inert atmosphere, typically between 80°C and 110°C, for 2-24 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by flash column chromatography to yield the coupled product.

Data Presentation: Suzuki-Miyaura Reaction Parameters
Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Phenylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O90
4-Methoxyphenylboronic AcidPdCl₂(dppf) (2)-K₃PO₄Toluene/H₂O100
Alkyl Pinacol BoronatePd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O100
3-Pyridylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O110

Data adapted from general knowledge and representative procedures such as those described for related 2-chloropyridines.[11]

B. Buchwald-Hartwig Amination: Precision C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become a premier method for synthesizing aryl amines.[12][13] This reaction offers a powerful alternative to classical SNAr, often proceeding under milder conditions with a broader substrate scope, including less nucleophilic amines.

Mechanistic Cycle:

The mechanism is similar to the Suzuki coupling and involves:[12][14]

  • Oxidative Addition: A Pd(0) complex adds to the C-Cl bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step.[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Glovebox Setup: In an inert atmosphere glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃; 1-5 mol%), a suitable ligand (e.g., XPhos, RuPhos; 1.2-2.4 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS; 1.2-2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.), the amine coupling partner (1.0-1.5 eq.), and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block (typically 80-110°C).

  • Stirring and Monitoring: Stir the reaction vigorously for the required time (2-24 hours), monitoring by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Dry and concentrate the organic extracts. Purify the crude material via column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 LₙPd(0) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Lₙ(Ar)Pd(II)-Cl oxidative_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord amido_complex Lₙ(Ar)Pd(II)-NR¹R² amine_coord->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 product Ar-NR¹R² reductive_elim->product arcl Ar-Cl arcl->oxidative_add amine HNR¹R² + Base amine->amine_coord

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Conclusion: A Versatile Handle for Molecular Innovation

The chlorine atom in this compound is a highly reactive and synthetically valuable functional group. Its reactivity is dominated by its susceptibility to nucleophilic aromatic substitution and its utility in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the C6 position, activated by the ring nitrogen, allows for efficient displacement by a host of nucleophiles. Furthermore, its participation in robust C-C and C-N bond-forming reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides researchers with a reliable toolkit for molecular diversification. Understanding the principles and protocols outlined in this guide empowers scientists and drug development professionals to strategically leverage this key reactivity, paving the way for the synthesis of novel compounds with potential applications in medicine and agriculture.

References

Spectroscopic Unveiling of Methyl 6-chloro-3-methylpicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-3-methylpicolinate, a substituted pyridine derivative, represents a key structural motif in medicinal chemistry and materials science. Its unique arrangement of a chloro-substituent, a methyl group, and a methyl ester on the pyridine core imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel compounds. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopic interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the systematic IUPAC name methyl 6-chloro-3-methylpyridine-2-carboxylate, is presented below. The strategic placement of substituents on the pyridine ring gives rise to a distinct and interpretable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through chemical shifts, integration, and spin-spin coupling.

Experimental Data: Two reported ¹H NMR spectra in deuterated chloroform (CDCl₃) are summarized in the table below. The minor differences in chemical shifts can be attributed to variations in experimental conditions, such as concentration and instrument calibration.

Proton Assignment Chemical Shift (δ) ppm (300 MHz) Chemical Shift (δ) ppm (400 MHz) Multiplicity & Coupling Constant (J) Integration
H-57.597.57dd, J = 8.1, 0.5 Hz / d, J=8.0 Hz1H
H-47.387.36d, J = 8.1 Hz / d, J=8.0 Hz1H
-OCH₃ (ester)3.973.95s3H
-CH₃ (ring)2.572.55s3H

Interpretation and Rationale:

  • Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring appear in the aromatic region (δ 7.0-9.0 ppm). The downfield shift is due to the deshielding effect of the aromatic ring current.[1] The proton at position 5 (H-5) is deshielded further than H-4 due to the anisotropic effect of the neighboring ester group. The observed doublet of doublets (dd) or doublet (d) splitting pattern for H-5 arises from its coupling to H-4 (a large coupling constant, J ≈ 8 Hz) and potentially a small long-range coupling. H-4 appears as a doublet due to its coupling with H-5.

  • Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group appear as a sharp singlet around δ 3.95-3.97 ppm. The singlet multiplicity indicates no adjacent protons. Its chemical shift is characteristic of a methyl group attached to an oxygen atom, which is in turn bonded to a carbonyl group.

  • Ring Methyl Protons (-CH₃): The methyl group attached to the pyridine ring at position 3 gives a singlet at approximately δ 2.55-2.57 ppm. The upfield shift compared to the aromatic protons is expected for a methyl group. The singlet nature confirms the absence of neighboring protons. Electron-donating groups like methyl on a pyridine ring tend to increase the electron density at the ortho and para positions, causing a slight upfield shift of the ring protons.[1]

¹³C NMR Spectroscopy: The Carbon Framework

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ) ppm
C=O (ester)~165
C-2~160
C-6~150
C-4~138
C-5~125
C-3~135
-OCH₃ (ester)~53
-CH₃ (ring)~18

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-185 ppm, due to the strong deshielding effect of the double-bonded oxygen.[5]

  • Aromatic Carbons (C-2 to C-6): The carbons of the pyridine ring will resonate in the aromatic region (δ 115-150 ppm).[5] The carbon bearing the chloro group (C-6) and the carbon attached to the ester (C-2) are expected to be significantly deshielded. The carbon with the methyl group (C-3) will also be in this region. The specific shifts are influenced by the electronic effects of the substituents.

  • Ester and Ring Methyl Carbons: The methyl ester carbon (-OCH₃) is anticipated to appear around 50-90 ppm.[5] The ring methyl carbon (-CH₃) will be the most upfield signal, typically in the 10-15 ppm range, though the electronegative environment of the pyridine ring may shift it slightly downfield.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Data:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100-3000Medium-Weak
C-H stretch (aliphatic)3000-2850Medium-Weak
C=O stretch (ester)~1725Strong
C=C and C=N stretch (aromatic ring)1600-1450Medium-Strong
C-O stretch (ester)1300-1100Strong
C-Cl stretch850-550Medium-Strong

Interpretation and Rationale:

  • C=O Stretch: The most characteristic peak in the IR spectrum of an aromatic ester is the strong absorption from the carbonyl (C=O) stretch, expected around 1725 cm⁻¹.[6][7] Conjugation with the aromatic ring typically lowers the C=O stretching frequency compared to a saturated ester.[8]

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: Aromatic esters exhibit two strong C-O stretching bands. The C-C-O stretch is expected between 1310 and 1250 cm⁻¹, and the O-C-C stretch appears between 1130 and 1100 cm⁻¹.[6]

  • C-H Stretches: The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.[9]

  • C-Cl Stretch: The carbon-chlorine bond will give rise to a medium to strong absorption in the fingerprint region, generally between 850 and 550 cm⁻¹.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Data: The mass spectrum of this compound shows a molecular ion peak [M+H]⁺ at m/z 186.2 or 186.0.

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular formula of this compound is C₈H₈ClNO₂. The calculated monoisotopic mass is approximately 185.02 g/mol . The observed [M+H]⁺ peak at m/z 186 confirms the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an [M+2] peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

  • Fragmentation Pathways: The fragmentation of picolinate esters in mass spectrometry is influenced by the stability of the resulting ions.[11] Common fragmentation pathways for this molecule could include:

    • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 154.

    • Loss of the methyl ester group (-COOCH₃): This would lead to a fragment at m/z 126.

    • Loss of a chlorine atom (-Cl): This would produce a fragment at m/z 150.

    • Cleavage of the pyridine ring: The aromatic ring can undergo complex fragmentation, often involving the loss of small neutral molecules like HCN.[11]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the chlorination of the corresponding 3-methylpicolinate N-oxide.

Step-by-step methodology: A solution of 2-(methoxycarbonyl)-3-methylpyridine 1-oxide is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out at an elevated temperature (e.g., 100°C) for several hours. After the reaction is complete, the mixture is carefully quenched and the product is extracted and purified, often by column chromatography.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

References

The Rising Star in Scaffolding: A Technical Guide to the Medicinal Chemistry Applications of Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful discovery of novel therapeutics. Among the myriad of heterocyclic building blocks, picolinates—esters of picolinic acid—have emerged as a privileged structure, integral to a significant number of clinically evaluated and approved drugs. This guide delves into the core of this chemical family, focusing on a particularly promising derivative: Methyl 6-chloro-3-methylpicolinate . As a senior application scientist, this document aims to provide not just a list of potential applications, but a deeper understanding of the causality behind its synthetic utility and its burgeoning role in the development of next-generation therapeutics.

The Picolinate Core: A Foundation of Therapeutic Success

The picolinic acid framework, a pyridine ring bearing a carboxylic acid at the 2-position, is more than just a simple heterocycle. Its unique electronic properties and ability to act as a bidentate chelating agent have cemented its importance in drug design. Pyridine-containing compounds are a cornerstone of nitrogen-heterocyclic drugs approved by the FDA.[1] The picolinate scaffold, in particular, has given rise to a multitude of drug candidates targeting a wide array of diseases, from cancer to neurodegenerative disorders.[1][2]

The inherent reactivity of the picolinate ring system, coupled with the synthetic handles provided by its substituents, allows for the creation of diverse chemical libraries with a high degree of structural complexity. This has led to the discovery of potent enzyme inhibitors, underscoring the value of this scaffold in modern drug discovery.[2]

This compound: A Profile of a Privileged Building Block

This compound (CAS No: 878207-92-2, Molecular Formula: C₈H₈ClNO₂) is a trifunctionalized picolinate that offers a unique combination of reactive sites, making it an exceptionally valuable intermediate for organic synthesis.[1]

PropertyValue
CAS Number 878207-92-2
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance White solid

Table 1: Physicochemical Properties of this compound.

The strategic placement of the chloro, methyl, and methyl ester groups on the pyridine ring dictates its reactivity and potential applications. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex pyridines. The methyl group at the 3-position can be functionalized, for instance, through radical bromination to introduce a handle for further elaboration.[3] The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a key point for diversification.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved from readily available starting materials. A common synthetic route involves the treatment of 2-(Methoxycarbonyl)-3-methylpyridin-1-en-1-ol salt with phosphoryl chloride.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Starting Material: 2-(Methoxycarbonyl)-3-methylpyridin-1-en-1-ol salt (1.00 eq.).

  • Reagent: Phosphoryl chloride (excess).

  • Procedure: a. Dissolve the starting material in phosphoryl chloride. b. Stir the reaction mixture at 110 °C for 4 hours. c. Upon completion, quench the reaction with ice water and adjust the pH to 7. d. Extract the aqueous phase with ethyl acetate (3 x 10 mL). e. Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:5 v/v).

  • Expected Outcome: Methyl 6-chloro-3-methylpyridine-2-carboxylate as a white solid (yield: 41%).

This straightforward synthesis makes this compound an accessible and cost-effective building block for both academic and industrial research.

A Versatile Intermediate: Patent Landscape and Synthetic Utility

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. A review of the patent literature reveals its crucial role in the development of novel therapeutics for a range of conditions.

Central Nervous System (CNS) Disorders

Patents have disclosed the use of this compound in the synthesis of indolin-2-one derivatives.[3][4][5] These compounds are being investigated for the treatment of a wide spectrum of CNS diseases, including schizophrenia, bipolar disorders, major depression, Alzheimer's disease, and Parkinson's disease.[3][4][5] The synthetic strategy often involves the functionalization of the 3-methyl group, for example, through bromination, to create a reactive handle for coupling with other molecular fragments.

Experimental Protocol: Bromination of this compound [3]

  • Starting Material: this compound (1.0 eq.).

  • Reagents: N-bromosuccinimide (1.0 eq.), Azobisisobutyronitrile (0.1 eq.).

  • Solvent: 1,2-dichloroethane.

  • Procedure: a. Dissolve this compound and N-bromosuccinimide in 1,2-dichloroethane under an argon atmosphere. b. Add Azobisisobutyronitrile to the mixture. c. Stir the reaction mixture at 85 °C for 3 days, with additional portions of N-bromosuccinimide and azobisisobutyronitrile added as needed. d. Concentrate the reaction mixture in vacuo to yield the brominated product.

G start This compound intermediate Bromination (NBS, AIBN) start->intermediate product Methyl 3-(bromomethyl)-6-chloropicolinate intermediate->product application Synthesis of Indolin-2-one Derivatives (CNS Disorders) product->application

Caption: Synthetic utility in CNS drug discovery.

Antiviral Agents

This compound has also been cited as a key intermediate in the synthesis of substituted benzofuran compounds with potential applications in the treatment of viral diseases.[6] This highlights the adaptability of this scaffold to different therapeutic areas, demonstrating its broad utility in medicinal chemistry.

Targeted Protein Degradation

In the cutting-edge field of targeted protein degradation, this compound has been employed in the synthesis of bifunctional compounds for the targeted degradation of IRAK-4 (Interleukin-1 receptor-associated kinase-4).[7] These molecules, often referred to as PROTACs (Proteolysis Targeting Chimeras), represent a novel therapeutic modality with the potential to address diseases that are difficult to target with traditional small molecule inhibitors.

The Picolinamide Scaffold in Kinase Inhibition: A Realm of Opportunity

While direct examples of this compound being used in clinically approved kinase inhibitors are not yet prevalent, the broader class of picolinamide derivatives has shown immense promise in this area, particularly in oncology.[8][9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Several picolinamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[8] These compounds typically feature a picolinamide core that can be strategically functionalized to optimize binding to the ATP-binding pocket of the kinase.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling Downstream Signaling (e.g., PI3K/Akt) VEGFR2->Signaling Activates Picolinamide Picolinamide-based Inhibitor Picolinamide->VEGFR2 Inhibits Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes

Caption: Picolinamide inhibition of VEGFR-2 signaling.

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[9] Novel N-methylpicolinamide-4-thiol derivatives have been synthesized and shown to selectively inhibit Aurora-B kinase, leading to potent anti-proliferative activity in various cancer cell lines.[9][10]

Structure-Activity Relationship (SAR) Insights: The Significance of the 6-chloro and 3-methyl Substituents

The specific substitution pattern of this compound is not arbitrary. Each group likely contributes to the overall physicochemical properties and biological activity of the resulting derivatives.

  • The 6-Chloro Group: The presence of a chlorine atom at the 6-position can significantly impact the molecule's properties. It can increase lipophilicity, which may enhance cell membrane permeability. Furthermore, the electron-withdrawing nature of chlorine can influence the pKa of the pyridine nitrogen, potentially affecting its ability to form hydrogen bonds with biological targets. In the context of SAR, the 6-chloro substituent has been explored in other scaffolds, such as 1-phenylbenzazepines, where it influences receptor affinity and selectivity.[12]

  • The 3-Methyl Group: The methyl group at the 3-position can also play a crucial role. It can provide a point of attachment for further synthetic modifications, as seen in the patent literature.[3] From a biological perspective, the methyl group can occupy a hydrophobic pocket within a target's active site, thereby increasing binding affinity. This "magic methyl" effect is a well-documented phenomenon in medicinal chemistry.

Future Directions and Conclusion

This compound stands as a testament to the power of rational scaffold design in medicinal chemistry. Its synthetic accessibility, coupled with its versatile reactivity, makes it an invaluable tool for the construction of complex and biologically active molecules. While its full potential is still being explored, the existing evidence from the patent and scientific literature strongly suggests a bright future for this compound in the development of novel therapeutics for a wide range of diseases.

As our understanding of disease biology deepens and new therapeutic targets emerge, the demand for innovative and adaptable chemical building blocks will only continue to grow. This compound, with its unique combination of features, is well-positioned to be a key player in the next wave of drug discovery. Researchers and drug development professionals would be well-advised to consider this promising scaffold in their quest for the medicines of tomorrow.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Picolinates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and relatively mild conditions for forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4]

This guide focuses on a specific, yet increasingly important, application: the Suzuki coupling of Methyl 6-chloro-3-methylpicolinate . This substrate is a valuable building block for the synthesis of highly functionalized biaryl picolinates. The picolinate moiety, an ester of picolinic acid, is a prevalent scaffold in medicinal chemistry, often imparting desirable pharmacokinetic properties or acting as a key coordinating element for biological targets. The chlorine atom at the 6-position, while less reactive than bromine or iodine, offers a cost-effective and readily available handle for C-C bond formation.[5] However, the electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and deactivate the palladium catalyst present unique challenges that necessitate carefully optimized reaction conditions.[5][6]

This document provides a detailed exploration of the mechanistic underpinnings, key experimental parameters, and a step-by-step protocol for successfully employing this compound in Suzuki coupling reactions.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates like heteroaryl chlorides.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond and requires a highly active catalyst.[1][5]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.[1][7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-Cl) ArX->OxAdd PdII_Complex Ar-Pd(II)L₂-Cl OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid Arylboronic Acid (R-B(OH)₂) + Base BoronicAcid->Transmetalation Diaryl_PdII Ar-Pd(II)L₂-R Transmetalation->Diaryl_PdII ReductiveElim Reductive Elimination Diaryl_PdII->ReductiveElim ReductiveElim->Pd0 Regeneration Product Product (Ar-R) ReductiveElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for Coupling with this compound

Successfully coupling an electron-deficient 2-chloropyridine derivative requires careful selection of the catalyst system and reaction conditions to overcome the inherent challenges.

Catalyst and Ligand Selection

The oxidative addition of the C-Cl bond is the primary hurdle. Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[5] Highly active catalyst systems are essential. These typically consist of a palladium source and a bulky, electron-rich phosphine ligand.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[8][9]

  • Ligands: Bulky, electron-donating phosphine ligands are critical. They stabilize the palladium center, promote the challenging oxidative addition, and can prevent catalyst deactivation by the pyridine nitrogen.[5] Buchwald ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are frequently the ligands of choice for coupling aryl chlorides.[5][8] N-heterocyclic carbene (NHC) ligands can also be highly effective.[10]

The Role of the Base and Solvent

The base is not merely a spectator; it plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate complex.[10]

  • Base Selection: For challenging couplings involving chloropyridines, common inorganic bases like potassium carbonate (K₂CO₃) are often effective. However, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) frequently provide superior yields.[5][8]

  • Solvent System: A mixture of an organic solvent and water is often beneficial. Solvents like 1,4-dioxane or toluene are commonly used. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[8]

Common Side Reactions and Troubleshooting
  • Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, a side reaction exacerbated by aqueous basic conditions.[5] If this is a significant issue, using the corresponding boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt can be an effective strategy as they are less prone to this pathway.[5][11]

  • Dehalogenation: The starting material, this compound, can be reduced to Methyl 3-methylpicolinate. This often points to issues with the efficiency of the transmetalation or reductive elimination steps relative to competing pathways.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction atmosphere, which can interfere with the catalyst.[8] Ensuring the reaction is performed under a strictly inert atmosphere is critical.

Recommended Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different boronic acid coupling partners.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (for 1 mmol scale)Molar Equiv.
This compound878207-92-2185.61186 mg (1.0 mmol)1.0
Phenylboronic Acid98-80-6121.93183 mg (1.5 mmol)1.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.504.5 mg (0.02 mmol)0.02
SPhos657408-07-6410.5116.4 mg (0.04 mmol)0.04
Potassium Phosphate (K₃PO₄)7778-53-2212.27637 mg (3.0 mmol)3.0
1,4-Dioxane (anhydrous, degassed)123-91-188.114.0 mL-
Water (degassed)7732-18-518.021.0 mL-

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification a Charge vial with solids: - this compound - Phenylboronic Acid - Pd(OAc)₂ - SPhos - K₃PO₄ b Seal vial with a septum cap a->b c Evacuate and backfill with Inert Gas (Argon/N₂) x3 b->c d Add degassed solvents (1,4-Dioxane and Water) via syringe c->d e Heat reaction mixture to 100 °C with vigorous stirring d->e f Monitor reaction progress by TLC or LC-MS (12-24 hours) e->f g Cool to room temperature f->g h Dilute with Ethyl Acetate and Water g->h i Separate layers, extract aqueous phase with EtOAc h->i j Combine organic layers, dry over Na₂SO₄, filter, and concentrate i->j k Purify by flash column chromatography j->k

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a dry reaction vial equipped with a magnetic stir bar, add this compound (186 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (637 mg, 3.0 mmol).

    • Seal the vial with a septum-containing cap.

    • Connect the vial to a Schlenk line or manifold. Evacuate the vial under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Addition of Solvents:

    • Using syringes, add degassed anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) to the reaction vial. The mixture will typically turn dark.

  • Reaction:

    • Place the vial in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.[12]

  • Work-up:

    • Once the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

    • Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, Methyl 3-methyl-6-phenylpicolinate.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable biaryl picolinates. While the use of an electron-deficient chloropyridine presents challenges, particularly in the oxidative addition step, these can be overcome through the rational selection of a highly active palladium catalyst system. The use of bulky, electron-rich phosphine ligands like SPhos, in combination with an appropriate base and solvent system, is critical for achieving high yields. The protocol provided herein serves as a validated starting point for researchers aiming to incorporate this versatile building block into their synthetic programs, enabling the efficient construction of complex molecules for drug discovery and materials science.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminopicolinates

Substituted aminopyridines, and specifically aminopicolinates, are privileged scaffolds in medicinal chemistry and materials science.[1][2][3] The nitrogen atom of the pyridine ring and the amino substituent serve as key pharmacophoric features, enabling crucial interactions with biological targets. Methyl 6-amino-3-methylpicolinate, in particular, is a valuable building block for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions and have limited substrate scope.[4][5] This guide provides a detailed protocol for the Buchwald-Hartwig amination of methyl 6-chloro-3-methylpicolinate, a challenging yet important transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6][7][8] The cycle is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex, which is often generated in situ from a Pd(II) precatalyst.[5][6] This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4][5][7][8] The choice of ligand is critical for the success of the reaction, as it influences the rates of both oxidative addition and reductive elimination.[9] For electron-deficient and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally required to achieve high yields.[7][10]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Pd(II)_Amido_Complex Ar-Pd(II)(NR2)L2 Amine_Coordination->Pd(II)_Amido_Complex Base Amido_Complex_Formation Deprotonation (Base) Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the reaction conditions, particularly the choice of ligand, base, and solvent, may be necessary for different amine coupling partners.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%VariousEnsure dryness before use.
Amine (e.g., Aniline, Morpholine)>98%VariousPurify if necessary. Liquid amines should be freshly distilled.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeVariousA common palladium precatalyst.
XPhos>98%VariousA bulky, electron-rich biarylphosphine ligand.
Sodium tert-butoxide (NaOtBu)>98%VariousA strong, non-nucleophilic base. Handle under inert atmosphere.
TolueneAnhydrousVariousUse a dry, degassed solvent.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask under the inert atmosphere.

    • Finally, add the amine (1.2 mmol, 1.2 equiv) and anhydrous, degassed toluene (5 mL).

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired methyl 6-amino-3-methylpicolinate derivative.[11]

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Reagents: - Pd(OAc)2, XPhos - Aryl Chloride, Base - Amine, Toluene Reaction_Setup->Reagent_Addition Reaction Heating and Stirring (100 °C, 12-24h) Reagent_Addition->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Key Considerations and Troubleshooting

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so it is crucial to maintain a strictly inert atmosphere throughout the reaction.[10]

  • Solvent and Reagent Purity: The use of dry, degassed solvents and high-purity reagents is essential for reproducible results.[10] Water can lead to hydrodehalogenation of the starting material and other side reactions.[10]

  • Choice of Base: While sodium tert-butoxide is a commonly used strong base, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, especially for base-sensitive substrates.[6][12][13][14] Weaker bases may require higher reaction temperatures or longer reaction times.[6]

  • Ligand Selection: The choice of ligand is critical for the success of the amination of chloro-pyridines.[7][10] Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[9][10]

  • Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with a hydrogen atom.[10] This can be minimized by ensuring anhydrous conditions and using an appropriate ligand that promotes reductive elimination over competing pathways.[10]

  • Purification: The product, an aminopyridine derivative, may have basic properties that can affect its behavior on silica gel chromatography. Tailing can sometimes be suppressed by adding a small amount of triethylamine to the eluent. Cation-exchange chromatography can also be an effective purification method for aminopyridine derivatives.[15]

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of methyl 6-amino-3-methylpicolinate and its derivatives. By carefully controlling the reaction parameters, particularly the catalyst system and reaction conditions, researchers can achieve high yields of these important building blocks for drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this powerful transformation in the laboratory.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Picolinates

In the landscape of modern drug discovery and agrochemical development, the picolinate scaffold is a "privileged" structural motif.[1] Picolinic acid and its derivatives are integral components of numerous biologically active molecules, including novel synthetic auxin herbicides and potent enzyme inhibitors.[2][3][4] Methyl 6-chloro-3-methylpicolinate, the subject of this guide, is a versatile and valuable building block. Its substituted pyridine ring allows for the strategic introduction of diverse molecular fragments, enabling the systematic exploration of chemical space to optimize pharmacological properties.

The chlorine atom at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, a suite of transformations that have revolutionized the synthesis of complex organic molecules and were recognized with the 2010 Nobel Prize in Chemistry.[5] These reactions offer a powerful and modular approach to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions, tolerating a wide array of functional groups.[6] This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions applicable to this compound, offering both mechanistic insights and detailed, field-proven laboratory protocols for researchers, scientists, and drug development professionals.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[7] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5] The success of this step is heavily influenced by the choice of ligand on the palladium center.

  • Transmetalation (for C-C Couplings) or Amine Coordination/Deprotonation (for C-N Couplings): In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[8] For C-N couplings, the amine coordinates to the palladium, followed by deprotonation by a base.[9]

  • Reductive Elimination: The two organic fragments bound to the palladium(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition_complex R-Pd(II)L2-X pd0->oxidative_addition_complex Oxidative Addition (+ R-X) center transmetalation_complex R-Pd(II)L2-R' oxidative_addition_complex->transmetalation_complex Transmetalation (+ R'-M) transmetalation_complex->pd0 Reductive Elimination (- R-R')

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Key Reaction Components: A Scientist's Toolkit

Success in cross-coupling is not merely about mixing reagents; it's about the rational selection of each component to create a synergistic catalytic system.

ComponentRole & Critical ConsiderationsCommon Examples
Palladium Precatalyst The source of the active Pd(0) catalyst. Precatalysts are typically stable Pd(II) or Pd(0) complexes that are readily converted to the active species under reaction conditions.[10]Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Buchwald Palladacycle Precatalysts
Ligand The most critical variable for success. Ligands stabilize the palladium center, prevent catalyst decomposition, and crucially, tune its electronic and steric properties to facilitate oxidative addition and reductive elimination.[11][12] For activating C-Cl bonds, bulky, electron-rich phosphine ligands are paramount.[13]Buchwald Biarylphosphines: XPhos, SPhos, RuPhos, JohnPhos. Others: P(t-Bu)₃, XantPhos, PPh₃.
Base Facilitates the transmetalation step (e.g., Suzuki) by activating the organoboron species, or deprotonates the nucleophile (e.g., Buchwald-Hartwig amination).[6] The choice of base must be compatible with other functional groups in the substrates.Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄. Organic/Alkoxide: NaOt-Bu, LiHMDS, Et₃N.
Solvent Must solubilize reactants and facilitate the reaction, often at elevated temperatures. Aprotic polar or nonpolar solvents are common.Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the organoboron reagents and its exceptional functional group tolerance.[14][15] It is the workhorse method for constructing biaryl and heteroaryl-aryl structures.

Protocol: Synthesis of Methyl 3-methyl-6-phenylpicolinate

This protocol details the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0-3.0 equiv), finely ground

  • Anhydrous Toluene

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen manifold)

  • Heating mantle or oil bath with temperature control

  • TLC plates (for reaction monitoring)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate small vial, briefly purge with inert gas. Add Pd(OAc)₂ and XPhos. Add a small amount of the anhydrous toluene to this vial to form a slurry.

  • Initiation: Add the anhydrous toluene to the main reaction flask, followed by the catalyst slurry. Causality Note: Preparing the catalyst as a slurry and adding it last ensures a homogeneous start to the reaction and prevents premature catalyst decomposition.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting chloride is a key indicator. A typical reaction time is 4-16 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Optimization & Data Table

The conditions below are representative starting points. Optimization of ligand, base, and solvent may be required for different boronic acid partners.

Coupling Partner (Ar-B(OH)₂)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene100>85%
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (4)K₂CO₃ (2)Dioxane90>90%
3-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O8570-85%
2-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)Toluene11075-90%[16]

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has transformed the synthesis of aryl amines, providing a direct route from aryl halides and amines.[9][17] This reaction is fundamental in medicinal chemistry, where the arylamine moiety is a common pharmacophore. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the coupling of the less reactive aryl chloride.[18]

Protocol: Synthesis of Methyl 6-(piperidin-1-yl)-3-methylpicolinate

This protocol is adapted from a reported synthesis and demonstrates the coupling of this compound with a secondary amine.[19]

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) or similar biarylphosphine ligand (e.g., JohnPhos) (0.10 equiv, 10 mol%)[16][19]

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Schlenk flask or sealed reaction tube with a magnetic stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup (Inert Atmosphere): Inside a glovebox or under a strong counterflow of inert gas, add Pd(OAc)₂, the biarylphosphine ligand, and NaOt-Bu to a dry Schlenk flask. Trustworthiness Note: Pre-forming the catalyst-ligand complex in the presence of the base for a few minutes before adding substrates can lead to more consistent results.

  • Reagent Addition: Add the anhydrous toluene, followed by this compound, and finally the piperidine.

  • Reaction: Seal the flask tightly and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the product mass and consumption of starting material. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_purification 3. Workup & Purification A Weigh Reagents: Substrate, Coupling Partner, Base B Add Catalyst System: Pd Precatalyst + Ligand A->B C Add Anhydrous Solvent B->C D Heat to Target Temp (e.g., 80-110 °C) C->D E Stir & Monitor (TLC / LC-MS) D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

Application Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides to form conjugated enyne systems, which are valuable in materials science and as synthetic intermediates.[20] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[21]

Protocol: Synthesis of Methyl 3-methyl-6-(phenylethynyl)picolinate

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1-1.3 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous THF or DMF

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Reagent Addition: Add the anhydrous solvent (THF or DMF), followed by the amine base (e.g., Et₃N). Finally, add the phenylacetylene via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) if the reaction is sluggish. Causality Note: The amine acts as both the base to deprotonate the alkyne and as a solvent. Its use in excess is common.

  • Monitoring: Monitor the reaction by TLC. The formation of copper acetylides can sometimes give the reaction a yellow/brown color. The reaction is often complete in 2-8 hours.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by flash column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions provide an indispensable platform for the functionalization of this compound. By rationally selecting the appropriate coupling partner, catalyst, ligand, and base, researchers can efficiently synthesize a vast array of derivatives with tailored properties. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as robust starting points for laboratory synthesis, enabling the rapid generation of novel chemical entities for applications in drug discovery, materials science, and beyond.

References

Application Note: Strategic Synthesis of Biaryl Picolinates via Suzuki-Miyaura Coupling of Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biaryl picolinates are privileged structural motifs in medicinal chemistry, appearing in numerous pharmacologically active compounds. This application note provides a comprehensive guide for the synthesis of a diverse range of biaryl picolinates through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We focus on the practical application of Methyl 6-chloro-3-methylpicolinate as a versatile and commercially available starting material. This document offers a detailed experimental protocol, insights into the reaction mechanism, and guidance on optimizing reaction conditions, troubleshooting, and safety. The methodologies described herein are designed to be directly applicable in both academic and industrial research settings for drug discovery and development professionals.

Introduction: The Significance of Biaryl Picolinates

Biaryl structures are fundamental building blocks in the design of modern pharmaceuticals and agrochemicals. The picolinate moiety, a derivative of pyridine-2-carboxylic acid, often serves as a key pharmacophore, capable of engaging in various biological interactions such as hydrogen bonding and metal chelation. The combination of a biaryl system with a picolinate scaffold has given rise to compounds with significant therapeutic potential.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, particularly for creating biaryl linkages. Its success is attributed to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. The use of chloro-substituted heteroaromatics, such as this compound, as coupling partners is particularly advantageous due to their lower cost and greater availability compared to their bromo or iodo counterparts.

This guide details a robust and scalable protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, providing researchers with a reliable pathway to novel biaryl picolinate derivatives.

The Suzuki-Miyaura Reaction: Mechanism and Key Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide. The reaction proceeds through a well-established catalytic cycle.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (this compound) to form a Pd(II) complex. This is often the rate-limiting step, especially for less reactive chloro-substrates.

  • Transmetalation: A base activates the organoboron species, facilitating the transfer of the aryl group from boron to the palladium center.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Below is a diagram illustrating the catalytic cycle.

preparation of aminopyridines from "Methyl 6-chloro-3-methylpicolinate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 6-Aminopyridine Derivatives from Methyl 6-chloro-3-methylpicolinate via Palladium-Catalyzed C-N Cross-Coupling

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract & Introduction

The aminopyridine scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous therapeutic agents. The ability to efficiently and selectively introduce diverse amino functionalities onto the pyridine ring is therefore of paramount importance. This document provides a detailed guide for the synthesis of 6-aminopyridine derivatives starting from the versatile building block, this compound. The primary focus is on the application of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that offers broad substrate scope and high functional group tolerance.[1]

We will explore the mechanistic underpinnings of this transformation, provide guidance on the rational selection of catalysts and reagents, and present a robust, step-by-step protocol suitable for laboratory implementation. Additionally, a comprehensive troubleshooting guide is included to address common experimental challenges, ensuring a high rate of success for researchers.

Reaction Principle: The Buchwald-Hartwig Amination

The conversion of this compound to its corresponding 6-amino derivatives is most effectively achieved via a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[1][2] This reaction is often preferred over classical methods like Nucleophilic Aromatic Substitution (SNAr) because it proceeds under milder conditions and is effective even when the aromatic ring is not strongly activated by electron-withdrawing groups.[3][4]

The catalytic cycle, illustrated below, is a well-established process involving several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring. This is often the rate-limiting step for less reactive aryl chlorides.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[6]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the aminopyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6]

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-Cl)L_n pd0->oa_complex  Aryl Chloride (Ar-Cl) amido_complex Palladium-Amido Complex (Ar-Pd(II)-NRR')L_n oa_complex->amido_complex  + Amine (HNRR')  - Base-H-Cl amido_complex->pd0 Reductive Elimination product Aminopyridine Product (Ar-NRR') amido_complex->product

Figure 1: Simplified Buchwald-Hartwig catalytic cycle.

Key Experimental Parameters & Optimization

The success of the Buchwald-Hartwig amination hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source & Ligand Selection: The oxidative addition of a C-Cl bond is challenging. Therefore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to facilitate this step.[5] Standard ligands like PPh₃ are often ineffective. Highly successful ligands for coupling chloropyridines include sterically hindered biarylphosphines such as RuPhos, BrettPhos, and XPhos.[2][5] The palladium source can be a simple salt like Pd(OAc)₂ or a pre-catalyst complex which forms the active Pd(0) species more cleanly.[5]

  • Base: A strong, non-nucleophilic base is essential for deprotonating the coordinated amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5][7] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or more active catalyst systems.[5]

  • Solvent: The reaction must be conducted under strictly anhydrous and inert conditions, as both oxygen and water can deactivate the catalyst.[5] Dry, degassed aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are standard choices.[5][6]

  • Temperature: Elevated temperatures, typically in the range of 80-110 °C, are necessary to drive the reaction, particularly the difficult oxidative addition step.[5][6]

Detailed Experimental Protocol

This protocol provides a general method for the coupling of an amine with this compound. Optimization may be required for specific amine substrates.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Typical Stoichiometry
This compound1345413-33-8185.611.0 equiv
Amine (Primary or Secondary)VariesVaries1.2 - 1.5 equiv
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.501 - 5 mol%
RuPhos787618-22-8476.632 - 10 mol%
Sodium tert-butoxide (NaOtBu)865-48-596.101.5 - 2.5 equiv
Anhydrous Toluene108-88-392.14Solvent

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd(OAc)₂, RuPhos, NaOtBu, Starting Material, and Toluene setup->reagents amine Add Amine Substrate reagents->amine reaction Heat & Stir (80-110 °C, 4-24 h) amine->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purification (Silica Gel Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end_node Pure Product characterize->end_node

Figure 2: General workflow for aminopyridine synthesis.
Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Catalyst Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) Acetate (e.g., 0.02 equiv), RuPhos (e.g., 0.04 equiv), and Sodium tert-butoxide (e.g., 1.5 equiv).

  • Addition of Pyridine: Add this compound (1.0 equiv) to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5][7]

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to the desired concentration (e.g., 0.1-0.5 M). Add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Dilute the mixture with an organic solvent like ethyl acetate.[6]

    • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aminopyridine product.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by air/moisture).[5] 2. Insufficiently active ligand for C-Cl bond. 3. Insufficient temperature.1. Ensure strictly anhydrous/inert conditions. Use fresh, high-purity reagents. Consider a pre-catalyst. 2. Switch to a more electron-rich, bulky ligand (e.g., BrettPhos). 3. Increase temperature to 100-110 °C. Increase catalyst loading to 3-5 mol%.[5]
Hydrodehalogenation (-Cl to -H) A common side reaction where the aryl chloride is reduced.[5] Can be caused by trace water or slow reductive elimination.1. Use scrupulously dried reagents and solvent. 2. Ensure the base (NaOtBu) is of high purity and anhydrous. 3. Use a slight excess of the amine (1.2-1.5 equiv) to favor the amination pathway.[5]
Formation of Byproducts 1. Reaction with the ester group (amidation). 2. Dimerization or other side reactions of the starting material or product.1. If amidation is an issue, consider protecting the amine if it's primary, or use a less nucleophilic base like K₃PO₄. 2. Lower the reaction temperature slightly or decrease the reaction time once the starting material is consumed.

Conclusion

The Buchwald-Hartwig amination provides a reliable and versatile strategy for the synthesis of diverse 6-aminopyridine derivatives from this compound. By carefully selecting the appropriate catalyst system and maintaining rigorous anhydrous and inert reaction conditions, researchers can access a wide array of valuable compounds for applications in drug discovery and materials science. The protocol and troubleshooting guide presented herein serve as a robust starting point for the successful implementation of this critical transformation.

References

Application Notes & Protocols: Sonogashira Coupling of Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of complex molecules due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2][3] Its applications are vast, spanning the creation of pharmaceuticals, natural products, advanced organic materials, and conjugated polymers.[4][5]

This guide focuses on the specific application of the Sonogashira coupling to Methyl 6-chloro-3-methylpicolinate , a substituted chloro-pyridine. The coupling of chloro-heterocycles presents a unique set of challenges due to the inherent low reactivity of the C-Cl bond.[6] This document provides a detailed examination of the mechanistic principles, critical reaction parameters, and optimized protocols designed to overcome these challenges, providing researchers and drug development professionals with a robust framework for successfully employing this substrate in complex synthetic routes.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected, yet independent, catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[1][7] Understanding these cycles is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle (The Cross-Coupling Engine):

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-chlorine bond of this compound, forming a Pd(II) intermediate.[8] This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]

    • Transmetalation: The Pd(II) complex then reacts with a copper acetylide species, generated in the copper cycle. The acetylide group is transferred from copper to palladium, displacing the chloride.[8]

    • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, forming the final C(sp²)-C(sp) bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

  • The Copper Cycle (The Acetylide Activator):

    • Coordination and Acidification: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[9]

    • Deprotonation: An amine base deprotonates the alkyne, forming a highly reactive copper(I) acetylide intermediate.[9][10] This species is then ready for the transmetalation step in the palladium cycle.

A significant drawback of the copper-catalyzed pathway is the promotion of oxidative alkyne homocoupling, known as Glaser coupling, which forms an undesired diyne byproduct.[1][11] This has led to the development of highly effective copper-free protocols, which are particularly important for complex, high-value syntheses.

References

The Strategic Role of Methyl 6-chloro-3-methylpicolinate in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of higher crop yields and more effective weed management strategies has driven significant innovation in the field of agrochemical synthesis. A key player in the development of modern herbicides is the versatile intermediate, Methyl 6-chloro-3-methylpicolinate. This guide provides an in-depth exploration of its application, particularly in the synthesis of the arylpicolinate class of herbicides, including detailed protocols and the mechanistic rationale behind the synthetic strategies.

Core Concepts: The Significance of this compound

This compound, with the CAS Number 878207-92-2, serves as a crucial building block in the synthesis of complex agrochemicals.[1][2] Its structure, featuring a chlorinated pyridine ring with a methyl ester and a methyl group, offers multiple reactive sites for strategic chemical modifications. This allows for the construction of intricate molecular architectures necessary for high efficacy and selectivity in herbicidal action.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 878207-92-2[1]
Molecular Formula C₈H₈ClNO₂[1][2]
Molar Mass 185.61 g/mol [1]
Appearance White to off-white solid

The primary utility of this picolinate derivative lies in its role as a precursor to highly active herbicidal compounds, most notably Halauxifen-methyl and Florpyrauxifen-benzyl. These herbicides belong to the synthetic auxin class, which mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.

The Synthetic Pathway: From Intermediate to Active Ingredient

The journey from this compound to a final herbicidal product involves a series of strategic chemical transformations. A pivotal step in this process is the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4] This reaction enables the introduction of a substituted aryl group at the 6-position of the picolinate ring, a key structural feature of the arylpicolinate herbicides.

Precursor Functionalization: Preparing for the Key Coupling Reaction

While this compound is a valuable starting material, it often requires functionalization to become a suitable partner for the Suzuki coupling. This typically involves the introduction of an amino group at the 4-position of the pyridine ring. Although a direct, one-step conversion from this compound to the immediate precursor for herbicides like Halauxifen-methyl is not readily found in a single source, the synthesis of these herbicides starts from structurally related 4-aminopicolinates. For instance, the synthesis of Halauxifen-methyl often commences with 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester.

The following diagram illustrates a generalized workflow for the synthesis of an arylpicolinate herbicide, highlighting the central role of the Suzuki coupling.

Synthesis_Workflow A This compound (Starting Material) B Functionalized Picolinate (e.g., 4-amino-3,6-dichloropicolinate) A->B Amination & Halogenation D Suzuki-Miyaura Coupling B->D C Aryl Boronic Acid/Ester C->D E Arylpicolinate Herbicide (e.g., Halauxifen-methyl) D->E C-C Bond Formation Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Palladium Complex) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Arylpicolinate (R¹-R²) RedElim->Product R1X Functionalized Picolinate (R¹-X) R1X->OxAdd R2BY2 Aryl Boronic Acid (R²-B(OH)₂) + Base R2BY2->Trans PdX2 Pd(II) Precatalyst Reduction Reduction PdX2->Reduction Reduction->Pd0 Mode_of_Action cluster_plant_cell Susceptible Plant Cell Herbicide Arylpicolinate Herbicide (Active Form) Receptor Auxin Receptor (AFB5) Herbicide->Receptor Repressor Transcriptional Repressor Receptor->Repressor Binds to Ubiquitin Ubiquitin Repressor->Ubiquitin Ubiquitination Degradation Repressor Degradation Repressor->Degradation Proteasome 26S Proteasome Degradation->Proteasome Genes Auxin-Responsive Genes Degradation->Genes Derepression of Response Uncontrolled Growth & Plant Death Genes->Response Overexpression leads to

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Substituted Picolinates

Methyl 6-chloro-3-methylpicolinate is a key heterocyclic building block in contemporary medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of an electron-wielding ester group at the 2-position and the chloro-substituent at the 6-position, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The SNAr reaction on this scaffold provides a versatile and powerful platform for the introduction of a wide array of functional groups, including amines, ethers, and thioethers, thereby enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of molecular properties for various applications.

The strategic placement of the methyl group at the 3-position can also influence the regioselectivity and reactivity of the molecule, offering a handle for creating structurally diverse compound libraries. This guide provides a detailed exploration of the mechanistic underpinnings of SNAr reactions on this compound and offers practical, field-proven protocols for its derivatization with common nucleophiles.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is characteristic of SNAr reactions on electron-poor aromatic and heteroaromatic systems.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom (C6). This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyridine ring and is further stabilized by the electron-withdrawing ester group.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The overall rate of the SNAr reaction is primarily dependent on the rate of formation of the Meisenheimer complex, which is influenced by several factors:

  • Nucleophilicity of the Attacking Species: Stronger nucleophiles will react more readily.

  • Electronic Effects of Ring Substituents: The electron-withdrawing nature of the picolinate ester is crucial for activating the ring towards nucleophilic attack.

  • Leaving Group Ability: While the C-Cl bond is strong, the stabilization of the Meisenheimer complex makes chloride a suitable leaving group in this activated system.

  • Solvent and Reaction Conditions: Polar aprotic solvents are generally preferred as they can solvate the charged intermediate and do not interfere with the nucleophile.

Figure 1. Generalized workflow for the SNAr reaction on this compound.

Experimental Protocols

The following protocols are provided as detailed starting points for the nucleophilic aromatic substitution on this compound. Researchers should note that optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates and nucleophiles to achieve optimal yields.

Protocol 1: Amination with a Primary or Secondary Amine (e.g., Aniline or Morpholine)

This protocol describes a general procedure for the synthesis of 6-amino-substituted-3-methylpicolinates. These reactions can often be performed under thermal conditions, but for less reactive amines or to achieve milder conditions, a palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative.

Reaction Scheme:

amination_reaction reagent1 This compound product Methyl 6-(R1R2N)-3-methylpicolinate reagent1->product Base, Solvent, Δ reagent2 + R1R2NH reagent2->product

Figure 2. General amination of this compound.

Materials and Reagents:

ReagentPuritySupplier
This compound≥97%Various
Amine (e.g., Aniline or Morpholine)≥98%Various
Diisopropylethylamine (DIPEA)≥99%Various
Acetonitrile (anhydrous)≥99.8%Various
Ethyl acetateReagent GradeVarious
Saturated aqueous sodium bicarbonate-Prepared in-house
Brine-Prepared in-house
Anhydrous magnesium sulfate-Various

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add the desired primary or secondary amine (1.1 - 1.5 eq.) and anhydrous acetonitrile to achieve a concentration of 0.1-0.5 M.

  • Add diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-3-methylpicolinate derivative.

Protocol 2: Etherification with a Phenol

This protocol outlines a general procedure for the synthesis of 6-aryloxy-3-methylpicolinates. These reactions typically require a base to deprotonate the phenol, forming a more nucleophilic phenoxide.

Reaction Scheme:

etherification_reaction reagent1 This compound product Methyl 6-(ArO)-3-methylpicolinate reagent1->product Base, Solvent, Δ reagent2 + ArOH reagent2->product

Figure 3. General etherification of this compound.

Materials and Reagents:

ReagentPuritySupplier
This compound≥97%Various
Phenol derivative≥98%Various
Potassium carbonate (anhydrous)≥99%Various
N,N-Dimethylformamide (DMF, anhydrous)≥99.8%Various
Diethyl etherReagent GradeVarious
1 M Hydrochloric acid-Prepared in-house
Brine-Prepared in-house
Anhydrous sodium sulfate-Various

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.2 eq.) and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-1.0 M.

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution and stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x volume).

  • Combine the organic layers, wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 6-aryloxy-3-methylpicolinate.

Protocol 3: Thioetherification with a Thiol

This protocol provides a general method for the synthesis of 6-arylthio- or 6-alkylthio-3-methylpicolinates. Similar to phenols, thiols require a base to form the more potent thiolate nucleophile.

Reaction Scheme:

thioetherification_reaction reagent1 This compound product Methyl 6-(RS)-3-methylpicolinate reagent1->product Base, Solvent, Δ reagent2 + RSH reagent2->product

Figure 4. General thioetherification of this compound.

Materials and Reagents:

ReagentPuritySupplier
This compound≥97%Various
Thiol derivative≥98%Various
Sodium hydride (60% dispersion in mineral oil)-Various
Tetrahydrofuran (THF, anhydrous)≥99.9%Various
Saturated aqueous ammonium chloride-Prepared in-house
Ethyl acetateReagent GradeVarious
Brine-Prepared in-house
Anhydrous sodium sulfate-Various

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.1 eq.) in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux (approximately 65 °C) and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-thioether-3-methylpicolinate.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Yield 1. Insufficiently activated substrate. 2. Poor nucleophile. 3. Inappropriate base or solvent. 4. Reaction temperature too low.1. Consider alternative strategies if the nucleophile is very weak. 2. For weak nucleophiles, consider using a stronger base or higher temperatures. For O- and S-nucleophiles, ensure complete formation of the corresponding anion. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, DMSO, Dioxane). 4. Incrementally increase the reaction temperature, monitoring for decomposition.
Side Product Formation 1. Reaction with the ester group. 2. Decomposition of starting material or product.1. Use a non-nucleophilic base (e.g., DIPEA, DBU). For very strong nucleophiles, consider protecting the ester if possible. 2. Reduce reaction temperature or time. Ensure an inert atmosphere is maintained.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Deactivation of nucleophile or catalyst.1. Extend the reaction time or increase the temperature. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • This compound: May be harmful if swallowed, inhaled, or in contact with skin. Handle with care.

    • Bases: Strong bases such as sodium hydride are highly reactive and flammable. Handle under an inert atmosphere and quench carefully. Amine bases like DIPEA can be corrosive and have strong odors.

    • Solvents: Anhydrous solvents are often flammable and may have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Reaction Quenching: The quenching of reactions, particularly those involving reactive reagents like sodium hydride, should be performed slowly and at low temperatures to control any exothermic processes.

Application Notes & Protocols: Large-Scale Synthesis of Derivatives from Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-chloro-3-methylpicolinate is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its substituted pyridine scaffold is a "privileged" structural motif, integral to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] The strategic placement of a reactive chloro group at the 6-position, an ester for further modification, and a methyl group for steric and electronic influence makes it an exceptionally versatile starting material for generating diverse molecular libraries.[1]

This guide provides an in-depth exploration of robust and scalable synthetic methodologies for the derivatization of this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, focusing on reaction mechanisms, process optimization for large-scale synthesis, and safety considerations. The protocols detailed herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Core Synthetic Strategies: Activating the C6 Position

The primary site of reactivity on this compound is the carbon-chlorine bond at the 6-position. The electron-withdrawing nature of the pyridine nitrogen and the ester group makes this position susceptible to two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu⁻ coupling Palladium-Catalyzed Cross-Coupling start->coupling  Pd Catalyst amines 6-Amino Derivatives (R₂NH) snar->amines ethers 6-Alkoxy/Aryloxy Derivatives (ROH) snar->ethers thioethers 6-Thioether Derivatives (RSH) snar->thioethers buchwald Buchwald-Hartwig Amination (C-N Bond Formation) coupling->buchwald suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) coupling->suzuki sonogashira Sonogashira Coupling (C-C Bond Formation) coupling->sonogashira

Figure 1. Key derivatization pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is often the most direct and atom-economical method for displacing the chloride. The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack, a feature that is further enhanced by the ester group.[2][3] This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4][5]

Causality of Experimental Design:

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.

  • Temperature: While some activated substrates react at room temperature, heating is often required to overcome the activation energy for the initial nucleophilic attack.[3]

  • Base: For neutral nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is required to deprotonate the nucleophile in situ or to neutralize the HCl generated during the reaction.

Table 1: Representative Conditions for SNAr Reactions
Nucleophile (Nu-H)Reagents & ConditionsTypical Product Class
Primary/Secondary Amine (R₂NH)K₂CO₃ or Cs₂CO₃, DMSO, 80-120 °C6-Amino-3-methylpicolinates
Alcohol (ROH)NaH or K₂CO₃, DMF, 60-100 °C6-Alkoxy-3-methylpicolinates
Phenol (ArOH)K₂CO₃ or Cs₂CO₃, NMP, 100-150 °C6-Aryloxy-3-methylpicolinates
Thiol (RSH)K₂CO₃ or Na₂CO₃, DMF, 50-80 °C6-(Alkylthio)-3-methylpicolinates
Protocol 1: Large-Scale Synthesis of Methyl 6-(morpholino)-3-methylpicolinate via SNAr
  • Reactor Setup: To a clean, dry, nitrogen-purged 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add this compound (1.86 kg, 10.0 mol).

  • Reagent Addition: Add anhydrous potassium carbonate (2.07 kg, 15.0 mol, 1.5 equiv) followed by Dimethyl Sulfoxide (DMSO, 20 L).

  • Nucleophile Addition: Add morpholine (1.05 kg, 12.0 mol, 1.2 equiv) via an addition funnel over 30 minutes. A slight exotherm may be observed.

  • Reaction: Heat the mixture to 100 °C and maintain for 12-18 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is >98%.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing 100 L of cold water with stirring. A precipitate will form.

  • Isolation: Stir the slurry for 1 hour, then filter the solid product. Wash the filter cake extensively with water (3 x 10 L) to remove DMSO and inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 2.0 - 2.2 kg (85-93%)

    • Purity (by HPLC): >98%

Palladium-Catalyzed Cross-Coupling Reactions

For nucleophiles that are less reactive or when SNAr conditions are too harsh for other functional groups on the coupling partner, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative.[6]

Buchwald-Hartwig Amination

This reaction is the premier method for forming carbon-nitrogen bonds, especially with weakly nucleophilic amines or when steric hindrance is a factor.[7][8] The reaction involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[9]

Causality of Experimental Design:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective for coupling aryl chlorides.[9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base facilitates the deprotonation of the amine-palladium complex, which is a key step in the catalytic cycle.[9]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalytic species.

G cluster_main Buchwald-Hartwig Cycle pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)-Cl(L₂) pd0->pd2_oxid Oxidative Addition (Ar-Cl) pd2_amine [Ar-Pd(II)-NHR'R'']⁺(L₂) pd2_oxid->pd2_amine Amine Coordination (R'R''NH) pd2_amido Ar-Pd(II)-NR'R''(L₂) pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product_out Ar-NR'R'' pd2_amido->product_out

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Synthesis of Methyl 6-(1H-pyrazol-1-yl)-3-methylpicolinate
  • Inert Atmosphere: The entire procedure must be performed under an inert atmosphere (Nitrogen or Argon).

  • Reactor Setup: To a dry 20 L jacketed reactor, add pyrazole (476 g, 7.0 mol, 1.4 equiv), sodium tert-butoxide (673 g, 7.0 mol, 1.4 equiv), and anhydrous toluene (10 L).

  • Catalyst Premix: In a separate glovebox, prepare the catalyst by mixing Pd₂(dba)₃ (45.8 g, 0.05 mol, 1 mol%) and XPhos (95.3 g, 0.2 mol, 4 mol%).

  • Reagent Addition: Add this compound (928 g, 5.0 mol) to the reactor, followed by the premixed catalyst.

  • Reaction: Heat the mixture to 110 °C and maintain for 8-12 hours, monitoring by HPLC.

  • Work-up: Cool to room temperature. Quench the reaction by slowly adding 5 L of water. Separate the organic layer. Wash the organic layer with brine (2 x 2 L).

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and heptane or by silica gel column chromatography on a large scale.

  • Drying: Dry the purified product under vacuum.

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron species (boronic acid or boronate ester). It is widely used in industrial processes due to the stability and low toxicity of the boron reagents.[10] The mechanism involves oxidative addition, transmetalation, and reductive elimination.[11][12]

Causality of Experimental Design:

  • Base: An aqueous base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[13]

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is common. This allows both the organic-soluble aryl halide and the water-soluble base to be present.

  • Catalyst: A variety of Pd/phosphine ligand systems are effective. For challenging aryl chlorides, catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and ligands like SPhos are often used.

Protocol 3: Synthesis of Methyl 3-methyl-6-phenylpicolinate
  • Reactor Setup: To a 20 L reactor, add this compound (928 g, 5.0 mol), phenylboronic acid (732 g, 6.0 mol, 1.2 equiv), and potassium carbonate (1.38 kg, 10.0 mol, 2.0 equiv).

  • Solvent Addition: Add a mixture of 1,4-dioxane (8 L) and water (2 L).

  • Degassing: Bubble nitrogen through the stirred mixture for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 115.5 g, 0.1 mol, 2 mol%).

  • Reaction: Heat the mixture to 90 °C and maintain for 6-10 hours until the reaction is complete by HPLC.

  • Work-up: Cool to room temperature and add 10 L of ethyl acetate. Separate the layers. Wash the organic layer with water (2 x 4 L) and brine (1 x 4 L).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography or recrystallization.

Sonogashira Coupling

This reaction creates a C(sp²)-C(sp) bond between the aryl chloride and a terminal alkyne.[14] It is invaluable for synthesizing precursors to more complex heterocyclic systems and for introducing rigid linkers into molecules. The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.[15]

Causality of Experimental Design:

  • Copper Co-catalyst: Copper(I) iodide is typically used. It reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves as both the base to deprotonate the alkyne and as a solvent.

  • Copper-Free Conditions: For pharmaceutical applications, copper-free protocols are highly desirable to avoid metal contamination in the final product.[16] These often require more advanced palladium/ligand systems and may use a different base, but can provide cleaner products.[15][16]

Protocol 4: Copper-Free Sonogashira Synthesis of Methyl 3-methyl-6-(phenylethynyl)picolinate
  • Inert Atmosphere: The entire procedure must be performed under an inert atmosphere (Nitrogen or Argon).

  • Reactor Setup: To a 20 L reactor, add this compound (928 g, 5.0 mol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 105 g, 0.15 mol, 3 mol%), and copper(I) iodide (CuI, 28.5 g, 0.15 mol, 3 mol%).

  • Solvent and Reagents: Add anhydrous triethylamine (10 L) and then slowly add phenylacetylene (613 g, 6.0 mol, 1.2 equiv).

  • Reaction: Heat the mixture to 60-70 °C for 8-12 hours. Monitor by HPLC.

  • Work-up: Cool the reaction to room temperature and filter off the triethylamine hydrochloride salt. Rinse the salt with toluene.

  • Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper), water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Safety and Large-Scale Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat when handling pyridine derivatives and associated reagents.[17]

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of potentially harmful vapors.[17][18] Pyridine and its derivatives are toxic and have a strong, unpleasant odor.[17]

  • Handling Reagents:

    • Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle with care to avoid contamination and ensure efficient recovery or disposal.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

    • Bases: Strong bases like NaOtBu and NaH are corrosive and moisture-sensitive. Quench reactions carefully.

    • Solvents: Toluene, dioxane, and other organic solvents are flammable.[19][20] Ground all equipment to prevent static discharge and keep away from ignition sources.[18][19]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to local environmental and safety regulations.[17] Never pour chemical waste down the drain.[17]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is structured to provide in-depth troubleshooting and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction, specifically when utilizing the challenging substrate, Methyl 6-chloro-3-methylpicolinate. Our focus is on providing scientifically grounded advice to overcome common obstacles and enhance reaction yield and efficiency.

Frequently Asked Questions (FAQs)

This section addresses common inquiries and issues that may arise during the experimental process.

Q1: My Suzuki coupling reaction with this compound is showing no or very low conversion. What are the primary factors to investigate?

A1: Low or no conversion in the Suzuki coupling of this compound, a heteroaryl chloride, often points to several critical factors:

  • Catalyst Deactivation: The nitrogen atom in the picolinate ring can coordinate with the palladium catalyst, leading to deactivation.[1] This is a common issue with nitrogen-containing heterocycles.

  • Ineffective Oxidative Addition: Aryl chlorides are less reactive than their bromide or iodide counterparts, making the initial oxidative addition step of the Pd(0) catalyst into the C-Cl bond the rate-limiting step.[2][3][4] This is particularly true for electron-deficient rings.

  • Inappropriate Ligand Choice: Standard phosphine ligands, such as triphenylphosphine (PPh₃), may not be effective for activating the C-Cl bond.[3]

  • Insufficient Base Strength: A base that is too weak may not efficiently generate the active boronate species required for transmetalation.[5]

  • Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen, which can lead to catalyst degradation and the formation of palladium black.[1][3]

Q2: What are the most common side reactions I should be aware of, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.

  • Protodeboronation: This is the hydrolysis of the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom.[1][6] This is often promoted by high temperatures, strong bases, and the presence of water. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters or MIDA boronates) or potassium trifluoroborate salts.[1][7][8]

  • Dehalogenation: In this side reaction, the chlorine atom on the picolinate is replaced by a hydrogen atom, forming Methyl 3-methylpicolinate. This occurs via the formation of a palladium-hydride (Pd-H) species.[2] Electron-deficient N-heterocyclic halides are particularly susceptible to this.[2]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1] Thoroughly degassing the reaction mixture is crucial to prevent this.[1]

Q3: How critical is the choice of palladium catalyst and ligand for this specific substrate?

A3: The choice of the catalyst system is paramount for the successful coupling of an unreactive aryl chloride like this compound.

  • For Challenging Aryl Chlorides: Highly active catalyst systems are generally required.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are often effective.[1] These ligands help to stabilize the palladium catalyst, facilitate the difficult oxidative addition step, and sterically hinder coordination of the pyridine nitrogen to the metal center.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr) have also shown high activity for the coupling of challenging heteroaryl chlorides.[9]

  • Palladium Source: While Pd(II) precatalysts like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient and reduce the likelihood of side reactions.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
No or Low Conversion of Starting Material 1. Inactive catalyst or ligand.[3] 2. Ineffective ligand for aryl chloride activation.[1] 3. Insufficiently strong base.[3][5] 4. Reaction temperature is too low.[3] 5. Oxygen contamination.[1][3]1. Use a fresh batch of palladium precursor and ligand. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or an NHC ligand).[1][9] 3. Change to a stronger base, such as K₃PO₄ or Cs₂CO₃.[1][3] 4. Gradually increase the reaction temperature, typically in the range of 80-110 °C.[3] 5. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[1][3]
Low Yield with Significant Byproduct Formation 1. Protodeboronation: Harsh reaction conditions (high temperature, strong base), or excess water.[5] 2. Dehalogenation: Presence of a hydride source (e.g., from solvent or base).[2] 3. Homocoupling of Boronic Acid: Presence of oxygen.[1]1. Lower the reaction temperature or screen milder bases. Use a more stable boronic ester (e.g., pinacol ester).[1] Minimize the amount of water if using an aqueous system. 2. Avoid protic solvents like alcohols if dehalogenation is a problem. Ensure the base is anhydrous if appropriate for the chosen conditions. 3. Improve the degassing procedure for all reagents and solvents.[1]
Reaction is Sluggish or Stalls 1. Slow Oxidative Addition: The C-Cl bond is difficult to activate.[2] 2. Slow Transmetalation: Inefficient transfer of the organic group from boron to palladium.[2] 3. Poor Solubility: Reagents, particularly the inorganic base, may not be sufficiently soluble in the chosen solvent.[5]1. Increase the reaction temperature or switch to a more active catalyst system (e.g., Pd/Buchwald ligand).[1] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems to enhance the rate of transmetalation.[1] 3. Choose a solvent system that better solubilizes all components. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[10]
Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing your reaction conditions.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ (Boronic Acid/Ester) Boronate [Ar'-B(OR)₂(Base)]⁻ (Activated Boronate) Base Base Base->BoronicAcid Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Substrates, Catalyst, Ligand, Base, Solvent) start->check_reagents check_setup Confirm Inert Atmosphere (Thorough Degassing) check_reagents->check_setup analyze_mixture Analyze Reaction Mixture (TLC, LC-MS) check_setup->analyze_mixture unreacted_sm Unreacted Starting Material? analyze_mixture->unreacted_sm byproducts Complex Byproducts? unreacted_sm->byproducts No optimize_catalyst Optimize Catalyst System - Switch to bulky, electron-rich ligand - Increase catalyst loading unreacted_sm->optimize_catalyst Yes optimize_base Optimize Base/Solvent - Screen stronger bases (K₃PO₄, Cs₂CO₃) - Adjust solvent system byproducts->optimize_base Yes increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp rerun Re-run Optimized Reaction increase_temp->rerun optimize_base->rerun

Caption: A workflow diagram for troubleshooting low yields.

Experimental Protocols

The following is a generalized starting protocol for the Suzuki-Miyaura coupling of this compound. This protocol should be considered a starting point and may require optimization for specific boronic acid partners.

General Procedure for Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-3 mol% Pd)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)[5]

  • Solvent (Anhydrous, degassed Toluene or Dioxane)[5]

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.[3]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][11]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand.[3] Then, add the degassed solvent via syringe.[3]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir the mixture vigorously.[3][5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of Methyl 6-chloro-3-methylpicolinate . This document provides in-depth troubleshooting advice, formatted in a question-and-answer style, to address common side reactions and experimental challenges. The guidance herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs) & Troubleshooting Common Side Reactions

This section addresses the most common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving the challenging this compound substrate.

Q1: My Suzuki-Miyaura coupling is yielding significant amounts of a biaryl byproduct derived from my boronic acid. What is causing this homocoupling, and how can I prevent it?

A1: Root Cause Analysis of Boronic Acid Homocoupling

Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls.[1] This side reaction not only consumes your valuable boronic acid, reducing the yield of the desired product, but also complicates purification. The primary mechanisms for this unwanted reaction are:

  • Oxygen-Mediated Homocoupling: The presence of atmospheric oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[1][2] Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species.[1] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

  • Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, a less common mechanism involving protonolysis followed by a second transmetalation event can lead to homocoupling.[3][4][5]

Troubleshooting Workflow for Minimizing Homocoupling:

G cluster_0 Diagnosis cluster_1 Solutions start High Homocoupling Observed check_o2 Is the reaction rigorously degassed? start->check_o2 check_pd_source Are you using a Pd(II) precatalyst? check_o2->check_pd_source Yes solution_degas Improve degassing protocol (e.g., freeze-pump-thaw cycles). check_o2->solution_degas No check_boronic_acid Is the boronic acid electron-deficient? check_pd_source->check_boronic_acid Yes solution_pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). check_pd_source->solution_pd0 Yes solution_reductant Add a mild reducing agent (e.g., potassium formate). check_pd_source->solution_reductant Yes solution_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_boronic_acid->solution_ligand Yes

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Actionable Solutions:

  • Ensure Rigorous Exclusion of Oxygen:

    • Protocol: Employ multiple freeze-pump-thaw cycles for the reaction mixture. Alternatively, sparge the solvent and reaction vessel with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[2]

  • Optimize Palladium Source:

    • Recommendation: Switch from a Pd(II) precatalyst to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] If using a Pd(II) source is unavoidable, consider the addition of a mild reducing agent, such as potassium formate, to facilitate the in situ reduction to Pd(0) and consume any residual oxygen.[2]

  • Ligand Selection:

    • Insight: For challenging substrates, especially those involving electron-deficient partners, the use of bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the desired cross-coupling pathway over homocoupling.[3][6]

Q2: I'm observing a significant amount of 3-methyl-6-H-picolinate in my reaction mixture. What is causing this dehalogenation, and how can I suppress it?

A2: Understanding and Preventing Dehalogenation

Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[7] This process reduces the yield of the desired product and can be mechanistically linked to several factors.

  • Source of Hydride: The hydride source for dehalogenation can be trace water, the solvent (especially alcohols), or even the amine base in Buchwald-Hartwig reactions.[8][9]

  • Catalyst and Ligand Effects: The choice of palladium catalyst and phosphine ligand can influence the rate of dehalogenation relative to the desired cross-coupling.[8]

Troubleshooting Dehalogenation:

Potential Cause Actionable Solution Rationale
Presence of Protic Impurities Use anhydrous solvents and reagents. Consider adding a drying agent if appropriate for the reaction conditions.Minimizes the availability of a hydrogen source for the hydrodehalogenation pathway.[8]
Suboptimal Ligand Choice Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over dehalogenation.The ligand environment around the palladium center influences the relative rates of competing reaction pathways.[8]
High Reaction Temperature Carefully lower the reaction temperature in increments of 10-15 °C.Higher temperatures can sometimes promote undesired side reactions like dehalogenation.[10]
Base-Induced Decomposition In Buchwald-Hartwig aminations, consider a weaker base or a different base/solvent combination.Strong bases can sometimes facilitate decomposition pathways that lead to hydride formation.[11]
Q3: My cross-coupling reaction is sluggish, and I'm observing the formation of palladium black. What is causing catalyst deactivation, and how can I maintain catalytic activity?

A3: Addressing Catalyst Deactivation and Palladium Black Formation

The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium particles.[10] This is often a consequence of a slow catalytic cycle, which can be particularly problematic with pyridine-containing substrates like this compound.

The "2-Pyridyl Problem": The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium center.[10][12][13] This coordination can poison the catalyst by forming stable, inactive complexes that inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[10]

Visualizing the Troubleshooting Process:

G cluster_0 Observation cluster_1 Primary Cause cluster_2 Solutions start Low Conversion & Palladium Black Formation cause Catalyst Poisoning by Pyridine Nitrogen start->cause solution_ligand Employ Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, P(t-Bu)₃) cause->solution_ligand solution_precatalyst Use a Well-Defined Palladium Pre-catalyst cause->solution_precatalyst solution_halide If possible, switch from Chloride to Bromide or Iodide cause->solution_halide solution_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) cause->solution_base

Caption: Troubleshooting catalyst deactivation with pyridine substrates.

Strategies to Enhance Catalyst Stability and Activity:

  • Ligand Selection is Crucial:

    • Recommendation: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or tri-tert-butylphosphine (P(t-Bu)₃).[10][14] These bulky ligands create a coordinatively saturated environment around the palladium center, which can disfavor the binding of the pyridine nitrogen.[6] The electron-donating nature of these ligands also promotes the crucial oxidative addition step.[15]

  • Utilize a Pre-catalyst:

    • Rationale: Using a well-defined palladium pre-catalyst can ensure the efficient and rapid generation of the active Pd(0) species, which can help to outcompete the rate of catalyst decomposition.[16]

  • Optimize Reaction Parameters:

    • Halide Reactivity: If synthetically feasible, switching from the less reactive 6-chloro substituent to a 6-bromo or 6-iodo analogue can significantly accelerate the rate-limiting oxidative addition step.[10]

    • Base Selection: The choice of base can have a profound impact on the reaction rate and catalyst stability. A screen of inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) is highly recommended.[10][12][17][18]

Q4: In my Sonogashira coupling, besides the desired product, I'm also getting a significant amount of a diyne byproduct. What leads to this Glaser coupling, and how can it be minimized?

A4: Suppressing Glaser Coupling in Sonogashira Reactions

The copper(I) co-catalyst, typically CuI, which is essential for the Sonogashira catalytic cycle, can also promote the oxidative homocoupling of the terminal alkyne to form a symmetrical diyne. This side reaction is known as Glaser coupling.

Key Factors Influencing Glaser Coupling:

  • Presence of Oxygen: Similar to boronic acid homocoupling, the presence of oxygen can facilitate the oxidation of Cu(I) to Cu(II), which is a key step in the Glaser coupling mechanism.

  • Reaction Conditions: The choice of solvent, base, and temperature can influence the relative rates of the Sonogashira and Glaser pathways.

Preventative Measures:

  • Rigorous Degassing: As with other cross-coupling reactions, thoroughly degassing the reaction mixture to remove oxygen is the most critical step in suppressing Glaser coupling.

  • Copper-Free Conditions: Consider employing a copper-free Sonogashira protocol. Many modern methods utilize specific ligands that facilitate the direct transfer of the alkyne to the palladium center, obviating the need for a copper co-catalyst.[19]

  • Amine Base: The amine base used in the Sonogashira reaction plays a dual role: it deprotonates the alkyne and can also help to keep the copper catalyst in its active Cu(I) state. Ensure the amine is of high purity and used in an appropriate stoichiometry.[20]

Q5: I suspect the methyl ester on my picolinate is being hydrolyzed under the reaction conditions. How can I confirm this and prevent it?

A5: Addressing Ester Hydrolysis

The basic conditions, often aqueous and at elevated temperatures, typical for many cross-coupling reactions can lead to the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid.

Troubleshooting Ester Hydrolysis:

Diagnostic Step Preventative Measure Rationale
Reaction Monitoring: Analyze crude reaction aliquots by LC-MS or ¹H NMR to detect the presence of the carboxylic acid byproduct.Use Anhydrous Conditions: Employ anhydrous solvents and non-aqueous bases (e.g., potassium phosphate in dry dioxane).[21][22]Eliminates water, a key reagent for hydrolysis.
Base Screening: Compare the extent of hydrolysis with different bases.Weaker Bases: If the desired coupling proceeds, consider using a weaker base (e.g., K₂CO₃ instead of Cs₂CO₃ or K₃PO₄).Stronger bases and higher hydroxide concentrations accelerate the rate of saponification.[17]
Protecting Group Strategy: If hydrolysis is unavoidable under the optimal coupling conditions.Alternative Ester: Consider using a more sterically hindered ester, such as a tert-butyl ester, which is more resistant to basic hydrolysis.The bulky protecting group sterically shields the carbonyl carbon from nucleophilic attack by hydroxide.

II. Experimental Protocols

General Protocol for a High-Throughput Screening of Phosphine Ligands

This protocol provides a generalized procedure for efficiently screening different phosphine ligands to optimize your cross-coupling reaction.

Materials:

  • This compound

  • Coupling partner (e.g., arylboronic acid, amine, or terminal alkyne)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • A selection of phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃, PPh₃)[14]

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Multi-well reaction block or individual reaction vials

Procedure:

  • Preparation of Stock Solutions:

    • In an inert atmosphere, prepare stock solutions of the palladium precursor, this compound, and the coupling partner in the chosen anhydrous solvent.

    • Prepare a slurry or solution of the base in the solvent.

  • Ligand Dosing:

    • Dispense the individual phosphine ligands into separate, labeled wells of the reaction block or into individual reaction vials. A typical ligand-to-palladium ratio is 1:1 to 2:1.[14]

  • Reagent Addition:

    • To each well/vial, add the palladium precursor stock solution.

    • Add the this compound stock solution.

    • Add the coupling partner stock solution.

    • Initiate the reactions by adding the base slurry/solution.

  • Reaction Execution:

    • Seal the reaction block or vials.

    • Place the reaction setup on a pre-heated heating block or in an oil bath at the desired temperature.

  • Analysis:

    • After the designated reaction time, quench the reactions and analyze the outcomes by a suitable method such as LC-MS or GC-MS to determine conversion and the relative amounts of desired product and side products.

III. References

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates. Available at: --INVALID-LINK--

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Available at: --INVALID-LINK--

  • Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: --INVALID-LINK--

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry. Available at: --INVALID-LINK--

  • BenchChem. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions. Available at: --INVALID-LINK--

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: --INVALID-LINK--

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: --INVALID-LINK--

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. Available at: --INVALID-LINK--

  • Creasy, J. B., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Available at: --INVALID-LINK--

  • Asghar, M. N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Available at: --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Available at: --INVALID-LINK--

  • Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Available at: --INVALID-LINK--

  • ElectronicsAndBooks. (n.d.). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. Available at: --INVALID-LINK--

  • Tokyo Chemical Industry. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure for Suzuki-Miyaura Cross-Coupling of Boronic Esters. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Available at: --INVALID-LINK--

References

Technical Support Center: Palladium Catalyst Removal from Methyl 6-chloro-3-methylpicolinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium catalyst removal in reactions involving Methyl 6-chloro-3-methylpicolinate . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the efficient and effective removal of residual palladium from your reaction mixtures. Given the prevalence of palladium-catalyzed cross-coupling reactions in the synthesis of complex molecules, particularly nitrogen-containing heterocycles, robust purification strategies are paramount for ensuring product purity, catalytic efficiency in downstream steps, and compliance with stringent regulatory standards for active pharmaceutical ingredients (APIs).

The structure of this compound, a substituted pyridine, presents unique challenges for palladium removal. The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating with palladium species and keeping them in solution, making simple filtration less effective.[1] This guide will address these specific challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from reactions involving this compound?

A1: The primary challenge lies in the molecular structure of your product. The nitrogen atom in the pyridine ring of this compound can form stable complexes with palladium species (both Pd(0) and Pd(II)).[1] This coordination increases the solubility of the palladium complexes in the organic reaction mixture, preventing their complete removal by simple physical methods like filtration.

Q2: What are the regulatory limits for palladium in my final compound?

A2: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities.[1] Under the ICH Q3D guidelines, palladium is a Class 2B element, and its permitted daily exposure (PDE) is low. This often translates to a concentration limit in the final API of 5 to 10 parts per million (ppm), depending on the maximum daily dose of the drug.[1] It is crucial to consult the latest ICH Q3D guidelines for the specific limits applicable to your product.

Q3: What are the most common methods for palladium removal in this context?

A3: The most effective strategies typically involve a multi-pronged approach. Common methods include:

  • Adsorption: Utilizing solid-supported scavengers with high affinity for palladium. These include activated carbon and silica-based scavengers functionalized with thiol, thiourea, or amine groups.[2]

  • Filtration: A preliminary filtration through a pad of Celite® can remove bulk, heterogeneous palladium black.

  • Crystallization: Recrystallization of the final product can be a powerful purification step to purge palladium impurities.

  • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution containing a chelating agent can help extract soluble palladium species.

Q4: Should I choose activated carbon or a silica-based scavenger?

A4: The choice depends on several factors, including the nature of your product, the solvent system, and the specific palladium species present.

  • Activated Carbon: It is a cost-effective option with a high surface area that can adsorb a wide range of palladium species. However, it can sometimes lead to product loss due to non-specific adsorption.[2][3]

  • Silica-Based Scavengers (e.g., SiliaMetS® Thiol, Thiourea): These offer higher selectivity for palladium, potentially leading to lower product loss.[4] Thiol-based scavengers are particularly effective for Pd(II), while thiourea scavengers are versatile for various palladium forms.[4] A screening of different scavengers is often the best approach to identify the most efficient one for your specific system.[5]

Q5: How can I accurately quantify the residual palladium in my sample?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard analytical technique for quantifying trace levels of elemental impurities, including palladium, in pharmaceutical samples due to its high sensitivity and accuracy.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the removal of palladium from this compound reactions.

Issue 1: High Residual Palladium Levels After Filtration
  • Symptom: Your final product, after filtration through Celite®, still shows high palladium content (>100 ppm) by ICP-MS.

  • Causality: This indicates that a significant portion of the palladium is present as soluble species or fine colloidal particles that pass through the filter aid. The nitrogen atom on your picolinate is likely keeping the palladium in solution.

  • Troubleshooting Workflow:

    Caption: Decision workflow for high palladium after filtration.

  • Solutions:

    • Implement a Scavenging Step: After the initial filtration, treat the filtrate with a palladium scavenger.

    • Scavenger Selection:

      • Activated Carbon: A good first choice due to its broad applicability.

      • Silica-Based Scavengers: Consider SiliaMetS® Thiol or Thiourea for higher selectivity, especially if product loss is a concern.[4]

    • Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by temperature, time, and solvent.[6] It may be beneficial to warm the solution (e.g., to 40-60°C) to increase the rate of scavenging.[3][7]

Issue 2: Inefficient Palladium Removal with Scavengers
  • Symptom: Residual palladium levels remain high even after treatment with activated carbon or a silica-based scavenger.

  • Causality: This could be due to several factors: strong coordination of palladium to your product, incorrect scavenger choice for the palladium species present (Pd(0) vs. Pd(II)), or suboptimal scavenging conditions.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inefficient scavenging.

  • Solutions:

    • Screen a Panel of Scavengers: The effectiveness of a scavenger is highly dependent on the specific reaction conditions. Test a variety of scavengers (e.g., activated carbon, SiliaMetS® Thiol, SiliaMetS® Thiourea, SiliaMetS® DMT) to find the optimal one for your system.[5]

    • Optimize Scavenger Loading and Reaction Time: Increase the weight percent of the scavenger and/or the treatment time.[7] Monitor the palladium levels at different time points to determine the optimal duration.

    • Adjust the Temperature: Increasing the temperature can often improve scavenging efficiency.[3][6]

    • Consider a "Catch and Release" Approach: In some cases, adding a ligand that can displace your product from the palladium complex before adding the scavenger can be effective.

    • Multi-Step Scavenging: A sequential treatment with two different types of scavengers can be more effective than a single treatment. For instance, an initial treatment with activated carbon followed by a more selective silica scavenger.[2]

Issue 3: Significant Product Loss During Palladium Removal
  • Symptom: Low yield of this compound after treatment with activated carbon or other scavengers.

  • Causality: This is often due to the non-specific adsorption of your product onto the scavenger, a common issue with activated carbon.[2][3]

  • Troubleshooting Workflow:

    Caption: Mitigating product loss during palladium removal.

  • Solutions:

    • Switch to a More Selective Scavenger: Silica-based scavengers are generally more selective for metals and can lead to less product loss compared to activated carbon.[4]

    • Optimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.

    • Thorough Washing of the Scavenger: After filtration, wash the scavenger cake with several portions of fresh solvent to recover any adsorbed product.

    • Consider Crystallization: If your product is a solid, a final recrystallization step can be a highly effective method for both palladium removal and overall purification, often with minimal product loss.

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

This protocol provides a general procedure for the removal of palladium from a reaction mixture containing this compound using activated carbon.

Step-by-Step Methodology:

  • Initial Filtration (Optional but Recommended): If visible palladium black has precipitated, filter the crude reaction mixture through a pad of Celite® (1-2 cm thick) in a Büchner funnel. Wash the filter cake with a small amount of the reaction solvent.

  • Activated Carbon Treatment:

    • Transfer the filtrate to a suitable reaction vessel.

    • Add activated carbon (e.g., Darco® KB-B). A typical starting point is 5-10 wt% relative to the theoretical product weight.[2]

    • Stir the suspension vigorously at room temperature or elevated temperature (e.g., 40-60°C) for 2-18 hours.[2] The optimal time and temperature should be determined by monitoring the palladium content.

  • Removal of Activated Carbon:

    • Filter the mixture through a fresh pad of Celite® to remove the activated carbon.

    • Crucially, ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.

    • Wash the filter cake thoroughly with fresh solvent to recover the product.

  • Concentration and Analysis:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure.

    • Analyze the resulting material for residual palladium content by ICP-MS.

Protocol 2: Palladium Removal using Silica-Based Scavengers (e.g., SiliaMetS® Thiol)

This protocol outlines the use of a selective silica-based scavenger for palladium removal.

Step-by-Step Methodology:

  • Initial Filtration (Optional): As in Protocol 1, perform an initial filtration if significant palladium black is present.

  • Scavenger Treatment:

    • To the filtrate, add the silica-based scavenger (e.g., SiliaMetS® Thiol). A typical starting amount is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[6][8]

    • Stir the mixture at room temperature or an elevated temperature for 1-24 hours.[6][9]

  • Scavenger Removal:

    • Filter the mixture to remove the scavenger. A simple filtration is usually sufficient.

    • Wash the scavenger with fresh solvent to ensure complete product recovery.

  • Concentration and Analysis:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure.

    • Submit a sample for ICP-MS analysis to determine the final palladium concentration.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes typical performance data for various palladium removal techniques, providing a baseline for what to expect. Note that actual results will vary depending on the specific reaction conditions.

Removal MethodInitial Pd (ppm)Final Pd (ppm)Product LossKey Considerations
Filtration (Celite®) 1000 - 5000200 - 1000MinimalEffective for heterogeneous Pd, less so for soluble species.
Activated Carbon 1000 - 5000< 505 - 20%Cost-effective, but potential for product loss.[2][3]
SiliaMetS® Thiol 1000 - 5000< 10< 5%Highly selective for Pd(II), lower product loss.[4]
SiliaMetS® Thiourea 1000 - 5000< 10< 5%Versatile for various Pd species.[4]
Crystallization 200 - 500< 10VariableCan be very effective if product is a crystalline solid.
Combined Method 1000 - 5000< 5VariableOften the most robust approach.[5]

Visualization of Workflow

Palladium_Removal_Workflow cluster_0 Initial Work-up cluster_1 Scavenging Strategy cluster_2 Purification & Analysis Crude Crude Reaction Mixture (this compound + Pd) Filter_Celite Filtration through Celite® Crude->Filter_Celite Filtrate Filtrate Filter_Celite->Filtrate Removes heterogeneous Pd Scavenger_Screen Scavenger Screening (Activated Carbon, SiliaMetS®) Filtrate->Scavenger_Screen Optimized_Scavenging Optimized Scavenging (Selected Scavenger, Temp, Time) Scavenger_Screen->Optimized_Scavenging Filter_Scavenger Filter to Remove Scavenger Optimized_Scavenging->Filter_Scavenger Removes soluble Pd Concentrate Concentrate Filtrate Filter_Scavenger->Concentrate Crystallize Crystallization (Optional) Concentrate->Crystallize Analysis ICP-MS Analysis (< 10 ppm Pd) Concentrate->Analysis Crystallize->Analysis

Caption: General workflow for palladium removal from this compound synthesis.

References

Technical Support Center: Scale-Up of Methyl 6-chloro-3-methylpicolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 6-chloro-3-methylpicolinate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. While its synthesis on a laboratory scale is well-documented, transitioning to pilot or industrial scale production introduces significant challenges. These challenges often relate to reaction control, impurity management, process safety, and final product purification. This guide provides practical, in-depth solutions to common problems encountered during the scale-up of this critical reaction, structured to support researchers, chemists, and process engineers in drug and chemical development.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, frequently encountered problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My yield of this compound is significantly lower on a larger scale compared to my lab results. What are the likely causes and how can I fix this?

Low yield during scale-up is a multifaceted issue. It typically points to incomplete reactions, product degradation, or mechanical losses.

Potential Causes & Solutions:

  • Incomplete Esterification: The common Fischer esterification of the parent carboxylic acid (6-chloro-3-methylpicolinic acid) is an equilibrium-limited reaction.[1] On a larger scale, inefficient water removal can drive the equilibrium backward, reducing the yield.

    • Solution:

      • Azeotropic Water Removal: If the reaction solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to continuously remove water as it forms.[1] This is a highly effective method for driving the reaction to completion at scale.

      • Excess Reagent: Use a large excess of methanol, which can also serve as the reaction solvent. This shifts the equilibrium towards the product side. However, this requires an efficient recovery plan for the excess methanol at scale.

  • Inefficient Acid Activation: When using methods that involve activating the carboxylic acid (e.g., with thionyl chloride, SOCl₂), incomplete formation of the acyl chloride intermediate is a common pitfall.

    • Solution:

      • Monitor Intermediate Formation: Use in-process controls (IPCs) like IR spectroscopy to monitor the disappearance of the carboxylic acid's broad O-H stretch and the appearance of the acyl chloride's sharp C=O stretch.

      • Control Addition: Ensure slow, controlled addition of thionyl chloride at a low temperature (e.g., 0-5 °C) to prevent side reactions. A catalytic amount of N,N-Dimethylformamide (DMF) is often used, but its interaction with thionyl chloride can be hazardous if not properly controlled.[2][3]

  • Product Degradation: The picolinate ring can be sensitive to harsh conditions. Prolonged exposure to high temperatures or strong acids can lead to decomposition or side-product formation.

    • Solution:

      • Temperature Control: Profile the reaction using a reaction calorimeter to understand the exotherm.[4][5] Implement a robust cooling system to maintain the optimal temperature range. Avoid localized heating, which can be a problem in large reactors.

      • Minimize Reaction Time: Develop a reliable IPC (e.g., HPLC analysis) to determine the reaction endpoint accurately. Quench the reaction as soon as it reaches completion to avoid over-processing.

  • Work-up and Isolation Losses:

    • Emulsions: During aqueous work-up, stable emulsions can form, trapping the product in the interfacial layer.

    • Solution: Add a saturated brine solution (NaCl) to increase the aqueous phase density and help break the emulsion.

    • Precipitation/Crystallization Issues: The product may "oil out" or form fine, difficult-to-filter crystals.

    • Solution: Develop a robust crystallization protocol. This includes identifying the optimal solvent/anti-solvent system, controlling the cooling rate, and using seeding to ensure consistent crystal growth.

Q2: I am observing significant impurity levels in my scaled-up batch. How can I identify and mitigate them?

Impurity profiles often change upon scale-up due to variations in heat and mass transfer. The most common impurities are unreacted starting material, over-chlorination by-products, and dimers.

Common Impurities & Mitigation Strategies:

Impurity NameTypical SourceMitigation Strategy
6-chloro-3-methylpicolinic acid Incomplete esterification reaction.Drive the reaction to completion using methods described in Q1 (e.g., water removal).[1] A basic wash (e.g., with NaHCO₃ solution) during work-up can remove this acidic impurity.
Ring-Chlorinated By-products Aggressive chlorinating agents (e.g., SOCl₂) can chlorinate the pyridine ring, especially at elevated temperatures.[6]Maintain strict temperature control during the acid activation step. Consider alternative, milder coupling agents like oxalyl chloride or dedicated esterification reagents (e.g., Yamaguchi esterification).[7]
Anhydride/Dimer Formation Reaction of the acyl chloride intermediate with unreacted carboxylic acid.Ensure slow addition of the carboxylic acid to the activating agent or vice-versa, depending on the process, to avoid high local concentrations.

Troubleshooting Workflow for Impurities

Caption: Troubleshooting decision tree for impurity analysis.

Q3: The reaction is showing a dangerous exotherm during the addition of thionyl chloride. How can we ensure the process is safe at scale?

Process safety is paramount.[4] The reaction between a carboxylic acid, DMF (catalyst), and thionyl chloride can generate a significant amount of heat and gas (HCl, SO₂), posing a risk of a runaway reaction.

Safety-Centric Solutions:

  • Calorimetric Studies: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and assess the thermal stability of all components.[5] This data is non-negotiable for safe scale-up.

  • Controlled Dosing: Never add reagents all at once. Use a dosing pump for the slow, subsurface addition of the limiting reagent. The addition rate should be tied to the reactor's cooling capacity to ensure the temperature never exceeds the defined limit.

  • Reverse Addition: Consider adding the carboxylic acid solution to the thionyl chloride. While counter-intuitive, this can sometimes help maintain a low concentration of the acid, preventing the accumulation of unreacted material that could later react uncontrollably. This must be validated at the lab scale first.

  • Solvent Selection: Choose a solvent with a high boiling point to provide a wider operating window and help absorb thermal energy. Toluene is often a good choice. Avoid solvents that may react hazardously with reagents or by-products, such as the incompatibility of thionyl chloride with MTBE.[3]

  • Emergency Preparedness: Ensure the reactor is equipped with appropriate safety measures, such as a rupture disc, a quench system, and an emergency cooling loop.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor for this reaction?

The key CPPs are:

  • Temperature: Crucial for controlling reaction rate and impurity formation.

  • Reagent Stoichiometry: Especially the equivalents of the activating agent and alcohol.

  • Water Content: Must be minimized in starting materials and solvents to favor esterification.

  • Addition Rate: Directly impacts exotherm control and safety.

  • Agitation Speed: Ensures homogeneity and efficient heat transfer in the reactor.

Q2: What is a standard protocol for the esterification step via an acyl chloride intermediate?

The following is a representative protocol. NOTE: This must be optimized and validated for your specific equipment and scale.

Step-by-Step Protocol:

  • Preparation: Charge the reactor with 6-chloro-3-methylpicolinic acid (1.0 eq.) and a suitable solvent (e.g., toluene, ~5-10 volumes). Begin agitation and cool the vessel to 0-5 °C.

  • Acid Activation: Slowly add thionyl chloride (1.1-1.5 eq.) to the slurry over 1-2 hours, maintaining the internal temperature below 10 °C. A catalytic amount of DMF (0.05 eq.) can be added beforehand if required by the optimized process.

  • Maturation: Stir the reaction mixture at room temperature for 1-3 hours until IPC (HPLC or IR) confirms the complete conversion of the acid to the acyl chloride.

  • Esterification: Cool the mixture back to 0-5 °C. Slowly add anhydrous methanol (2.0-5.0 eq.) over 1-2 hours, again controlling the exotherm and keeping the temperature below 15 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until IPC confirms the reaction is complete (typically 2-4 hours).

  • Quench: Slowly and carefully quench the reaction by adding it to a cold (0-10 °C) aqueous solution of a mild base like sodium bicarbonate. This will neutralize excess acid and HCl gas.

  • Work-up & Isolation: Proceed with phase separation, solvent swaps, and crystallization as developed.

G A Charge Reactor: Acid + Toluene B Cool to 0-5 °C A->B C Slowly Add SOCl₂ (Control Exotherm) B->C D Warm & Stir (IPC for Acyl Chloride) C->D E Cool to 0-5 °C D->E F Slowly Add Methanol (Control Exotherm) E->F G Warm & Stir (IPC for Ester) F->G H Quench in NaHCO₃ (aq) G->H I Aqueous Work-up (Phase Split) H->I J Crystallization I->J K Filter & Dry J->K L Final Product: This compound K->L

References

Technical Support Center: LC-MS Impurity Profiling for Methyl 6-chloro-3-methylpicolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in the synthesis of Methyl 6-chloro-3-methylpicolinate. This document is designed for researchers, chemists, and quality control professionals who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and final product purity assessment. As your virtual application scientist, my goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot effectively and ensure the integrity of your synthesis.

The challenge in any chemical synthesis is not just forming the desired product, but also identifying and controlling the formation of unwanted side-products.[1] LC-MS is an indispensable tool in this process, offering the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[2] This guide provides a structured, question-and-answer approach to common challenges, detailed experimental protocols, and the theoretical foundation needed to interpret your data with confidence.

Understanding the Chemistry: Potential Impurities & Formation Pathways

To effectively identify impurities, one must first anticipate them. The synthesis of this compound can give rise to several process-related impurities, stemming from incomplete reactions, side-reactions, or subsequent degradation. Understanding these potential molecular variants is the first step in developing a robust analytical method.[3]

Below is a generalized reaction scheme and a map of potential impurities that may be encountered. The molecular weight of the target compound, this compound (C₈H₈ClNO₂), is 185.61 g/mol .[4][5]

References

Technical Support Center: Improving Regioselectivity of Reactions with Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of dichloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the chemical modification of this important heterocyclic scaffold.[1]

The selective functionalization of dichloropyridines is a critical task in the synthesis of a diverse array of pharmaceuticals and agrochemicals.[2][3][4][5] However, controlling which of the two chlorine atoms reacts is a frequent and significant challenge. The outcome of a reaction is a delicate balance of electronic effects, steric hindrance, and the specific reaction conditions employed. This guide provides in-depth, field-proven insights to help you navigate these complexities and achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in dichloropyridine reactions?

A1: The regiochemical outcome is governed by a combination of several factors:

  • Electronic Effects: The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, activates the positions ortho (C2, C6) and para (C4) to it for both nucleophilic attack (SNAr) and oxidative addition in cross-coupling reactions.[2][6]

  • Steric Hindrance: Bulky substituents on the pyridine ring or large, sterically demanding reagents and ligands can physically block access to a more electronically favored site, thereby directing the reaction to a less hindered position.[4][6]

  • Catalyst and Ligand System: In palladium-catalyzed cross-coupling reactions, the choice of the metal and, crucially, the ligand can override the innate electronic preferences of the dichloropyridine substrate.[6]

  • Reaction Conditions: Parameters such as temperature, solvent, and the choice of base can significantly influence the rates of reaction at different positions, which in turn affects the final regioselectivity.[6]

Q2: For an unsymmetrical dichloropyridine like 2,4-dichloropyridine, which position is generally more reactive?

A2: In most scenarios, the C4 position is more reactive. This preference is observed in both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The increased reactivity at C4 is attributed to the favored oxidative addition of palladium into the C4-chlorine bond and greater stabilization of the Meisenheimer intermediate in SNAr.[6][7][8] However, it is important to note that specific catalytic systems have been developed to reverse this selectivity and favor reaction at the C2 position.[6][9]

Q3: Is it possible to perform a selective double functionalization on a dichloropyridine?

A3: Yes, sequential functionalization is a key synthetic advantage of using dichloropyridine building blocks. A common strategy involves first reacting the more reactive position under a specific set of conditions, and then, by modifying the conditions (e.g., changing the catalyst, ligand, or temperature), the second chlorine atom can be substituted. For instance, a C2-selective Buchwald-Hartwig amination on 2,4-dichloropyridine can be performed, leaving the C4-chloro group available for a subsequent, different coupling reaction.[6][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Problem: My Suzuki-Miyaura coupling on a dichloropyridine is yielding a mixture of regioisomers, or the selectivity is low.

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand is one of the most critical factors for controlling regioselectivity in cross-coupling reactions.

    • Solution: A systematic ligand screening is highly recommended. For 2,4-dichloropyridines, where C4 coupling is typically favored, using a very sterically hindered N-heterocyclic carbene (NHC) ligand (e.g., IPr, SIPr) can enhance selectivity for the C4 position.[6] Conversely, to achieve C2-selective amination, bidentate phosphine ligands like Xantphos have proven effective.[6][9]

  • Suboptimal Solvent and Base Combination: The reaction environment plays a crucial role in modulating reactivity and selectivity.

    • Solution: Screen different solvent and base combinations. Common systems for Suzuki couplings include Dioxane/H₂O or DMF/H₂O with bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[10] The strength and solubility of the base can significantly impact the outcome. Using more polar solvents can sometimes erode selectivity.[6]

  • Ligand-Free Conditions Not Considered: In some specific cases, ligands may not be necessary and could even be detrimental to achieving high selectivity.

    • Solution: For Suzuki-Miyaura coupling of 2,4-dichloropyridines, consider exploring ligand-free "Jeffery" conditions, which have been shown to provide excellent C4-selectivity (>99:1).[6] These conditions can also enable C5-selective couplings of 2,5-dichloropyridine.[6]

Problem: I am attempting a Buchwald-Hartwig amination on 2,4-dichloropyridine and want to selectively substitute at the C2 position, but I am primarily getting the C4 product.

Potential Causes & Solutions:

  • Standard Conditions Favor C4: Your current conditions are likely favoring the kinetically preferred C4 substitution.[6] Achieving C2 selectivity requires a specifically tailored protocol.

    • Solution 1 (N-Acetyl Masking): A highly regioselective method for C2-amination involves using N-acetyl-masked aminoarenes. The acetyl group serves as a protecting group and helps direct the selectivity. The preferred conditions often involve a palladium(II) acetate catalyst, a Xantphos ligand, and cesium carbonate as the base in dioxane.[9]

    • Solution 2 (Robust Protocol): A robust and scalable methodology for C2-selective amination of 2,4-dichloropyridine has been developed using a range of anilines and heterocyclic amines, providing a facile route to 4-chloro-N-phenylpyridin-2-amines.[11][12]

Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr reaction on 2,3-dichloropyridine is giving me a mixture of 2- and 3-substituted products. Which position is supposed to be more reactive?

Potential Causes & Solutions:

  • Inherent Reactivity: For SNAr reactions on 2,3-dichloropyridine, the C2 position is generally more activated due to its proximity to the electron-withdrawing pyridine nitrogen.

    • Solution: High regioselectivity for C2 has been reported with soft nucleophiles like thiols. For example, reacting 2,3-dichloropyridine with thiophenol in refluxing water (catalyst and base-free) can give the 2-substituted product in high yield.[6] For other nucleophiles, carefully controlling the temperature and reaction time may be necessary to improve selectivity.

Problem: I am struggling to achieve any reaction with SNAr on 3,5-dichloropyridine. Is this substrate simply unreactive?

Potential Causes & Solutions:

  • Substrate Reactivity: 3,5-dichloropyridine is significantly less reactive towards SNAr compared to isomers where the chlorines are at the activated 2, 4, or 6 positions. The chlorine atoms are meta to the nitrogen, receiving less electronic activation.

    • Solution: Forcing conditions, such as higher temperatures and/or stronger nucleophiles (e.g., alkoxides, thiolates), are typically required to promote substitution.[2] Be aware that without a directing group, substitution may occur at both C3 and C5, potentially leading to a mixture of regioisomers.[2]

Directed ortho-Metalation (DoM) & C-H Functionalization

Problem: My C-H functionalization of 3,5-dichloropyridine via lithiation is yielding a mixture of isomers instead of the desired C4-functionalized product.

Potential Causes & Solutions:

  • Incorrect Base or Temperature: The choice of base and, critically, the reaction temperature are paramount for regioselective lithiation. The C4 position has the most acidic proton, making it the kinetic site for deprotonation.[1]

    • Solution: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at a very low temperature (typically -78 °C) to favor kinetic deprotonation at the C4 position.[1][4][6] Maintain this low temperature throughout the deprotonation and the subsequent electrophilic quench.[6] Allowing the reaction to warm prematurely can lead to isomerization of the lithiated intermediate.[1]

  • Slow Electrophile Quench: A delay between the formation of the lithiated species and the addition of the electrophile can lead to decomposition or side reactions.

    • Solution: Rapidly trap the generated 4-lithio-3,5-dichloropyridine intermediate with your desired electrophile while maintaining the low temperature.[1][6]

Data & Protocols

Data Presentation

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloropyridine [6]

NucleophileReagents and ConditionsProduct Position of SubstitutionYield (%)
HydrazineHydrazine hydrate, refluxC292.8
ThiophenolWater, reflux, 3h (catalyst/base-free)C288
4-MethylthiophenolWater, reflux, 3h (catalyst/base-free)C285
Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Lithiation and Functionalization of 3,5-Dichloropyridine [2]

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) to the cooled THF.

  • Add a solution of 3,5-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise to the LDA solution.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-pyridyllithium species.

  • Add the desired electrophile (1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

G cluster_factors Key Factors Influencing Regioselectivity cluster_inputs Experimental Inputs A Electronic Effects (ortho/para activation) Outcome Regiochemical Outcome A->Outcome B Steric Hindrance (Substrate & Reagent) B->Outcome C Catalyst System (Metal & Ligand Choice) C->Outcome D Reaction Conditions (Solvent, Base, Temp.) D->Outcome Substrate Substrate (Isomer of Dichloropyridine) Substrate->Outcome Reaction Reaction Mechanism (SNAr vs. DoM vs. Coupling) Reaction->Outcome

Caption: Factors governing the regiochemical outcome of dichloropyridine reactions.

G start Low Regioselectivity in Cross-Coupling Reaction q1 Have you screened different ligands? start->q1 sol1 Perform Ligand Screen: - Sterically hindered NHCs (IPr) - Bidentate Phosphines (Xantphos) - Consider ligand-free conditions q1->sol1 No q2 Have you screened solvent/base combinations? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Screen Solvents & Bases: - Solvents: Dioxane, Toluene, DMF - Bases: K3PO4, Cs2CO3, K2CO3 - Vary water content q2->sol2 No end Improved Regioselectivity q2->end Yes a2_yes Yes a2_no No sol2->end

Caption: Troubleshooting workflow for improving cross-coupling regioselectivity.

References

Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often sensitive cross-coupling reaction. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying causality and field-proven insights to help you navigate the complexities of this transformation. This document is structured to function as a direct line to technical support, addressing common failure points in a direct question-and-answer format.

Troubleshooting Guide: A Logical Workflow

Low conversion or reaction failure with chloropyridine substrates is one of the most common issues reported by users. The inertness of the C-Cl bond compared to its bromide or iodide counterparts makes the initial oxidative addition step a significant kinetic hurdle.[1] This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My reaction with a chloropyridine is showing low to no conversion. What are the most common causes and where do I start?

This is the most frequent challenge, and it almost always traces back to one of four areas: the catalyst system, the reaction conditions, the reagents' purity, or the substrate itself.

Step 1: Evaluate the Catalyst System

The single most critical factor for activating a C-Cl bond is the palladium catalyst system. The oxidative addition of the chloropyridine to the Pd(0) center is the rate-limiting step, and an inadequate catalyst will fail here.[1][2][3]

  • Palladium Source: Standard palladium sources like Pd(OAc)₂ can be unreliable as they require in situ reduction to the active Pd(0) species, a process which can be inefficient and lead to catalyst decomposition.[4]

    • Recommendation: Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle). These form the active monoligated Pd(0) species cleanly and efficiently upon exposure to the base, leading to more reproducible results.[1]

  • Ligand Choice: This is not a reaction for generic ligands like PPh₃. The amination of chloropyridines requires bulky, electron-rich phosphine ligands. These ligands promote the formation of the highly reactive, monoligated Pd(0) species necessary for C-Cl bond cleavage and accelerate the final reductive elimination step.[1][5]

    • Recommendation: Employ sterically hindered biarylphosphine ligands. If one fails, screen another from a different class.

Ligand ClassExamplesKey Features & Applications
Dialkylbiarylphosphines RuPhos, BrettPhos, XPhosHighly active for a broad range of chloropyridines and amines. Often the first choice for challenging couplings.[1]
Ferrocene-based Josiphos, QPhosRobust ligands, particularly effective for heteroaryl chlorides and achieving high turnover numbers.[6]
Carbazole-based MorDalPhosUseful under aqueous or solvent-free conditions, offering "green chemistry" advantages.[7]
  • Catalyst Loading: While 1-2 mol% is standard for many cross-couplings, unreactive chloropyridines may require more.

    • Recommendation: For initial troubleshooting, increase catalyst loading to 3-5 mol%. If conversion improves, you can optimize downwards later.[1]

Step 2: Scrutinize Reaction Conditions
  • Temperature: Oxidative addition to a C-Cl bond has a high activation energy.

    • Recommendation: These reactions often require elevated temperatures, typically in the 80-110 °C range.[1][8] Ensure your reaction is reaching and maintaining the target temperature.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.

    • Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use proper Schlenk line or glovebox techniques.[1]

  • Solvent Purity: Water and other protic impurities can interfere with both the base and the catalyst.

    • Recommendation: Use dry, degassed (e.g., via sparging with argon) solvents. Anhydrous toluene, 1,4-dioxane, and THF are common choices.[1][9]

Step 3: Verify Reagent Quality
  • Base Selection & Purity: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H of the palladium-amine complex) to generate the active nucleophile.[8]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] Ensure it is a fine, free-flowing powder from a freshly opened bottle. Clumpy or discolored NaOtBu has likely been compromised by moisture. If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system (e.g., BrettPhos Pd G3) and higher temperatures.[1][9]

The following diagram outlines a logical workflow for troubleshooting these initial steps.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low or No Conversion cat_eval Step 1: Evaluate Catalyst System start->cat_eval precatalyst Use Pre-catalyst (e.g., G3/G4) cat_eval->precatalyst cond_eval Step 2: Scrutinize Conditions temp Increase Temperature (80-110 °C) cond_eval->temp reagent_eval Step 3: Check Reagent Purity base Use Fresh, High-Purity Base (e.g., NaOtBu) reagent_eval->base success Reaction Successful ligand Screen Bulky Ligand (e.g., RuPhos, BrettPhos) precatalyst->ligand loading Increase Loading (3-5 mol%) ligand->loading loading->cond_eval If still no conversion inert Ensure Inert Atmosphere (Ar/N2) temp->inert solvent Use Dry, Degassed Solvent inert->solvent solvent->reagent_eval If still no conversion amine Check Amine Purity base->amine amine->success Problem Resolved

Caption: A step-by-step decision tree for troubleshooting low conversion.

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?

Hydrodehalogenation is a common competing pathway where the chloropyridine is reduced instead of aminated.[1] This typically occurs when the desired reductive elimination step is slow, allowing for side reactions to occur.

  • Mechanism: This side reaction can arise from several pathways, including β-hydride elimination from the amine coupling partner or reaction with trace water.

  • Solutions:

    • Ligand Choice: The ligand has a profound effect. More electron-donating and bulky ligands can accelerate the reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[5]

    • Base Purity: Ensure the base is anhydrous and high-purity. Some commercial sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]

    • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N coupling.[1]

    • Strictly Anhydrous Conditions: This cannot be overstated. Scrupulously dry all reagents and the solvent. Consider adding freshly activated molecular sieves to the reaction (note: test for compatibility first, as they can sometimes interfere).

Q3: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?

Achieving regioselectivity is a common challenge in pharmaceutical synthesis. For dichloropyridines, the outcome is a competition between the different C-Cl positions.

  • Inherent Electronic Bias: Generally, the chlorine at the 2-position of a pyridine ring is more activated towards both nucleophilic attack and oxidative addition than the one at the 4-position.[1] This is due to the electron-withdrawing effect of the ring nitrogen being more pronounced at the ortho (C2) and para (C4) positions, with the C2 position often being kinetically favored for oxidative addition.

  • Controlling Factors:

    • Catalyst Control: The choice of ligand is paramount. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to strongly favor amination at the C2 position, with selectivities as high as 50:1.[10]

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is often the reaction at the more electronically activated site.

Frequently Asked Questions (FAQs)

Q: Why is the Buchwald-Hartwig amination of chloropyridines so difficult? A: The primary reason lies in the strength and low polarity of the C-Cl bond. In the catalytic cycle, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3] The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, requiring a more electron-rich and reactive catalyst to break it.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OA + Ar-Cl PdII_complex L-Pd(II)(Ar)(Cl) OA->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord + RNH₂ + Base Amido_complex L-Pd(II)(Ar)(NHR) Amine_Coord->Amido_complex RE Reductive Elimination Amido_complex->RE RE->Pd0 Regeneration Product Ar-NHR (Product) RE->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle highlighting the critical oxidative addition step.

Q: My amine substrate is sterically hindered. What should I do? A: Coupling two sterically hindered partners is a significant challenge. The bulky environment can impede both the coordination of the amine and the final reductive elimination step. Success often requires a ligand that is itself highly hindered but also flexible enough to accommodate the bulky substrates. A recent report highlighted a carbazolyl-derived P,N-ligand that was highly effective for coupling tetra-ortho-substituted diarylamines.[11] Screening a panel of modern, sterically demanding ligands like BrettPhos or the Josiphos family is the recommended approach.[6]

Q: Can I use weaker bases like K₂CO₃ to avoid side reactions with my sensitive functional groups? A: Yes, but with trade-offs. Weaker bases like K₂CO₃ or K₃PO₄ offer excellent functional group tolerance and are economically attractive.[9] However, they are often less effective at promoting the reaction, which can lead to lower conversion rates or require higher catalyst loadings and longer reaction times.[9] Furthermore, the poor solubility of these inorganic bases in common solvents like toluene can be a problem.[1] In such cases, a more polar solvent (or a co-solvent) and vigorous stirring are necessary to ensure the base is available for the reaction.[1]

BaseAdvantagesDisadvantages
NaOtBu Permits highest reaction rates and lowest catalyst loadings.[9]Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[9]
LHMDS Allows for substrates with protic functional groups; useful for low-temperature amination.[9]Air sensitive; can be incompatible with some functional groups at high temperatures.[9]
Cs₂CO₃ / K₃PO₄ Excellent functional group tolerance; economically attractive.[9]Often requires higher catalyst loadings and longer reaction times; poor solubility in non-polar solvents.[1][9]

Q: My reaction is not reproducible. One day it works, the next it fails. Why? A: This is a classic sign of sensitivity to trace impurities. The most common culprits are:

  • Atmosphere: Small leaks in your inert gas setup can introduce enough oxygen to kill the catalyst.

  • Solvent: Using a new bottle of anhydrous solvent that has been handled improperly can introduce moisture. Always use solvent from a freshly purged and sealed bottle or a solvent purification system.

  • Reagents: The purity of your chloropyridine and amine can vary between batches. Re-purifying them via distillation or recrystallization can often solve reproducibility issues. The base, as mentioned, is also a frequent source of variability.

Experimental Protocols

General Protocol for a Screening Reaction

This protocol provides a robust starting point for testing the feasibility of a new Buchwald-Hartwig amination of a chloropyridine. It should be performed in a glovebox or using strict Schlenk techniques.

  • Reagent Preparation:

    • To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the chloropyridine (0.5 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.015 mmol, 3 mol%), and the phosphine ligand (if not using a pre-catalyst, 0.018 mmol, 3.6 mol%).

    • Add the base (e.g., NaOtBu, 1.2 mmol, 2.4 equiv.).

  • Reaction Assembly:

    • Seal the vial with a PTFE-lined cap.

    • If not in a glovebox, evacuate and backfill the vial with argon three times.

    • Add the amine (0.6 mmol, 1.2 equiv.) via syringe if it is a liquid, or add as a solid in the glovebox.

    • Add anhydrous, degassed toluene (2.5 mL, 0.2 M) via syringe.

  • Reaction Execution:

    • Place the vial in a pre-heated aluminum heating block set to 100 °C.

    • Stir vigorously for 16-24 hours.

  • Workup and Analysis:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (10 mL) and filter through a small plug of celite, washing with additional ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Analyze the crude residue by LC-MS and ¹H NMR to determine conversion.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 6-chloro-3-methylpicolinate and Bromopicolinate Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that influences synthetic efficiency, cost, and scalability. Picolinates, key heterocyclic building blocks, are frequently functionalized using palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity between the cost-effective and widely available Methyl 6-chloro-3-methylpicolinate and its more reactive brominated counterparts. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and offer practical, field-proven protocols.

Part 1: The Fundamental Divide: C-Cl vs. C-Br Bond Activation

The difference in reactivity between aryl chlorides and aryl bromides in palladium-catalyzed cross-coupling reactions is a cornerstone of organometallic chemistry. The generally accepted reactivity order is I > Br > OTf > Cl.[1][2] This trend is primarily dictated by the bond dissociation energy (C-Cl > C-Br) and the ease with which the palladium catalyst can undergo the initial, often rate-limiting, oxidative addition step.

  • Oxidative Addition: This crucial step involves the insertion of the Pd(0) catalyst into the carbon-halogen (C-X) bond. The C-Cl bond is stronger and less polarizable than the C-Br bond, making oxidative addition to an aryl chloride more energetically demanding.[3][4] Consequently, reactions involving aryl chlorides typically require more forcing conditions, such as higher temperatures, or more sophisticated catalyst systems to proceed efficiently.[5][6]

  • Catalyst Systems: Historically, traditional palladium catalysts like Pd(PPh₃)₄ were effective for aryl bromides but struggled with the less reactive aryl chlorides.[2][6] The modern era of cross-coupling has seen the development of specialized ligands that dramatically enhance the reactivity of palladium catalysts towards aryl chlorides. These ligands are typically bulky and electron-rich, promoting the formation of the active catalytic species and facilitating the challenging oxidative addition step.[6][7]

Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction, illustrating the critical oxidative addition step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal R'-B(OR)₂ Base ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetal->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Ar-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Comparative Reactivity in Key Cross-Coupling Reactions

The choice between a chloro- or bromo-picolinate has significant practical implications for reaction setup and outcomes. While bromopicolinates are generally more reactive and may proceed under milder conditions, chloropicolinates are often more economical starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds. When comparing this compound with its bromo-analog, the choice of catalyst is paramount.

Experimental Data Comparison: Suzuki-Miyaura Coupling

EntryHalide SubstrateBoronic AcidCatalyst SystemConditionsYield (%)
1Methyl 6-bromo-3-methylpicolinatePhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃, Dioxane/H₂O, 85°C, 12h~90% (representative)
2This compoundPhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃, Dioxane/H₂O, 100°C, 24hLow to moderate
3This compoundPhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄, Toluene/H₂O, 100°C, 12h>90%[8]
42,6-Dichloropyridinen-Butyl pinacol boronatePd₂(dba)₃ (1 mol%) / FcPPh₂ (6 mol%)K₃PO₄, Dioxane/H₂O, 100°C, 18-20h85% (mono-alkylation)[9]

Data in entries 1 and 2 are representative based on general principles, while entries 3 and 4 are based on literature for similar substrates.

As the data illustrates, standard catalysts like Pd(dppf)Cl₂ are often sufficient for the bromo-picolinate. However, to achieve high yields with the chloro-picolinate, more advanced catalyst systems employing bulky, electron-rich phosphine ligands like SPhos are necessary.[8]

Workflow & Protocol: Suzuki Coupling of a Heteroaryl Bromide

The following protocol is a representative procedure for the Suzuki coupling of a heteroaryl bromide, which can be adapted for bromopicolinates.

G Experimental Workflow: Suzuki-Miyaura Coupling start Start reagents 1. Combine Reactants - Aryl Bromide (1 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2 equiv) - Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) start->reagents inert 2. Inert Atmosphere Evacuate & backfill flask with N₂ or Ar (3x) reagents->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water 4:1) inert->solvent react 4. Heat Reaction Stir vigorously at 80-90°C (4-12 hours) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up - Cool to RT - Dilute with EtOAc & H₂O - Extract aqueous layer monitor->workup Complete purify 7. Purify - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • To a Schlenk flask, add the bromopicolinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).[10]

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[10]

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.[10][11]

  • Heat the reaction mixture to 80-90°C with vigorous stirring.[10]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[10][11]

  • Once complete, cool the mixture to room temperature, dilute with ethyl acetate and water, and separate the organic layer.[10]

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[10]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[10]

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds. Similar to the Suzuki reaction, the C-Cl bond of this compound presents a higher activation barrier than a C-Br bond.

The development of the Buchwald-Hartwig amination allowed for the synthesis of aryl amines under much milder conditions than previous methods.[12] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13] For chloro-substrates, the oxidative addition step is again the most challenging. The use of bulky, electron-rich phosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos) is often essential for achieving good yields with aryl chlorides.[7]

Comparative Insights:

  • Bromopicolinates: Can often be coupled using earlier-generation catalyst systems, sometimes with bidentate phosphine ligands like BINAP or DPPF.[12]

  • Chloropicolinates: Almost always require modern, sterically hindered monophosphine ligands to achieve high efficiency, especially with less nucleophilic amines.[6][14] Reaction rates are generally slower, and higher catalyst loadings or temperatures may be needed compared to the bromo-analog.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[15] This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[15][16]

The reactivity trend (I > Br > Cl) is also pronounced in Sonogashira couplings. While bromopicolinates undergo this reaction readily under standard conditions, this compound is a challenging substrate. Achieving successful coupling with the chloro-picolinate often requires:

  • Highly active catalyst systems: Similar to other couplings, specialized ligands are beneficial.

  • Forcing conditions: Higher temperatures are typically necessary.

  • Copper-free conditions: In some modern protocols, copper-free Sonogashira reactions have been developed, which can sometimes offer advantages for complex substrates.

Part 3: Practical Considerations and Catalyst Selection

When to Choose Chloro vs. Bromo:

  • Cost and Availability: For large-scale synthesis, the lower cost of chloropicolinates can be a significant advantage, justifying the initial investment in process optimization.

  • Reactivity & Speed: For discovery chemistry or when rapid synthesis of analogs is required, the higher reactivity and more reliable reaction profiles of bromopicolinates often make them the preferred choice.

  • Selective Functionalization: In molecules containing both chlorine and bromine atoms, the difference in reactivity can be exploited for selective, sequential cross-couplings. The C-Br bond can be functionalized first under milder conditions, leaving the C-Cl bond intact for a subsequent transformation.[10]

Catalyst Selection for this compound:

To effectively activate the C-Cl bond, the following catalyst systems are recommended starting points:

  • For Suzuki-Miyaura:

    • Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂

    • Ligand: SPhos, XPhos, or other advanced biaryl monophosphine ligands.

    • Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required.

  • For Buchwald-Hartwig Amination:

    • Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂

    • Ligand: BrettPhos (excellent for primary amines), XPhos, or RuPhos.

    • Base: A strong base like NaOtBu or LHMDS is typically necessary.

Conclusion

While Methyl 6-bromo-3-methylpicolinate offers higher intrinsic reactivity and greater ease of use with traditional cross-coupling protocols, advances in catalyst technology have made this compound a viable and economically attractive alternative. The key to success with the chloro-analog lies in the rational selection of a modern, highly active catalyst system tailored to overcome the higher activation energy of the C-Cl bond. For drug development professionals, understanding this trade-off between substrate cost and reaction development effort is crucial for efficient and scalable synthesis campaigns.

References

A Comparative Guide to the Purity Validation of Methyl 6-chloro-3-methylpicolinate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible research and the safety of potential therapeutics. Methyl 6-chloro-3-methylpicolinate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Even seemingly insignificant impurities can lead to unforeseen side reactions, diminished yields, and the generation of potentially toxic byproducts.

This guide provides an in-depth, objective comparison of two of the most powerful and widely used analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system. Our discussion is grounded in authoritative principles and backed by detailed, actionable experimental designs.

The Imperative of Orthogonal Purity Assessment

In the rigorous landscape of pharmaceutical development, reliance on a single analytical technique for purity determination is a significant risk. Different analytical methods possess distinct selectivities and sensitivities towards various types of impurities. An impurity that co-elutes with the main peak in an HPLC chromatogram might be readily identifiable and quantifiable by NMR spectroscopy. Conversely, an impurity present at a level below the detection limit of NMR could be clearly resolved and quantified by a sensitive HPLC-UV method. Therefore, employing orthogonal techniques like HPLC and NMR provides a more comprehensive and trustworthy assessment of a compound's purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and quantitative accuracy. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

The "Why" Behind the HPLC Method

The choice of a C18 stationary phase is predicated on the non-polar nature of the pyridine ring and the methyl and chloro substituents of our target molecule. A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, allows for the elution of the analyte. Gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to ensure the timely elution of any less polar impurities while still retaining and separating more polar ones. The inclusion of a buffer or an acid, such as formic acid or trifluoroacetic acid, in the mobile phase helps to ensure consistent peak shapes and retention times by controlling the ionization state of the analyte and any acidic or basic impurities. Detection is most commonly achieved using a UV detector, set at a wavelength where the pyridine chromophore exhibits strong absorbance.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Accurately weigh this compound dilution Dilute sample and standard in a suitable diluent s_prep->dilution std_prep Prepare stock solution of reference standard (e.g., 1 mg/mL) std_prep->dilution filtration Filter through 0.45 µm syringe filter dilution->filtration hplc_system HPLC System with C18 column and UV detector filtration->hplc_system Transfer to autosampler vials injection Inject sample and standard solutions hplc_system->injection elution Gradient elution with buffered mobile phase injection->elution detection UV detection at optimal wavelength elution->detection chromatogram Obtain chromatograms detection->chromatogram Generate data integration Integrate peak areas chromatogram->integration calculation Calculate purity by area percent method integration->calculation quantification Quantify against reference standard for assay integration->quantification

Caption: Workflow for HPLC purity validation of this compound.

Detailed Experimental Protocol: HPLC Purity of this compound

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry, expected to be in the range of 220-280 nm. A DAD allows for monitoring across a range to detect impurities with different spectral properties.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Data Analysis and Quantification:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For assay determination, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.

4. Method Validation:

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2)[1]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure and Purity

NMR spectroscopy is an unparalleled technique for structural elucidation and can also serve as a powerful quantitative tool (qNMR). Unlike HPLC, which provides information based on retention time and UV response, NMR provides a direct, molar measure of the analyte and its impurities, provided they contain NMR-active nuclei and are present at sufficient concentrations.

The Rationale Behind NMR Analysis

For this compound, ¹H NMR is the most informative nucleus. The ¹H NMR spectrum will provide distinct signals for the aromatic protons on the pyridine ring, the methyl ester protons, and the methyl group protons on the ring. The chemical shift of these signals is highly sensitive to the electronic environment of the protons, allowing for unambiguous structural confirmation. The integration of the peak areas is directly proportional to the number of protons giving rise to the signal, which is the fundamental principle behind qNMR.

Potential impurities, such as unreacted starting materials or byproducts from the synthesis, will exhibit their own characteristic signals in the ¹H NMR spectrum. By comparing the integrals of the impurity peaks to that of a known signal from the main compound, their relative molar amounts can be determined.

Data Analysis Workflow for qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation s_prep Accurately weigh sample dissolve Dissolve sample and IS in deuterated solvent s_prep->dissolve is_prep Accurately weigh high-purity internal standard (IS) is_prep->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum with optimized parameters transfer->nmr_acq Insert into spectrometer phasing Phase the spectrum nmr_acq->phasing baseline Apply baseline correction phasing->baseline integration Integrate signals for analyte and internal standard baseline->integration Process spectrum calculation Calculate purity using the qNMR equation integration->calculation impurity_id Identify and quantify impurities from their signals integration->impurity_id

Caption: Workflow for quantitative NMR (qNMR) purity assessment.

Detailed Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity of this compound

1. Materials and Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated Solvent: A suitable deuterated solvent that dissolves the sample and the internal standard, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A high-purity (>99.5%), non-hygroscopic solid with a simple ¹H NMR spectrum that does not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.

  • NMR Tubes: High-precision 5 mm NMR tubes.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a vial.

  • Accurately weigh a similar amount of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a quantitative pulse sequence. Key parameters include:

    • A 90° pulse angle.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • The purity (P) of the analyte is calculated using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

5. Identification of Potential Impurities:

A plausible synthesis of a related compound involves the bromination of this compound[1]. Therefore, potential impurities could include:

  • Unreacted Starting Material: this compound itself in a downstream product.

  • Byproducts of Bromination: Over-brominated or isomerized products.

  • Residual Solvents: Solvents used in the synthesis and purification steps[2].

The ¹H NMR spectrum should be carefully examined for signals corresponding to these potential impurities.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between a stationary and a mobile phase.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Quantitation Relative (area percent) or absolute (against a reference standard).Absolute (qNMR with an internal standard) or relative.
Sensitivity High (typically ppm levels).Lower (typically requires >0.1% for detection).
Specificity High resolving power for separating structurally similar compounds.High structural information content for unambiguous identification.
Reference Standard Requires a high-purity reference standard of the analyte for assay.Can use a universal internal standard for quantitation.
Throughput Relatively high, with typical run times of 15-30 minutes per sample.Lower, with longer acquisition times for quantitative experiments.
Information Provided Retention time, peak area/height, UV spectrum.Chemical structure, stereochemistry, conformation, and molar ratios.
Destructive Generally considered non-destructive, but sample is consumed.Non-destructive.

Conclusion: A Synergistic Approach to Purity Validation

Both HPLC and NMR are indispensable tools for the purity validation of this compound. HPLC excels in its ability to separate and quantify trace-level impurities with high sensitivity, making it ideal for routine quality control and stability testing. NMR, on the other hand, provides unparalleled structural information, enabling the unambiguous identification of the main component and any significant impurities, and offers a powerful method for absolute quantification without the need for a specific reference standard.

Ultimately, a synergistic approach that leverages the strengths of both techniques provides the most robust and reliable assessment of purity. By employing these orthogonal methods, researchers and drug development professionals can have the highest degree of confidence in the quality of their materials, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Coupling of Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Methyl 6-chloro-3-methylpicolinate is a valuable building block, and its derivatization through palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel chemical entities with potential applications in pharmaceuticals and materials science. This guide provides an in-depth comparative study of various palladium catalysts for the coupling of this specific substrate, offering field-proven insights and supporting experimental data to inform your catalyst selection and methods development.

The Strategic Importance of Functionalized Picolinates

The picolinate framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to introduce diverse substituents at the 6-position of the pyridine ring via robust and scalable cross-coupling reactions is therefore of paramount importance. The chloro-substituent at this position, while being more challenging to activate than its bromo or iodo counterparts, offers advantages in terms of cost and availability of the starting material. This guide will focus on navigating the nuances of catalyst selection to achieve high-yielding and selective transformations of this compound.

Understanding the Catalytic Landscape: A Comparative Overview

The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the interplay between the palladium precursor and the supporting ligand. The ligand's electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like this compound, the choice of a sufficiently electron-rich and sterically demanding ligand is crucial to promote the initial oxidative addition of the C-Cl bond to the Pd(0) center.

Below, we compare the performance of several state-of-the-art palladium catalyst systems for the most common and synthetically useful cross-coupling reactions involving this compound.

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the coupling of this compound with various arylboronic acids, the choice of catalyst significantly impacts the reaction efficiency.

Catalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄K₃PO₄1,4-Dioxane8012Moderate to GoodA classic, readily available catalyst, but may require higher catalyst loading and longer reaction times for challenging substrates.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1004ExcellentSPhos is a bulky, electron-rich ligand that facilitates the coupling of sterically hindered and electron-poor aryl chlorides.
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O802ExcellentXPhos is another highly effective Buchwald ligand, often providing rapid conversions at lower temperatures.
PEPPSI-IPrK₂CO₃t-Amyl alcohol1006Good to ExcellentThis N-heterocyclic carbene (NHC) based catalyst offers high stability and is effective for a broad range of substrates.

Yields are representative and can vary depending on the specific arylboronic acid used.

Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The coupling of this compound with various amines requires a catalyst system capable of facilitating C-N bond formation efficiently.

Catalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / BINAPNaOt-BuToluene11018Moderate to HighAn early generation catalyst system, effective for a range of amines but may require higher temperatures and longer reaction times.
Pd(OAc)₂ / RuPhosK₂CO₃Dioxane1008High to ExcellentRuPhos is a highly active ligand for the amination of heteroaryl chlorides, often providing excellent yields under milder conditions.
[Pd(cinnamyl)Cl]₂ / Mor-DalPhosNaOt-BuToluene1004ExcellentThis catalyst system has shown high efficacy for the amination of challenging heteroaryl chlorides.[1]
Pd-PEPPSI-IPentClNaOt-BuDioxane8012Good to ExcellentA robust NHC-based catalyst that is particularly useful for coupling with less nucleophilic amines.[2]

Yields are representative and can vary depending on the amine coupling partner.

Experimental Deep Dive: Protocols and Mechanistic Rationale

To provide actionable insights, this section details step-by-step protocols for representative coupling reactions, accompanied by an explanation of the critical parameters and the underlying catalytic cycles.

Suzuki-Miyaura Coupling with Pd₂(dba)₃ / SPhos

This protocol is optimized for the efficient coupling of this compound with a generic arylboronic acid.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), and K₃PO₄ (3 mmol, 3 equiv.).

  • Reagent Addition: Add this compound (1 mmol, 1 equiv.) and the arylboronic acid (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃: A stable Pd(0) source that is readily activated in the presence of the phosphine ligand.

  • SPhos: The steric bulk and electron-donating nature of SPhos are critical for facilitating the oxidative addition of the relatively inert C-Cl bond to the palladium center and promoting the final reductive elimination step.

  • K₃PO₄: A moderately strong base that is effective in the transmetalation step without causing hydrolysis of the ester functionality.

  • Toluene/H₂O: The biphasic solvent system aids in the dissolution of both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.

Catalytic Cycle Visualization:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar'-B(OH)2 / Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination with Pd(OAc)₂ / RuPhos

This protocol is designed for the efficient amination of this compound with a primary or secondary amine.

Experimental Protocol:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, stir a mixture of Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%) in degassed dioxane (2 mL) at room temperature for 10 minutes.

  • Reaction Setup: To the pre-formed catalyst solution (or directly to a Schlenk tube containing the solid catalyst components), add K₂CO₃ (2 mmol, 2 equiv.), this compound (1 mmol, 1 equiv.), and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add additional degassed dioxane to bring the total volume to 5 mL.

  • Reaction: Heat the mixture to 100 °C and stir for 8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Pd(OAc)₂: A common and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • RuPhos: This biarylphosphine ligand possesses the requisite steric bulk and electron-richness to promote the challenging amination of a heteroaryl chloride.

  • K₂CO₃: A milder base compared to alkoxides, which is often sufficient for the deprotonation of the amine in the catalytic cycle and is more compatible with base-sensitive functional groups.

  • Dioxane: A common solvent for Buchwald-Hartwig aminations that effectively dissolves the reactants and catalyst components.

Experimental Workflow Visualization:

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk tube with Pd precatalyst, ligand, and base B Add this compound and amine A->B C Add degassed solvent B->C D Heat to desired temperature and stir C->D E Monitor reaction progress (TLC/LC-MS) D->E F Cool, dilute, and perform aqueous wash E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The selection of an optimal palladium catalyst for the coupling of this compound is a nuanced decision that depends on the specific transformation desired. For Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos generally provide excellent results. In Buchwald-Hartwig aminations, ligands like RuPhos and Mor-DalPhos have demonstrated superior performance for this class of heteroaryl chlorides.

The field of palladium catalysis is continuously evolving, with new generations of catalysts and ligands being developed to address the challenges of modern organic synthesis.[1][3] The use of pre-formed catalysts, which are often more stable and provide more reproducible results, is a growing trend.[2] Furthermore, the development of more sustainable catalytic systems, including those that operate in greener solvents or can be recycled, is an active area of research. By understanding the fundamental principles of catalyst design and performance, researchers can continue to push the boundaries of what is possible in the synthesis of complex molecules derived from this compound.

References

Stability Under Pressure: A Comparative Guide to Methyl 6-chloro-3-methylpicolinate in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount to its successful application. This guide provides a comprehensive assessment of the stability of Methyl 6-chloro-3-methylpicolinate, a key building block in modern medicinal chemistry. Through a detailed analysis of its performance under various stress conditions—including pH variation, nucleophilic attack, and exposure to thermal and photolytic stress—this document offers a comparative perspective, grounded in established scientific principles and supported by experimental data from analogous systems.

This compound, with its substituted pyridine core, presents a unique combination of reactive sites. The interplay between the electron-withdrawing chloro and ester functionalities, and the electron-donating methyl group, dictates its reactivity and degradation pathways. This guide will dissect these influences, providing a predictive framework for its behavior in complex reaction matrices.

Unveiling Stability: A Multi-Faceted Approach

To comprehensively assess the stability of this compound, a series of forced degradation studies are essential. These studies, conducted under conditions more severe than typical storage, are designed to identify potential degradation products and elucidate degradation pathways, thereby establishing the molecule's intrinsic stability.[1][2] The following sections will detail the expected stability profile based on the known reactivity of similar chemical entities and outline the experimental protocols necessary to validate these predictions.

Performance Under pH Extremes: The Hydrolysis Story

The ester functional group in this compound is the primary site of susceptibility to pH-dependent degradation through hydrolysis.

Acidic Conditions: Under acidic conditions, the ester is prone to hydrolysis to yield 6-chloro-3-methylpicolinic acid and methanol. The reaction is typically slower than base-catalyzed hydrolysis.

Neutral Conditions: In a neutral aqueous environment, the hydrolysis of the ester is expected to be slow. For instance, methyl nicotinate, a related pyridine carboxylate, demonstrates slow degradation in aqueous solution at 4°C, hydrolyzing to nicotinic acid at a rate of approximately 0.5% per year.[3]

Basic Conditions: Alkaline conditions significantly accelerate the rate of ester hydrolysis through saponification, leading to the formation of the corresponding carboxylate salt and methanol. This is a common degradation pathway for ester-containing compounds.[1]

Comparative Analysis: The presence of the electron-withdrawing chlorine atom on the pyridine ring is expected to enhance the electrophilicity of the ester's carbonyl carbon, potentially increasing the rate of hydrolysis compared to an unsubstituted methyl picolinate. Conversely, the electron-donating methyl group at the 3-position may slightly mitigate this effect.

Table 1: Predicted pH Stability of this compound and Comparison with Related Esters

ConditionThis compound (Predicted)Methyl Nicotinate (Literature Data)General Ester Behavior
Acidic (pH 1-3) Moderate hydrolysis to 6-chloro-3-methylpicolinic acid and methanol.Slow hydrolysis to nicotinic acid.Susceptible to hydrolysis.
Neutral (pH 7) Slow hydrolysis.Very slow hydrolysis (approx. 0.5%/year at 4°C).[3]Generally stable, slow hydrolysis.
Basic (pH 11-13) Rapid hydrolysis to the corresponding carboxylate salt and methanol.Rapid hydrolysis.Rapid saponification.

Experimental Protocol: pH Stability Assessment

This protocol outlines a systematic approach to evaluating the hydrolytic stability of this compound across a range of pH values.

pH_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of this compound in a suitable solvent (e.g., acetonitrile). B Add stock solution to buffers of varying pH (e.g., pH 2, 7, 9). A->B C Incubate samples at a controlled temperature (e.g., 40°C). B->C D Withdraw aliquots at specified time intervals. C->D E Neutralize samples (if necessary). D->E F Analyze by a stability-indicating HPLC method. E->F G Quantify remaining parent compound and identify degradation products. F->G

Caption: Workflow for assessing the pH stability of this compound.

Resisting Attack: Chemical Stability in the Presence of Nucleophiles

The chloro-substituted pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The ease of this reaction depends on the nature of the nucleophile and the reaction conditions.

Reactivity Profile: Strong nucleophiles, such as amines, thiols, and alkoxides, can potentially displace the chlorine atom at the 6-position. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 2-position activates the ring towards nucleophilic attack.

Comparative Perspective: Compared to a simple chloropyridine, the presence of the ester group ortho to the nitrogen is expected to further activate the 6-position towards nucleophilic substitution. The methyl group at the 3-position is unlikely to significantly hinder this reactivity sterically.

Table 2: Predicted Reactivity of this compound with Common Nucleophiles

NucleophilePredicted ReactivityPotential Product
Amines (e.g., Piperidine) Moderate to high6-Amino-3-methylpicolinate derivative
Thiols (e.g., Sodium thiomethoxide) Moderate to high6-(Methylthio)-3-methylpicolinate derivative
Alkoxides (e.g., Sodium methoxide) Moderate6-Methoxy-3-methylpicolinate derivative
Water (as a weak nucleophile) Low (hydrolysis of the ester is more likely)-

Experimental Protocol: Assessing Stability towards Nucleophiles

This protocol provides a framework for evaluating the reactivity of this compound with a representative nucleophile.

Nucleophile_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Analysis A Dissolve this compound in a suitable aprotic solvent. B Add the nucleophile (e.g., piperidine) and a base (if necessary). A->B C Stir the reaction mixture at a controlled temperature. B->C D Monitor the reaction progress by TLC or HPLC. C->D E Quench the reaction. D->E F Extract the product. E->F G Analyze the product by spectroscopic methods (NMR, MS). F->G

Caption: General workflow for testing the chemical stability against nucleophilic substitution.

Under the Sun: A Look at Photostability

Photostability is a critical parameter for any compound that may be exposed to light during its lifecycle. The ICH Q1B guidelines provide a standardized approach to photostability testing.[4]

Predicted Photostability: Pyridine and its derivatives can be susceptible to photodegradation. The presence of a chloro substituent and the ester functionality may influence the molecule's absorption of UV-Vis light and its subsequent photochemical reactivity. Degradation could potentially involve cleavage of the C-Cl bond or reactions involving the ester group.

Comparative Compounds: Studies on pyridine carboxylic acid derivatives have shown that they can undergo photodegradation, although the rates and pathways are highly dependent on the specific substitution pattern and the presence of photosensitizers.[5]

Table 3: Predicted Photostability of this compound

ConditionPredicted OutcomePotential Degradation Pathways
Exposure to UV and Visible Light Potential for degradation.Homolytic cleavage of the C-Cl bond, reactions involving the ester group, or ring opening.

Experimental Protocol: Photostability Testing (ICH Q1B)

This protocol is designed to assess the photostability of this compound in accordance with ICH guidelines.[4]

Photostability_Workflow cluster_sample_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A Prepare samples of solid Methyl 6-chloro-3-methylpicolinate. C Expose samples to a light source compliant with ICH Q1B (e.g., Xenon lamp). A->C B Prepare a 'dark control' sample by wrapping it in aluminum foil. B->C D Ensure total illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m². C->D E Analyze both exposed and dark control samples by a stability-indicating HPLC method. D->E F Compare the chromatograms to assess for degradation and formation of new peaks. E->F

Caption: Experimental workflow for ICH Q1B compliant photostability testing.

In the Hot Seat: Thermal Stability Assessment

The thermal stability of a compound is crucial for determining safe handling, storage, and processing temperatures.

Predicted Thermal Stability: Pyridine derivatives generally exhibit good thermal stability.[6] However, the presence of substituents can influence the decomposition temperature. The ester and chloro groups might be the initial sites of thermal decomposition.

Comparative Analysis: The thermal stability of substituted pyridine carboxylic acids has been studied, and their decomposition profiles are dependent on the nature and position of the substituents.[7]

Table 4: Predicted Thermal Stability of this compound

TechniquePredicted Outcome
Thermogravimetric Analysis (TGA) Onset of decomposition temperature is expected to be relatively high, indicating good thermal stability.
Differential Scanning Calorimetry (DSC) An endothermic peak corresponding to melting, followed by an exothermic event at higher temperatures indicating decomposition.

Experimental Protocol: Thermal Stability Analysis

This protocol describes the use of TGA and DSC to evaluate the thermal stability of this compound.

Thermal_Stability_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) A Accurately weigh a sample into a TGA pan. B Heat the sample at a constant rate under an inert atmosphere (e.g., Nitrogen). A->B C Record the mass loss as a function of temperature. B->C D Accurately weigh a sample into a DSC pan. E Heat the sample at a constant rate under an inert atmosphere. D->E F Record the heat flow as a function of temperature. E->F

Caption: Workflow for assessing thermal stability using TGA and DSC.

Analytical Considerations: A Stability-Indicating Method

A crucial component of any stability study is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[8][9][10]

Method Development: A reversed-phase HPLC method with UV detection would be a suitable starting point. The method should be capable of separating the parent compound, this compound, from all potential degradation products generated during forced degradation studies.

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of quantifying the compound and its impurities.

Conclusion: A Stable and Versatile Building Block

Based on the analysis of its structural features and comparison with related compounds, this compound is predicted to exhibit good overall stability under a range of conditions. While the ester functionality is susceptible to hydrolysis, particularly under basic conditions, the molecule is expected to be relatively stable at neutral pH. The chloro-substituent introduces a potential site for nucleophilic attack, a reactivity that can be either a degradation pathway or a handle for further synthetic transformations. Its thermal and photostability are anticipated to be robust, though empirical verification is essential.

This guide provides a comprehensive framework for assessing the stability of this compound. By following the outlined experimental protocols, researchers can generate the necessary data to confidently utilize this versatile building block in their drug discovery and development endeavors, ensuring the quality, safety, and efficacy of their final products.

References

A Comparative Guide to the Spectroscopic Analysis of Methyl 6-chloro-3-methylpicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic innovation. Methyl 6-chloro-3-methylpicolinate and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their biological activity is intrinsically linked to their precise three-dimensional structure. This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of these molecules, grounded in both theoretical principles and practical, field-proven insights.

The Imperative of Structural Integrity in Drug Discovery

The journey from a promising lead compound to a clinical candidate is paved with rigorous analytical checkpoints. For substituted picolinates, subtle changes in substituent patterns on the pyridine ring can dramatically alter their pharmacological profile, including target affinity, selectivity, and metabolic stability. Therefore, employing a multi-faceted analytical approach is not merely a procedural formality but a critical step in de-risking drug development pipelines. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in the structural elucidation of this compound derivatives.

A Multi-Pronged Approach to Structural Verification

A self-validating analytical workflow leverages the orthogonal strengths of different techniques. While one method might excel at mapping the carbon-hydrogen framework, another can provide definitive information on molecular weight and elemental composition, and a third can confirm the presence of key functional groups. The synergy of NMR, MS, and IR provides a comprehensive and trustworthy structural picture.

Caption: Integrated workflow for the structural elucidation of this compound derivatives.

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

Expertise & Experience: The "Why" Behind the "How"

For a molecule like this compound, a standard ¹H NMR spectrum will reveal the number of distinct proton environments and their relative numbers. The chemical shifts of the aromatic protons are particularly informative. The electron-withdrawing nature of the chlorine atom and the ester group, combined with the electron-donating effect of the methyl group, will cause a predictable dispersion of the pyridine ring proton signals.[1] Coupling constants (J-values) between adjacent protons provide definitive evidence of their relative positions on the ring.[1]

A ¹³C NMR spectrum complements the proton data by revealing the number of unique carbon environments. The chemical shifts of the carbons in the pyridine ring are also sensitive to the electronic effects of the substituents. To unequivocally assign each proton and carbon signal and to piece together the molecular fragments, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY identifies proton-proton couplings, while HMBC reveals correlations between protons and carbons separated by two or three bonds.

Experimental Protocol: ¹H and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] The choice of solvent is critical to avoid signal overlap with the analyte.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition (COSY & HMBC):

    • For COSY, use a standard gradient-enhanced pulse sequence to reveal ¹H-¹H correlations.[1]

    • For HMBC, a gradient-enhanced sequence is also used. It is crucial to set the long-range coupling constant to an appropriate value (typically around 8 Hz) to observe two- and three-bond correlations.[1]

  • Data Processing and Interpretation:

    • Process the spectra using appropriate window functions and Fourier transformation.

    • Reference the spectra to the residual solvent peak.

    • Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum.

    • Use the COSY spectrum to identify adjacent protons.

    • Use the HMBC spectrum to connect protonated carbons to nearby protons, confirming the overall carbon skeleton and the positions of substituents.

Caption: Logical flow of information from NMR experiments to structural confirmation.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Expertise & Experience: From Molecular Ion to Fragments

For a this compound derivative, obtaining a high-resolution mass spectrum (HRMS) is crucial. This will provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak in an approximate 3:1 ratio.

Electron Ionization (EI) is a common technique that causes fragmentation of the molecule. The resulting fragmentation pattern is often a unique fingerprint of the compound. For this class of molecules, characteristic fragments would likely arise from the loss of the methoxy group from the ester, the entire ester group, or the methyl group from the pyridine ring. Electrospray Ionization (ESI) is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecule peak [M+H]⁺, which is useful for confirming the molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.[2]

    • Further dilute this stock solution to a final concentration in the range of 10-100 µg/mL.[2]

    • Ensure the sample is free from non-volatile salts and buffers, which can interfere with the ionization process.[3]

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Calibrate the instrument to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If fragmentation information is desired, perform MS/MS experiments by isolating the precursor ion and subjecting it to collision-induced dissociation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.

    • Analyze the isotopic pattern to confirm the presence of chlorine.

    • If MS/MS was performed, analyze the fragmentation pattern to gain further structural insights.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience: Identifying Key Vibrational Modes

In the context of this compound derivatives, the IR spectrum will exhibit characteristic absorption bands. The most prominent of these will be the strong carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present. Aromatic C=C and C=N stretching vibrations from the pyridine ring will appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl groups will be observed around 2900-3100 cm⁻¹. The presence of the C-Cl bond will result in a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation for both liquids and solids.[4]

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.[5] No dilution or special preparation is typically required.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before and after the measurement.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them to the expected functional groups in the molecule.

Comparative Performance Analysis

FeatureNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Primary Information Detailed C-H framework, connectivity, stereochemistryMolecular weight, elemental formula, fragmentationFunctional groups
Strengths Unparalleled for complete structure elucidationHigh sensitivity, definitive molecular formulaRapid, non-destructive, minimal sample prep
Weaknesses Lower sensitivity, requires pure samples, can be time-consumingProvides limited connectivity informationProvides limited information on the overall molecular skeleton
Sample Requirement 5-10 mgµg to ng quantitiesSmall amount of solid or liquid
Typical Application Primary tool for de novo structure determinationConfirmation of molecular weight and formulaRapid confirmation of functional groups and reaction monitoring

Conclusion: A Synergistic and Self-Validating Strategy

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Picolinates: A Yield-Based Comparison of Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of Picolinates

Substituted picolinates (esters of pyridine-2-carboxylic acid) represent a cornerstone structural motif in medicinal chemistry, agrochemicals, and materials science. Their function as bidentate chelating agents and versatile synthetic intermediates makes them indispensable. The economic and practical viability of any large-scale synthesis hinges on the overall yield, which is profoundly influenced by the choice of starting material. This guide provides an in-depth, comparative analysis of the most common synthetic pathways to substituted picolinates, grounded in experimental data to inform your selection of the optimal route for a given target molecule. We will dissect the causality behind experimental choices and present a quantitative comparison of yields from different precursors.

Synthetic Pathways: A Comparative Overview

The journey to a substituted picolinate can begin from several commercially available precursors. The choice is a strategic one, balancing atom economy, cost, functional group tolerance, and, critically, the achievable yield. We will explore three primary routes and a fourth, more advanced strategy for complex derivatives.

Synthesis_Pathways Start_Picoline 2-Picolines Intermediate_Acid Picolinic Acid Intermediate Start_Picoline->Intermediate_Acid Oxidation (e.g., V-Ti Oxides) Start_Acid Picolinic Acids Intermediate_AcylChloride Acyl Chloride Intermediate Start_Acid->Intermediate_AcylChloride Activation (e.g., SOCl₂) Product Substituted Picolinates Start_Acid->Product Direct Esterification (e.g., Fischer, Steglich) Start_Nitrile 2-Cyanopyridines Start_Nitrile->Intermediate_Acid Hydrolysis (Acidic or Basic) Start_Pyridine Functionalized Pyridines Start_Pyridine->Product Direct C-H Functionalization (e.g., Pd-Catalyzed) Intermediate_Acid->Product Esterification Intermediate_AcylChloride->Product Esterification

Caption: Overview of major synthetic routes to substituted picolinates.

Route Analysis: From Picolinic Acids

The most direct path to a picolinate ester is the esterification of the corresponding picolinic acid. This approach is often preferred when the substituted picolinic acid is commercially available or readily synthesized.

Causality of Method Selection:

  • Fischer-Speier Esterification: This classic acid-catalyzed method is ideal for simple, non-acid-sensitive substrates where the alcohol can be used as the solvent to drive the equilibrium forward.[1] Its primary limitation is the requirement for harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.

  • Acyl Chloride Formation: For less reactive or sterically hindered alcohols, converting the carboxylic acid to a more reactive acyl chloride is a highly effective strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are standard. The resulting acyl chloride hydrochloride is then reacted with the alcohol, often in the presence of a base like triethylamine to neutralize the generated HCl.[2][3]

  • Steglich Esterification: For acid-sensitive substrates, the Steglich esterification, using a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst (like DMAP), is superior.[4] It proceeds under mild, neutral conditions. When esterifying picolinic acid itself, a stronger base than DMAP, such as triethylamine (TEA), is often required to prevent the acidic proton of the picolinic acid from protonating the pyridine nitrogen of the product, which would inhibit the reaction.[4]

Yield Potential: Yields are generally high (80-98%) but are highly dependent on the purity of the starting acid and the efficiency of the chosen esterification method. The preparation of "active esters," such as pentafluorophenyl esters, can achieve yields as high as 92%, providing a stable intermediate for subsequent amidation or transesterification reactions.[2][3]

Route Analysis: From 2-Cyanopyridines

Starting from 2-cyanopyridines offers a robust and often high-yielding alternative, particularly for metal picolinate complexes. The core transformation is the hydrolysis of the nitrile group to a carboxylic acid or carboxylate, followed by esterification or complexation.

Causality of Method Selection: The true power of this route is demonstrated in one-pot syntheses where hydrolysis and subsequent reaction occur concurrently. For instance, the synthesis of chromium picolinate can be achieved in a single step via hydrothermal reaction of 2-cyanopyridine and a chromium(III) salt in water.[5][6][7] This process bypasses the isolation of picolinic acid, simplifying the workflow and maximizing throughput. The reaction is driven by temperature and pressure, which facilitate the hydrolysis of the nitrile and the subsequent complexation.[5][6]

Yield Potential: This route is notable for its exceptionally high yields. One-pot methods for preparing chromium picolinate from 2-cyanopyridine consistently report yields exceeding 95%.[5][6][8] For example, reacting 2-cyanopyridine with chromium trichloride at 80°C for 48 hours under 2 atm of pressure results in a 96.5% yield of chromium picolinate.[6] A similar procedure under acidic conditions with hydrochloric acid can yield up to 99.2%.[8] This makes it a highly attractive route for industrial-scale production where efficiency and yield are paramount.[9][10]

Route Analysis: From 2-Picolines

Using 2-picolines (2-methylpyridines) as a starting point is a cost-effective approach, as these are often inexpensive bulk chemicals. However, it is a two-step process requiring an initial oxidation of the methyl group, which can present selectivity challenges.

Causality of Method Selection: The key challenge is achieving selective oxidation of the methyl group to a carboxylic acid without over-oxidation or degradation of the pyridine ring.

  • Strong Oxidants: Classical methods use strong oxidants like potassium permanganate (KMnO₄). While effective, these reactions often have low to moderate yields and generate significant amounts of manganese dioxide waste, posing environmental concerns.[11]

  • Catalytic Oxidation: A more refined and greener approach is vapor-phase catalytic oxidation using heterogeneous catalysts. Vanadium-titanium oxide (V₂O₅/TiO₂) catalysts have been extensively studied and show good selectivity for picolinic acid.[12][13] The reaction conditions (temperature, oxygen concentration, water vapor) are critical for maximizing the yield of the desired acid and minimizing the formation of byproducts like 2-pyridinecarbaldehyde or complete combustion products (CO₂, pyridine).[12][13] Selectivity for picolinic acid using these catalysts can reach 19-22% at a 2-picoline conversion of 36-74%.[13]

Yield Potential: The overall yield of this route is a product of two steps: oxidation and esterification. While the esterification step can be high-yielding, the oxidation step is often the bottleneck. The yields for catalytic oxidation are typically moderate, making this route more suitable when the low cost of the starting material outweighs the lower overall efficiency compared to the 2-cyanopyridine route.

Advanced Strategies: Transition-Metal-Catalyzed C-H Functionalization

For accessing highly substituted or complex picolinate derivatives, modern transition-metal-catalyzed C-H functionalization has become an invaluable tool.[14][15][16] These methods allow for the direct formation of C-C or C-heteroatom bonds on the pyridine ring, bypassing the need for pre-functionalized starting materials.

Causality of Method Selection: These reactions often rely on a "directing group" to achieve regioselectivity. The picolinamide group itself is an excellent directing group, coordinating to the metal catalyst (e.g., Palladium, Cobalt, Nickel) and positioning it to activate a specific C-H bond on a tethered substrate.[17][18][19] While this doesn't synthesize the picolinate core itself, it uses a picolinate derivative (the amide) to build molecular complexity, after which the directing group can be cleaved to reveal a functionalized amine and regenerate a picolinate ester.[17][20] This strategy provides access to novel chemical space that is difficult to reach via classical methods.

Quantitative Yield Comparison

The following table summarizes the typical yields obtained from the different synthetic routes discussed. This data provides an objective basis for selecting a starting material based on synthetic efficiency.

Starting MaterialKey Reagents / ConditionsProduct TypeTypical Yield (%)Reference(s)
Picolinic Acid SOCl₂, then Pentafluorophenol, Et₃NActive Ester92%[2]
Picolinic Acid SOCl₂, then N-Hydroxysuccinimide, Et₃NActive Ester67%[2]
Picolinic Acid EDC, TEA, Benzyl AlcoholBenzyl Ester88%[4]
2-Cyanopyridine CrCl₃, H₂O, 80°C, 48h (Hydrothermal)Chromium Picolinate96.5%[5][6]
2-Cyanopyridine CrCl₃·6H₂O, HCl, 75°C, 1.5hChromium Picolinate99.2%[8]
2-Picoline V-Ti Oxide Catalyst, 230°C (Oxidation step)Picolinic Acid19-22% Selectivity[12][13]
Diethyl 4-hydroxypyridine-2,6-dicarboxylate Benzyl bromide, K₂CO₃, ACNDiethyl 4-(benzyloxy)picolinate86%[21]

Validated Experimental Protocols

To provide actionable guidance, two detailed protocols are provided below, representing high-yield methods from different starting points.

Protocol 1: High-Yield Synthesis of Picolinic Pentafluorophenyl Ester from Picolinic Acid

This protocol is adapted from a procedure for creating highly reactive "active esters" suitable for further functionalization.[2]

Protocol1_Workflow step1 Step 1: Picolinoyl Chloride Formation - Picolinic Acid + SOCl₂ (excess) - DMF (cat.), Room Temp. step2 Step 2: Solvent Removal - Remove excess SOCl₂ in vacuo. step1->step2 step3 Step 3: Esterification - Dissolve residue in THF - Add Pentafluorophenol & Et₃N - Stir at Room Temp. step2->step3 step4 Step 4: Workup & Isolation - Filter triethylamine hydrochloride - Evaporate THF - Recrystallize from hexane. step3->step4 product Product: Picolinic Pentafluorophenyl Ester (Yield: 92%) step4->product

Caption: Workflow for the synthesis of an active picolinate ester.

Methodology:

  • Acid Chloride Synthesis: To a stirred solution of picolinic acid (1 eq.), add excess thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to proceed at room temperature until gas evolution ceases and a clear solution is formed.

  • Solvent Removal: Remove the excess thionyl chloride under reduced pressure to yield the crude picolinoyl chloride hydrochloride as a solid residue.

  • Esterification: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF). To this solution, add pentafluorophenol (1 eq.) followed by the dropwise addition of triethylamine (Et₃N, 2.2 eq.) at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by recrystallization from hexane to afford the final product as transparent crystals.

  • Validation: The product identity can be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, which should match reported values.[2] The reported yield for this procedure is 92%.[2]

Protocol 2: One-Pot Hydrothermal Synthesis of Chromium Picolinate from 2-Cyanopyridine

This protocol is based on a highly efficient, one-step industrial process.[5][6]

Methodology:

  • Reactor Charging: In a high-pressure reactor vessel lined with polytetrafluoroethylene, add 2-cyanopyridine (3 eq.) and chromium(III) trichloride (1 eq.).

  • Solvent Addition: Add deionized water to the vessel (approx. 20 mL for a 30 mL reactor).

  • Reaction: Seal the reactor tightly. Heat the vessel to 80°C and maintain this temperature for 48 hours. The internal pressure will be approximately 2 standard atmospheres.

  • Isolation and Purification: After the reaction period, cool the reactor to room temperature. Collect the precipitated solid product by filtration. Wash the solid with deionized water and dry under vacuum.

  • Validation: The product is a pink solid. The reported yield for this specific set of conditions is 96.5%.[6] The identity can be confirmed by elemental analysis and FT-IR spectroscopy.

Conclusion and Recommendations

The synthesis of substituted picolinates is achievable through multiple pathways, with the optimal choice being dictated by the specific target, available resources, and desired scale.

  • For Highest Yield & Industrial Scale: The one-pot hydrolysis and complexation of 2-cyanopyridines is demonstrably superior, with reported yields consistently above 95%.[5][6][8] Its operational simplicity and high efficiency make it the preferred route for large-scale manufacturing, especially for metal picolinates.

  • For Versatility & Lab Scale: Direct esterification of commercially available picolinic acids offers the most flexibility. The use of modern coupling reagents like EDC or conversion to acyl chlorides provides high yields (88-92%) under conditions that can be tailored to the substrate's sensitivity.[2][4]

  • For Cost-Effectiveness from Bulk Chemicals: Synthesis from 2-picolines is a viable option when the starting material cost is the primary driver. However, one must accept the moderate yields of the initial oxidation step and the associated process development required to optimize selectivity.[13]

By understanding the interplay between starting material, reaction mechanism, and process conditions, researchers can strategically design synthetic routes that maximize yield and efficiency in the preparation of these valuable picolinate compounds.

References

A Senior Application Scientist's Guide to Ligand Efficacy in the Amination of Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

In the landscape of modern pharmaceutical development, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of synthetic strategy. Aryl and heteroaryl amines are privileged motifs found in a vast array of biologically active molecules and approved drugs. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology, offering a reliable and versatile route to these crucial structures.[1][2]

This guide focuses on a particularly relevant transformation: the amination of Methyl 6-chloro-3-methylpicolinate. This substrate is a valuable building block in medicinal chemistry, and its successful coupling with various amines is often a critical step in the synthesis of complex drug candidates, including intermediates for poly(ADP-ribose)polymerase (PARP) inhibitors like Niraparib.[3][4][5][6] However, the reaction is not without its challenges. The chlorine substituent on the electron-deficient pyridine ring is notoriously less reactive than its bromine or iodine counterparts, making the initial oxidative addition step of the catalytic cycle particularly demanding.[7]

The success of this transformation is therefore critically dependent on the choice of ligand coordinated to the palladium center. This guide provides a comparative analysis of different phosphine ligands, offering experimental insights and data-driven recommendations to help researchers navigate ligand selection and optimize reaction conditions for this challenging yet vital coupling reaction.

The Catalytic Cycle and the Decisive Role of the Ligand

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The choice of ligand profoundly influences the efficiency of each step, particularly the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) complex.[7] An effective ligand must be both sterically bulky and electron-rich. The steric bulk promotes the formation of a highly reactive, monoligated L1Pd(0) species, while the electron-donating character increases the electron density on the palladium center, facilitating its insertion into the aryl chloride bond.[8][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Aryl-Pd(II)-Cl(L) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-Cl) amido_complex Aryl-Pd(II)-NR'R''(L) (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', - Base-H-Cl) product_complex Product Coordination amido_complex->product_complex Reductive Elimination product_complex->pd0 Product Release (- Ar-NR'R'')

Figure 1: The general catalytic cycle for the Buchwald-Hartwig amination.

Comparative Analysis of Ligand Performance

The efficacy of various ligands for the amination of chloropyridines has been extensively studied. While data for this compound is often embedded within broader synthetic routes, the performance trends observed with structurally similar substrates are highly informative. The following table summarizes the performance of common dialkylbiaryl phosphine ligands, which are considered the state-of-the-art for this class of transformation.[10]

Ligand (Structure)Palladium PrecursorTypical BaseSolventTemp (°C)Yield Range (%)Key Characteristics & Insights
BrettPhos Pd G3/G4 PrecatalystNaOtBu, LiHMDSToluene, THF, Dioxane80-11075-95%Excellent for primary amines. Its significant steric bulk is highly effective for challenging C-Cl bond activation. Often a top performer for electron-deficient heteroaryl chlorides.[11]
RuPhos Pd G3/G4 PrecatalystK₃PO₄, Cs₂CO₃, NaOtBuToluene, Dioxane80-11070-90%Highly versatile. Shows excellent performance with a wide range of secondary amines and can be effective with weaker bases, which is beneficial for base-sensitive substrates.[7][11]
SPhos Pd(OAc)₂, Pd₂(dba)₃NaOtBu, K₃PO₄Toluene, Dioxane90-11065-85%A robust and widely used ligand. Generally provides good to excellent yields and is a reliable choice for initial screening experiments.[11]
DavePhos Pd(OAc)₂, Pd₂(dba)₃NaOtBuToluene100-11060-80%An earlier generation biaryl phosphine that is still effective for many substrates, including the synthesis of N6-aryl 2'-deoxyadenosine analogues.[9]
BINAP Pd(OAc)₂, Pd₂(dba)₃NaOtBuToluene>100< 50%A chelating phosphine ligand that is generally less effective for unactivated aryl chlorides compared to modern bulky monophosphine ligands.[10][11]

Recommended Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic primary amine using a BrettPhos-based catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary Amine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Experimental_Workflow cluster_workflow Amination Protocol Workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (Substrate, Amine, Base, Catalyst) prep->reagents reaction 3. Reaction (Heat to 100 °C, Stir 12-24h) reagents->reaction quench 4. Quenching (Cool to RT, Add Water) reaction->quench extract 5. Extraction (e.g., Ethyl Acetate) quench->extract purify 6. Purification (Silica Gel Chromatography) extract->purify analyze 7. Analysis (NMR, LC-MS) purify->analyze

Figure 2: A step-by-step workflow for the experimental protocol.

Procedure:

  • Inert Atmosphere Setup: Add the this compound, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar. Seal the vessel and evacuate and backfill with nitrogen or argon three times. Causality Note: An inert atmosphere is critical as the active Pd(0) species is readily oxidized by atmospheric oxygen, which would deactivate the catalyst.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the primary amine.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 5 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired aminated product.

Troubleshooting Common Issues

  • Low or No Conversion: This is the most common issue and often points to problems with the catalyst system or reaction conditions.[7]

    • Catalyst Inactivity: Ensure the palladium precatalyst is fresh and has been handled under inert conditions. Consider using a more active precatalyst (e.g., a G4 palladacycle).[7]

    • Insufficient Temperature: The oxidative addition to a C-Cl bond is often the rate-limiting step and requires significant thermal energy. Ensure the reaction temperature is maintained at or above 100 °C.[7]

    • Ligand Choice: If using a less bulky ligand, consider switching to a more sterically demanding one like BrettPhos or RuPhos to facilitate the difficult oxidative addition.[10][11]

  • Hydrodehalogenation Side Product: The observation of 3-methylpicolinate (where the -Cl is replaced by -H) indicates a competing reduction pathway.[7]

    • Moisture: This side reaction is often exacerbated by the presence of water. Ensure all reagents and solvents are scrupulously dry.[7]

    • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired C-N coupling over the reduction pathway.[7]

Conclusion

The successful amination of this compound is highly achievable with the appropriate selection of a modern palladium catalyst system. For this specific transformation, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are essential. BrettPhos often provides superior results for primary amines, while RuPhos offers greater versatility, especially with secondary amines and weaker bases. By understanding the causal factors behind ligand efficacy and adhering to rigorous experimental technique, researchers can reliably synthesize valuable amine-substituted picolinates, accelerating progress in drug discovery and development.

References

A Comparative Guide to the Cross-Coupling Kinetics of Methyl 6-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the reaction kinetics for palladium-catalyzed cross-coupling reactions involving Methyl 6-chloro-3-methylpicolinate. This electron-deficient heteroaromatic halide is a valuable building block in medicinal chemistry, and understanding the kinetics of its derivatization is crucial for optimizing reaction conditions, scaling up syntheses, and ensuring process robustness. This guide moves beyond mere procedural descriptions to explain the underlying principles that govern catalyst selection, reaction rates, and product yields, empowering you to make informed decisions in your synthetic endeavors.

The Significance of this compound in Drug Discovery

The picolinate scaffold is a privileged motif in numerous pharmaceutical agents due to its ability to act as a bioisostere for other aromatic systems and its unique electronic and steric properties that can enhance target binding and pharmacokinetic profiles. The presence of a chlorine atom at the 6-position of this compound provides a reactive handle for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in expanding the chemical space around this core structure, enabling the synthesis of libraries of compounds for biological screening.

Understanding the General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings, generally proceed through a common catalytic cycle. A deep understanding of this cycle is fundamental to interpreting kinetic data and optimizing reaction parameters.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Pd(II)_Complex L_n(R)Pd(II)-X Pd(0)L_n->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (Aryl Halide) Pd(II)_Intermediate L_n(R)Pd(II)-Nu Pd(II)_Complex->Pd(II)_Intermediate Transmetalation Transmetalation Nu-M (Nucleophile) Pd(II)_Intermediate->Pd(0)L_n Reductive Elimination Reductive_Elimination R-Nu (Product)

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, especially for less reactive aryl chlorides.[1]

  • Transmetalation: The nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the desired product and regenerating the active Pd(0) catalyst.

The kinetics of the overall reaction are dictated by the slowest step in this cycle, which can be influenced by the choice of catalyst, ligands, base, and solvent.

Comparative Analysis of Cross-Coupling Reactions

While specific kinetic data for this compound is not extensively documented in comparative studies, we can extrapolate from the well-established principles of cross-coupling reactions on electron-deficient heteroaryl chlorides to guide our analysis. The electron-withdrawing nature of the pyridine nitrogen and the ester group in this compound is expected to make the C-Cl bond more susceptible to oxidative addition compared to electron-rich or neutral aryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions. For electron-deficient substrates like this compound, the choice of base and ligand is critical to achieve efficient coupling.

Parameter Condition Rationale and Kinetic Implications
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd(0) complexes with phosphine ligands.Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. The rate of this activation can influence the overall reaction kinetics.
Ligand Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands promote the rate of both oxidative addition and reductive elimination. The steric bulk facilitates the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.
Base K₃PO₄, Cs₂CO₃, K₂CO₃.The base activates the organoboron species to facilitate transmetalation. The choice of base can significantly impact the reaction rate and yield, with stronger bases often leading to faster reactions, though this must be balanced with substrate stability.[2]
Solvent Dioxane, THF, Toluene, often with water.The solvent affects the solubility of the reagents and the stability of the catalytic intermediates. Aprotic polar solvents are commonly used.

Kinetic Profile: For many Suzuki-Miyaura reactions involving aryl chlorides, oxidative addition is the rate-determining step.[1] However, with the activated substrate this compound, transmetalation could become rate-limiting, especially with less reactive boronic acids. The use of highly active catalyst systems can shift the rate-determining step.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reaction is highly sensitive to the ligand and base used.

Parameter Condition Rationale and Kinetic Implications
Catalyst Pd(OAc)₂, Pd₂(dba)₃ with specialized biarylphosphine ligands.Similar to Suzuki coupling, these are common precatalysts.
Ligand Josiphos-type ligands, BrettPhos, RuPhos.These ligands are designed to accelerate the reductive elimination step, which is often rate-limiting in C-N bond formation.[4]
Base NaOtBu, K₃PO₄, Cs₂CO₃.A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. The choice of base can dramatically affect the reaction rate.[5]
Solvent Toluene, Dioxane.Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and side reactions.

Kinetic Profile: The rate-determining step in Buchwald-Hartwig aminations can be either oxidative addition or reductive elimination, depending on the specific substrates and ligands. For electron-deficient aryl chlorides, reductive elimination is often the slower step. The coordination of the pyridine nitrogen of the substrate to the palladium center can also inhibit the reaction.[6]

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes. It traditionally uses a palladium catalyst and a copper(I) co-catalyst.

Parameter Condition Rationale and Kinetic Implications
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ with CuI.The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide, which speeds up transmetalation.
Ligand Triphenylphosphine is a common choice.More specialized ligands can be used in copper-free versions to enhance reactivity.
Base An amine base such as triethylamine or diisopropylamine.The base serves to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
Solvent THF, DMF, Acetonitrile.Polar aprotic solvents are typically employed.

Kinetic Profile: The catalytic cycle of the Sonogashira reaction is complex and can involve both palladium and copper cycles. Oxidative addition is often rate-limiting for aryl chlorides. However, copper-free Sonogashira reactions have been developed where the mechanism is simplified, but may require more active palladium catalysts.[7]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. These reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction rates.

Parameter Condition Rationale and Kinetic Implications
Catalyst Pd(dba)₂ or PdCl₂(PPh₃)₂ with appropriate ligands.Nickel catalysts can also be used and sometimes offer complementary reactivity.[8]
Ligand Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.
Organozinc Reagent Prepared in situ from the corresponding organohalide or organolithium reagent.The high reactivity of organozinc reagents often leads to faster transmetalation compared to Suzuki coupling.
Solvent THF, Dioxane.Anhydrous conditions are crucial as organozinc reagents are moisture-sensitive.[8]

Kinetic Profile: Due to the high reactivity of the organozinc nucleophile, transmetalation is typically fast, and oxidative addition is often the rate-determining step for aryl chlorides.[9] This makes the Negishi coupling a potentially faster alternative to the Suzuki-Miyaura reaction for less reactive chlorides.

Experimental Protocols

To provide a practical framework for researchers, the following are representative, detailed experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are commonly employed for the functionalization of heteroaryl chlorides.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Suzuki_Protocol cluster_0 Suzuki-Miyaura Protocol Start Start: Dry Schlenk Flask under Argon Reagents Add: - this compound (1 eq) - Arylboronic acid (1.5 eq) - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2 eq) Start->Reagents Solvent Add Degassed Solvent: (e.g., Dioxane/H₂O 10:1) Reagents->Solvent Reaction Heat to 80-100 °C Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and brine Monitoring->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification End Characterize Product Purification->End

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Add degassed dioxane and water (typically in a 10:1 ratio) to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by silica gel column chromatography to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination of this compound

Buchwald_Protocol cluster_0 Buchwald-Hartwig Protocol Start Start: Dry Schlenk Flask under Argon Reagents Add: - Pd₂(dba)₃ (2 mol%) - RuPhos (4 mol%) - NaOtBu (1.5 eq) Start->Reagents Solvent Add Anhydrous Toluene Reagents->Solvent Substrates Add: - this compound (1 eq) - Amine (1.2 eq) Solvent->Substrates Reaction Heat to 100 °C Substrates->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup: - Quench with sat. NH₄Cl - Extract with EtOAc Monitoring->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification End Characterize Product Purification->End

Figure 3: Experimental workflow for a typical Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • Add anhydrous toluene to the flask.

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by silica gel column chromatography.

Conclusion and Future Outlook

The cross-coupling of this compound is a versatile and powerful strategy for the synthesis of novel compounds with potential applications in drug discovery. A thorough understanding of the reaction kinetics and the factors that influence them is paramount for the efficient and reliable production of these molecules. While direct comparative kinetic studies on this specific substrate are sparse, the principles outlined in this guide, derived from extensive research on related electron-deficient heteroaryl chlorides, provide a solid foundation for reaction optimization.

Future work in this area should focus on detailed kinetic profiling of different cross-coupling reactions with this compound to provide quantitative data on reaction rates and catalyst turnover numbers. Such studies will enable a more precise comparison of the available methods and facilitate the rational design of even more efficient and robust synthetic routes.

References

Confirming the Regiochemistry of Substitution on Methyl 6-chloro-3-methylpicolinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise control of molecular architecture is paramount. The picolinate scaffold, a privileged structure in medicinal chemistry, often requires functionalization to modulate its physicochemical and pharmacological properties. This guide provides an in-depth analysis of the regiochemistry of substitution on Methyl 6-chloro-3-methylpicolinate, offering a comparative look at common nucleophilic aromatic substitution (SNAr) reactions and the experimental methodologies required to unequivocally confirm the resulting isomers.

The Decisive Role of Electronic Effects in Picolinate Substitution

The regiochemical outcome of nucleophilic aromatic substitution on the this compound ring is not a matter of chance; it is dictated by the interplay of electronic effects from the ring nitrogen, the ester, the methyl group, and the chloro leaving group. The pyridine nitrogen and the methyl ester group are electron-withdrawing, which activates the ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen atom (C2 and C6, and C4 respectively).

The chlorine atom at the C6 position is an excellent leaving group, making this site highly susceptible to substitution. The methyl group at C3 is a weak electron-donating group, which can have a minor influence on the reactivity of the adjacent positions. Consequently, nucleophilic attack predominantly occurs at the C6 position, leading to the displacement of the chloride.

Comparative Analysis of Nucleophilic Substitution at C6

The following table summarizes the outcomes of various nucleophilic substitution reactions on this compound, highlighting the versatility of this scaffold in accessing a diverse range of functionalized picolinates.

NucleophileReagent ExampleProductTypical YieldReference
Primary Amine3-aminopyrrolidineMethyl 6-(pyrrolidin-3-ylamino)-3-methylpicolinate>99%
Secondary AmineMorpholineMethyl 3-methyl-6-morpholinopicolinate95%
HydroxideSodium HydroxideMethyl 6-hydroxy-3-methylpicolinate98%
Thiol4-methoxythiophenolMethyl 6-((4-methoxyphenyl)thio)-3-methylpicolinate96%

Experimental Workflow for Synthesis and Regiochemical Confirmation

A robust experimental design is critical for both achieving the desired regiochemical outcome and for its unambiguous confirmation. The following workflow outlines the key steps, from reaction setup to final analysis.

cluster_0 Synthesis cluster_1 Regiochemical Confirmation A Reactant Preparation (this compound, Nucleophile, Solvent, Base) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up and Purification (Extraction, Chromatography) C->D E Spectroscopic Analysis (1H NMR, 13C NMR, 2D NMR) D->E Purified Product F Mass Spectrometry (HRMS for formula confirmation) E->F G X-ray Crystallography (Unambiguous structure determination if crystals form) E->G

Figure 1: A generalized workflow for the synthesis and subsequent regiochemical confirmation of substituted picolinates.

Detailed Experimental Protocol: Synthesis of Methyl 3-methyl-6-morpholinopicolinate

This protocol provides a representative example for the synthesis of a C6-substituted picolinate.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 3-methyl-6-morpholinopicolinate.

Unambiguous Confirmation of Regiochemistry: A Spectroscopic Approach

While the electronic and steric factors strongly favor substitution at the C6 position, rigorous characterization is essential to confirm the regiochemistry of the product. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

1D NMR Spectroscopy (¹H and ¹³C)
  • ¹H NMR: The disappearance of the proton signal corresponding to the C-H bond at the site of substitution is a key indicator. In the starting material, this compound, the protons on the pyridine ring will have characteristic chemical shifts. Upon substitution, the chemical shift of the remaining ring protons will change due to the new substituent. The coupling patterns between the remaining protons can also provide valuable structural information.

  • ¹³C NMR: The carbon spectrum will show a significant upfield or downfield shift for the carbon atom that has undergone substitution. The disappearance of the signal for the carbon attached to the chlorine and the appearance of a new signal corresponding to the carbon attached to the nucleophile are definitive evidence of substitution.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.

cluster_0 2D NMR Techniques for Structural Elucidation COSY COSY (Correlated Spectroscopy) Identifies H-H couplings HSQC HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded C-H HMBC HMBC (Heteronuclear Multiple Bond Correlation) Correlates C and H over 2-3 bonds Product Substituted Picolinate Product->COSY Product->HSQC Product->HMBC

Figure 2: The suite of 2D NMR experiments employed for the definitive structural confirmation of the substituted picolinate product.

  • COSY (Correlated Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the assignment of adjacent protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C NMR spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for confirming regiochemistry. It shows correlations between protons and carbons that are two or three bonds away. For example, a correlation between the methyl protons at C3 and the carbon at C2 and C4, but not C6, would provide strong evidence for the substitution pattern.

By employing a combination of these spectroscopic techniques, researchers can confidently and unequivocally determine the regiochemistry of substitution on the this compound ring, ensuring the integrity of their synthetic compounds for downstream applications in drug discovery and development.

Safety Operating Guide

Methyl 6-chloro-3-methylpicolinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the proper handling and disposal of Methyl 6-chloro-3-methylpicolinate, developed for laboratory professionals. This document provides comprehensive, step-by-step procedures to ensure safety, environmental protection, and regulatory compliance.

Hazard Profile and Waste Characterization

This compound (CAS No. 878207-92-2) must be managed as a hazardous waste due to its chemical structure and associated risks.[1][2] As a chlorinated heterocyclic compound, it presents specific health and environmental hazards. While a dedicated Safety Data Sheet (SDS) for this specific compound is not widely available, data from close structural analogs, such as Methyl 6-chloropicolinate, indicate a consistent hazard profile.[3]

The primary hazards include serious eye irritation, skin irritation, and potential for respiratory irritation.[3][4][5] Ingestion may also be harmful.[6] The chlorinated pyridine structure necessitates careful disposal to prevent the release of persistent organic pollutants into the environment.

Causality of Hazard: The chlorine atom on the pyridine ring significantly influences the molecule's reactivity and toxicity. Upon improper disposal, such as uncontrolled incineration, halogenated organic compounds can form highly toxic and persistent byproducts like dioxins and furans.[7] Therefore, managing this compound as a regulated hazardous waste from the point of generation is a critical safety and environmental imperative.

Data Summary: Hazard & Handling Profile

ParameterValue / GuidelineSignificance for Disposal & Handling
Chemical Name This compoundEnsures accurate identification and labeling.
CAS Number 878207-92-2Universal identifier for tracking and regulatory reporting.[1][2]
Molecular Formula C₈H₈ClNO₂Confirms chemical composition.
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Harmful if Swallowed.[3][4][6]Dictates the need for stringent Personal Protective Equipment (PPE) and careful handling to prevent exposure.
Required PPE Nitrile gloves, safety glasses with side-shields or goggles, lab coat. Use in a chemical fume hood.[4][5][8]Minimizes risk of dermal, ocular, and respiratory exposure during handling and waste packaging.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[8]Requires segregation from these materials in both storage and waste streams to prevent dangerous reactions.
Regulatory Framework US EPA Resource Conservation and Recovery Act (RCRA).[9]Governs the "cradle-to-grave" management of the chemical as hazardous waste.
Probable RCRA Code Managed as Halogenated Organic Waste . Final code determined by institutional EHS based on characteristics (e.g., D038 for Pyridine toxicity).[10]Ensures waste is routed to the correct, licensed disposal facility. Pyridine derivatives are of particular concern.

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory at the point of waste generation. The following protocol ensures that this compound waste is collected, segregated, and stored safely and in compliance with regulations.

Objective: To safely collect and contain all waste streams containing this compound, preventing chemical reactions, environmental release, and personnel exposure.

Methodology:

  • Designate a Waste Stream: Classify all waste containing this compound as "Halogenated Organic Waste." This is the most critical segregation step. Never mix halogenated waste with non-halogenated waste.[11][12] The reason for this strict segregation is that disposal methods differ significantly; halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[7]

  • Select an Appropriate Waste Container:

    • Use a container made of a material chemically compatible with chlorinated organic compounds, such as a high-density polyethylene (HDPE) carboy or a glass bottle.

    • The container must have a screw-top, leak-proof cap.[11]

    • Ensure the container is clean and dry before the first addition of waste.

  • Properly Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[11]

    • If mixed with solvents (e.g., dichloromethane, ethyl acetate), list all components and their approximate percentages.

    • Keep the label clean and legible.

  • Waste Accumulation:

    • Collect all materials contaminated with the compound, including:

      • Unused or expired reagent.

      • Solutions from reactions or workups.

      • Solvent rinses of reaction flasks (the first rinse of a container must always be collected as hazardous waste).

      • Contaminated solids like silica gel or filter paper. Collect solids in a separate, clearly labeled solid waste container ("Solid Halogenated Organic Waste").

    • Always keep the waste container closed except when actively adding waste.[11] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.

    • The SAA must include secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Requesting Disposal:

    • Do not overfill the container; fill to a maximum of 90% capacity to allow for vapor expansion.

    • Once the container is full, or if the project is complete, seal it tightly.

    • Arrange for pickup through your institution's EHS department or licensed hazardous waste contractor. Follow their specific procedures for scheduling a collection.

Disposal Workflow and Logic

The entire disposal process follows a regulated, logical path from the lab bench to final destruction. This workflow ensures that the hazardous material is handled safely at every stage.

G cluster_lab Laboratory Operations cluster_ehs Institutional EHS / Contractor cluster_disposal Final Disposal gen Waste Generation (e.g., reaction residue, spills, contaminated labware) char Step 1: Characterize Waste (Identify as Halogenated Organic) gen->char Is waste generated? seg Step 2: Segregate (Keep separate from non-halogenated and incompatible waste) char->seg cont Step 3: Containerize & Label (Use compatible, sealed container with Hazardous Waste label) seg->cont store Step 4: Store in SAA (In secondary containment, max 12 months) cont->store pickup EHS Pickup (Scheduled collection from lab) store->pickup Container full or project complete transport Transport to Central Facility (Licensed personnel & vehicle) pickup->transport incin Final Disposal Method (High-Temperature Incineration with flue gas scrubbing) transport->incin

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

In Case of Skin or Eye Contact:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[5]

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][8]

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, wear appropriate PPE (lab coat, gloves, eye protection).

  • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb large quantities of solvent-based waste.

  • Sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • Report all spills to your laboratory supervisor and institutional EHS department.

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-3-methylpicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-3-methylpicolinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.